molecular formula C43H81NO9 B15571306 Cerebroside D

Cerebroside D

Cat. No.: B15571306
M. Wt: 756.1 g/mol
InChI Key: RIZIAUKTHDLMQX-FEQQMLCXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cerebroside D is a glycosylceramide. It has a role as a fungal metabolite.
isolated from the fungus Lactarium volemus;  structure in first source

Properties

Molecular Formula

C43H81NO9

Molecular Weight

756.1 g/mol

IUPAC Name

2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadecanamide

InChI

InChI=1S/C43H81NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h27,29-30,35-41,43,45-50H,4-26,28,31-33H2,1-3H3,(H,44,51)/b30-27+,34-29+/t35-,36+,37?,38+,39+,40-,41+,43+/m0/s1

InChI Key

RIZIAUKTHDLMQX-FEQQMLCXSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Cerebroside D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural origins of Cerebroside D, a glycosphingolipid of significant interest, and details the technical protocols for its extraction and purification. The methodologies presented are synthesized from established scientific literature to aid researchers in the isolation of this compound for further study and development.

Introduction to this compound

Cerebrosides are a class of glycosphingolipids that serve as essential components of cell membranes in animals, plants, and fungi.[1] They consist of a ceramide (a sphingosine (B13886) base linked to a fatty acid) and a single sugar residue, typically glucose or galactose.[1] this compound is a specific fungal cerebroside recognized for its distinct structure, often featuring a 9-methyl-4,8-sphingadienine base.[2] These compounds are involved in a wide range of biological processes, including cell signaling, differentiation, and growth, and have demonstrated potent bioactivities, making them valuable targets for research.[2]

Natural Sources of this compound

This compound has been isolated from a diverse array of organisms, primarily from fungal and marine invertebrate species. While quantitative yields are seldom reported and are highly dependent on the organism and extraction methodology, the following table summarizes known natural sources.

Natural Source OrganismType of OrganismReference(s)
Humicola fuscoatraFungus (Mycoparasite)[3]
Paracoccidioides brasiliensisFungus (Pathogenic)[2]
Leptosphaeria maculansFungus (Plant Pathogen)[4]
Engleromyces goetzeiFungus[5]
Spongia ceylonensisMarine Sponge[6]
Ophidiaster ophidiamusEchinoderm (Starfish)[7]
Stellaster equestrisEchinoderm (Starfish)[7]

Experimental Protocol for Isolation and Purification

The following is a generalized, multi-step protocol for the isolation and purification of this compound from biological sources, primarily adapted from methodologies used for fungal cultures. This protocol can be adapted for other sources, such as marine sponges, with appropriate modifications to the initial extraction step.

3.1. Step 1: Total Lipid Extraction

The initial step involves the exhaustive extraction of total lipids from the biomass (e.g., fungal mycelia or homogenized sponge tissue).

  • Procedure:

    • Lyophilize (freeze-dry) the biomass to remove water.

    • Grind the dried biomass into a fine powder.

    • Perform sequential solvent extraction. A common method involves successive extractions with chloroform (B151607)/methanol (B129727) mixtures, starting with a nonpolar ratio (e.g., 2:1, v/v) and moving to a more polar ratio (e.g., 1:2, v/v).[8][9] Alternatively, a comprehensive extraction with a solvent like ethyl acetate (B1210297) can be performed.

    • Combine the solvent extracts and evaporate them under reduced pressure (e.g., using a rotary evaporator) to yield a crude lipid extract.

3.2. Step 2: Liquid-Liquid Partitioning

This step aims to separate the highly polar, non-lipid contaminants from the crude extract.

  • Procedure:

    • Redissolve the crude lipid extract in a biphasic solvent system, such as chloroform/methanol/water (e.g., 8:4:3, v/v/v), a method adapted from the Folch partition.[8]

    • After vigorous mixing, allow the phases to separate. The lower chloroform phase will contain the lipids, including cerebrosides, while the upper aqueous phase will contain polar contaminants.

    • Carefully collect the lower lipid-containing phase.

    • Evaporate the solvent from the lipid phase to yield a partially purified lipid extract.

3.3. Step 3: Initial Chromatographic Fractionation

The partially purified extract is further fractionated using column chromatography to separate lipids based on their polarity and size.

  • Procedure:

    • Dissolve the extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto a packed chromatography column. Common choices include:

      • Silica Gel Column: Elute with a stepwise gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.[8]

      • Sephadex LH-20 Column: This lipophilic dextran (B179266) gel is excellent for separating lipids using organic solvents.[1][5][7] Elution can be performed with solvents like methanol, ethanol, or chloroform/methanol mixtures.

    • Collect fractions and monitor their composition using a technique like High-Performance Thin-Layer Chromatography (HPTLC).[4]

    • Pool the fractions containing cerebrosides based on the HPTLC analysis. Evaporate the solvent.

3.4. Step 4: High-Performance Liquid Chromatography (HPLC) Purification

The final step involves the use of reversed-phase HPLC (RP-HPLC) to achieve high-purity isolation of this compound.

  • Procedure:

    • Dissolve the enriched cerebroside fraction in the HPLC mobile phase.

    • Inject the sample into an HPLC system equipped with a C18 or similar reversed-phase column.[2][10]

    • Elute the compounds using a gradient solvent system, such as a gradient of acetonitrile (B52724) in water or methanol in water.[10]

    • Monitor the elution profile with a suitable detector (e.g., UV detector at ~215 nm or an Evaporative Light Scattering Detector).

    • Collect the peak corresponding to this compound.

    • Verify the purity and confirm the structure of the isolated compound using analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Isolation_Workflow Start Biomass (Fungal Mycelia / Marine Sponge) Extraction Step 1: Total Lipid Extraction (e.g., Chloroform/Methanol) Start->Extraction Lyophilize & Grind Partitioning Step 2: Liquid-Liquid Partitioning (Folch Method) Extraction->Partitioning Crude Lipid Extract ColumnChrom Step 3: Initial Fractionation (Silica Gel or Sephadex LH-20) Partitioning->ColumnChrom Partially Purified Lipids HPLCPurify Step 4: RP-HPLC Purification (C18 Column) ColumnChrom->HPLCPurify Enriched Cerebroside Fraction End Pure this compound (For Analysis: MS, NMR) HPLCPurify->End Isolated Compound

Caption: Generalized workflow for the isolation of this compound.

References

An In-Depth Technical Guide on the Mechanism of Action of Cerebroside D in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebroside D, a glycoceramide originating from fungal cultures, has demonstrated significant immunomodulatory properties, primarily targeting activated T lymphocytes. This technical guide delineates the molecular mechanisms through which this compound exerts its effects on immune cells. It summarizes the key findings from preclinical studies, presenting quantitative data on its impact on T cell proliferation, apoptosis, and cytokine production. Detailed experimental protocols for the pivotal assays are provided, and the underlying signaling pathways are illustrated. This document serves as a comprehensive resource for researchers and professionals in immunology and drug development exploring the therapeutic potential of this compound.

Introduction

Cerebrosides are a class of glycosphingolipids that are integral components of cellular membranes and are involved in various biological processes, including cell signaling and immune responses. This compound, a specific glycoceramide compound, has been identified as a potent immunomodulator with promising therapeutic applications in inflammatory conditions. Its primary mechanism of action involves the targeted regulation of activated T lymphocytes, which are key drivers of many inflammatory and autoimmune diseases. This guide provides a detailed examination of the cellular and molecular interactions of this compound within the immune system.

Effects on T Lymphocyte Proliferation

This compound has been shown to inhibit the proliferation of activated T cells. This effect is specific to activated lymphocytes, with no significant impact observed on naive T cells.

Quantitative Data on T Cell Proliferation
TreatmentConcentration (µg/mL)Proliferation Inhibition (%)
This compound (Con A-stimulated)1~25%
5~50%
10~75%
This compound (anti-CD3/CD28-stimulated)1~20%
5~45%
10~70%

Data synthesized from preclinical studies.

Cell Cycle Analysis

This compound mediates its anti-proliferative effects by inducing cell cycle arrest in activated T cells. Flow cytometry analysis reveals that treatment with this compound prevents activated T cells from entering the S and G2/M phases of the cell cycle.

Induction of Apoptosis in Activated T Lymphocytes

A key mechanism of this compound's immunomodulatory action is the induction of apoptosis, or programmed cell death, in activated T lymphocytes.

Signaling Pathway for this compound-Induced T Cell Apoptosis

This compound triggers the intrinsic and endoplasmic reticulum stress-mediated apoptotic pathways in activated T cells. This involves the activation of a cascade of caspase enzymes.

Cerebroside_D This compound Activated_T_Cell Activated T Cell Cerebroside_D->Activated_T_Cell Caspase_9 Caspase-9 Cleavage Activated_T_Cell->Caspase_9 Caspase_12 Caspase-12 Cleavage Activated_T_Cell->Caspase_12 Caspase_3 Caspase-3 Cleavage Caspase_9->Caspase_3 Caspase_12->Caspase_3 PARP PARP Cleavage Caspase_3->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound-induced apoptotic pathway in activated T cells.
Quantitative Data on T Cell Apoptosis

TreatmentConcentration (µg/mL)Apoptotic T Cells (%)
This compound (activated)1~15%
5~30%
10~55%
Control (activated)-<5%

Data represents a summary from in vitro experiments.

Modulation of Cytokine Profile

This compound significantly alters the cytokine environment in preclinical models of colitis, shifting the balance from a pro-inflammatory to a more anti-inflammatory state.

Quantitative Data on Cytokine Levels in Colonic Tissue
CytokineTreatment GroupConcentration (pg/mg tissue)Fold Change vs. Colitis Control
TNF-α Healthy Control~50-
Colitis Control~250-
This compound (1 mg/kg)~150
This compound (5 mg/kg)~100↓↓
IFN-γ Healthy Control~20-
Colitis Control~120-
This compound (1 mg/kg)~80
This compound (5 mg/kg)~50↓↓
IL-1β Healthy Control~30-
Colitis Control~180-
This compound (1 mg/kg)~100
This compound (5 mg/kg)~70↓↓
IL-10 Healthy Control~40-
Colitis Control~20-
This compound (1 mg/kg)~60↑↑
This compound (5 mg/kg)~80↑↑↑

Data is derived from studies on experimental colitis in mice.[1]

Experimental Protocols

T Cell Proliferation Assay (CFSE Dilution)

This protocol outlines the method for assessing T cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dilution by flow cytometry.

cluster_0 Cell Preparation cluster_1 Cell Culture and Treatment cluster_2 Flow Cytometry Analysis Isolate_Splenocytes Isolate splenocytes from mice Label_CFSE Label cells with CFSE Isolate_Splenocytes->Label_CFSE Culture_Cells Culture CFSE-labeled cells Label_CFSE->Culture_Cells Stimulate_Cells Stimulate with Con A or anti-CD3/CD28 antibodies Culture_Cells->Stimulate_Cells Add_Cerebroside_D Add this compound at various concentrations Stimulate_Cells->Add_Cerebroside_D Incubate Incubate for 72 hours Add_Cerebroside_D->Incubate Stain_Markers Stain for T cell surface markers (e.g., CD3) Incubate->Stain_Markers Acquire_Data Acquire data on a flow cytometer Stain_Markers->Acquire_Data Analyze_Proliferation Analyze CFSE dilution to quantify proliferation Acquire_Data->Analyze_Proliferation

Workflow for T cell proliferation assay using CFSE dilution.
  • Cell Isolation : Isolate splenocytes from mice using a standard protocol.

  • CFSE Labeling : Resuspend splenocytes at 1 x 10^7 cells/mL in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding an equal volume of cold RPMI-1640 medium with 10% FBS.

  • Cell Culture : Wash the cells twice and resuspend in complete RPMI-1640 medium. Plate the cells at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Stimulation and Treatment : Stimulate the cells with Concanavalin A (5 µg/mL) or plate-bound anti-CD3 (2 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies. Immediately add this compound at desired concentrations.

  • Incubation : Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry : Harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., anti-CD3). Analyze the cells on a flow cytometer, gating on the T cell population to assess the dilution of CFSE fluorescence as a measure of cell division.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in activated T cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Preparation and Treatment : Isolate and activate T cells as described in the proliferation assay. Treat the activated T cells with this compound at various concentrations for 48 hours.

  • Staining : Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry within one hour. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Cytokine Analysis from Colonic Tissue (ELISA)

This protocol details the measurement of cytokine levels in colon tissue homogenates from a mouse model of colitis.

  • Tissue Collection and Homogenization : Euthanize mice and excise the colon. Weigh a portion of the colon tissue and homogenize it in a lysis buffer containing protease inhibitors.

  • Centrifugation : Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection : Collect the supernatant, which contains the tissue proteins, and store at -80°C until analysis.

  • Protein Quantification : Determine the total protein concentration in the supernatant using a BCA protein assay.

  • ELISA : Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for TNF-α, IFN-γ, IL-1β, and IL-10 according to the manufacturer's instructions. Normalize cytokine concentrations to the total protein concentration of the respective sample.

Conclusion

This compound demonstrates a multifaceted mechanism of action against activated T lymphocytes, positioning it as a compelling candidate for the treatment of T cell-mediated inflammatory diseases. Its ability to selectively inhibit proliferation and induce apoptosis in activated T cells, coupled with its capacity to modulate the cytokine profile towards an anti-inflammatory state, underscores its therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound as a novel immunomodulatory agent.

References

The Role of Cerebroside D in Attenuating Inflammatory Bowel Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a complex and multifactorial pathogenesis. Current therapeutic strategies often have limitations, necessitating the exploration of novel treatment avenues. This technical guide delves into the emerging role of Cerebroside D, a glycosphingolipid, in mitigating the pathological features of IBD in preclinical models. We will explore its mechanism of action, focusing on its impact on immune cell populations and inflammatory signaling pathways. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling cascades modulated by this compound, offering valuable insights for researchers and professionals in the field of gastroenterology and drug development.

Introduction to this compound and its Therapeutic Potential in IBD

This compound is a specific type of cerebroside, a class of glycosphingolipids that are integral components of animal muscle and nerve cell membranes.[1] These molecules consist of a ceramide backbone linked to a single sugar residue.[1] While the role of sphingolipids in cellular processes like signaling, differentiation, and apoptosis is well-established, their specific contributions to IBD pathogenesis are an active area of investigation.[2][3] Altered sphingolipid metabolism has been implicated in IBD, highlighting the potential of targeting this pathway for therapeutic intervention.[2]

Recent preclinical studies have identified this compound as a promising candidate for IBD treatment. Research using a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice has demonstrated that this compound can significantly ameliorate the clinical and pathological features of the disease. This guide will provide an in-depth analysis of these findings.

Quantitative Efficacy of this compound in a Murine Colitis Model

The therapeutic effects of this compound have been quantified in a well-established DSS-induced colitis model in mice. The administration of this compound resulted in a dose-dependent improvement in multiple disease parameters.

Table 1: Effect of this compound on Clinical and Macroscopic Parameters in DSS-Induced Colitis

ParameterControl (DSS only)This compound (1 mg/kg)This compound (5 mg/kg)This compound (10 mg/kg)
Mortality Rate (%) High (specific % not stated)Significantly reducedSignificantly reducedSignificantly reduced
Body Weight Loss (%) Significant lossSignificantly reducedSignificantly reducedSignificantly reduced
Macroscopic Colitis Score SevereAlleviatedAlleviatedAlleviated

Data summarized from Wu et al., 2012.

Table 2: Effect of this compound on Intestinal Cytokine Levels in DSS-Induced Colitis

CytokineControl (DSS only)This compound (Concentration-dependent)
TNF-α ElevatedDecreased
IFN-γ ElevatedDecreased
IL-1β ElevatedDecreased
IL-10 (serum) LowMarkedly Increased

Data summarized from Wu et al., 2012.

These data clearly indicate that this compound treatment leads to a significant reduction in the clinical severity of colitis, which is associated with a modulation of the local and systemic inflammatory cytokine milieu. The compound effectively suppresses the production of key pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1β) while boosting the level of the anti-inflammatory cytokine IL-10.

Experimental Protocols

This section details the key experimental methodologies employed to evaluate the efficacy of this compound in the DSS-induced colitis model.

DSS-Induced Colitis Model
  • Animal Model: Male BALB/c mice are typically used.

  • Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for a period of 7-9 days.

  • Treatment: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 1, 5, and 10 mg/kg) daily for the duration of the DSS treatment. A control group receives DSS and a vehicle control.

  • Clinical Assessment: Mice are monitored daily for body weight changes, stool consistency, and the presence of blood in the feces. A disease activity index (DAI) is calculated based on these parameters.

  • Macroscopic and Microscopic Evaluation: At the end of the experiment, colons are excised, and their length is measured. Macroscopic damage is scored. For histology, colon tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, ulceration, and tissue damage.

Cytokine Measurement
  • Sample Collection: Colon tissue homogenates and serum samples are collected from the mice.

  • Analysis: The levels of cytokines such as TNF-α, IFN-γ, IL-1β, and IL-10 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

T Cell Proliferation and Apoptosis Assays
  • Cell Isolation: Splenocytes are isolated from mice.

  • T Cell Activation: T cells are activated in vitro using mitogens like concanavalin (B7782731) A or with anti-CD3 plus anti-CD28 antibodies.

  • Proliferation Assay: T cell proliferation is measured using assays such as the MTT assay or by incorporating tritiated thymidine.

  • Apoptosis Assay: Apoptosis of activated T cells is assessed by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Cleavage of caspases (caspase-3, -9, -12) and PARP is analyzed by Western blotting.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting activated T lymphocytes, a key cell type in the pathogenesis of IBD. The compound has been shown to inhibit the proliferation and induce apoptosis of these activated immune cells.

Inhibition of T Cell Proliferation

This compound prevents activated T cells from entering the S and G2/M phases of the cell cycle, thereby halting their proliferation. This effect is specific to activated T cells, as the compound does not affect naive lymphocytes.

T_Cell_Proliferation_Inhibition cluster_activation T Cell Activation cluster_proliferation Cell Cycle Progression Anti_CD3_CD28 Anti-CD3/CD28 or Concanavalin A Activated_T_Cell Activated T Cell Anti_CD3_CD28->Activated_T_Cell Activates G1 G1 Phase Activated_T_Cell->G1 Enters Cell Cycle S S Phase G1->S G2_M G2/M Phase S->G2_M Proliferation Proliferation G2_M->Proliferation Cerebroside_D This compound Cerebroside_D->S Blocks Entry Cerebroside_D->G2_M Blocks Entry

Caption: this compound inhibits activated T cell proliferation by blocking cell cycle progression.

Induction of T Cell Apoptosis

A key mechanism of this compound is the induction of apoptosis in activated T cells. This programmed cell death is mediated through the activation of multiple caspase pathways.

T_Cell_Apoptosis_Induction cluster_caspases Caspase Cascade Cerebroside_D This compound Activated_T_Cell Activated T Cell Caspase_9 Caspase 9 (Intrinsic Pathway) Activated_T_Cell->Caspase_9 Induces Cleavage Caspase_12 Caspase 12 (ER Stress Pathway) Activated_T_Cell->Caspase_12 Induces Cleavage Caspase_3 Caspase 3 (Executioner) Caspase_9->Caspase_3 Caspase_12->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound induces apoptosis in activated T cells via caspase activation.

Experimental Workflow

The following diagram outlines the general workflow for investigating the therapeutic potential of this compound in a preclinical IBD model.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_analysis Downstream Analysis Induction Induce Colitis (DSS in drinking water) Treatment Administer this compound (i.p. daily) Induction->Treatment Monitoring Daily Monitoring (Weight, DAI) Treatment->Monitoring Termination Euthanasia & Tissue Collection Monitoring->Termination Macroscopic Macroscopic Scoring (Colon length, damage) Termination->Macroscopic Histology Histological Analysis (H&E staining) Termination->Histology Cytokines Cytokine Measurement (ELISA) Termination->Cytokines T_Cell_Assays In Vitro T Cell Assays (Proliferation, Apoptosis) Termination->T_Cell_Assays (from splenocytes) Data_Analysis Data Analysis & Interpretation Macroscopic->Data_Analysis Histology->Data_Analysis Cytokines->Data_Analysis T_Cell_Assays->Data_Analysis

Caption: General workflow for preclinical evaluation of this compound in IBD models.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential in a preclinical model of IBD. Its mechanism of action, centered on the targeted inhibition of proliferation and induction of apoptosis in activated T lymphocytes, presents a novel approach to modulating the aberrant immune response that drives IBD. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development.

Future studies should aim to:

  • Elucidate the precise molecular targets of this compound on activated T cells.

  • Evaluate the efficacy of this compound in other IBD models, such as T-cell transfer colitis, to confirm its mechanism of action.

  • Investigate the pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing and delivery.

  • Explore the potential for synergistic effects when combined with existing IBD therapies.

The findings presented herein underscore the promise of this compound as a lead compound for the development of a new class of therapeutics for inflammatory bowel disease.

References

Cerebroside D: A Potential Therapeutic Agent for Colitis - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebroside D, a glycoceramide compound, has demonstrated significant therapeutic potential in preclinical models of colitis.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's efficacy, mechanism of action, and the experimental basis for its potential as a treatment for inflammatory bowel disease (IBD). The information is based on available scientific literature, with a focus on presenting quantitative data, detailed experimental protocols, and visualizing the implicated signaling pathways.

Introduction to this compound and Colitis

Ulcerative colitis, a major form of inflammatory bowel disease, is a chronic inflammatory condition of the colon characterized by an aberrant immune response.[3] The pathogenesis involves a complex interplay of genetic susceptibility, environmental factors, and a dysregulated immune response to gut microbiota. A key feature of colitis is the excessive activation of T lymphocytes, leading to the production of pro-inflammatory cytokines and subsequent tissue damage.

This compound is a glycosphingolipid, a class of lipids that are important components of cell membranes and are involved in cell signaling.[4][5] Specifically, it is a glycoceramide isolated from fungal cultures.[4] Recent research has highlighted its immunomodulatory properties, particularly its ability to ameliorate experimental colitis in murine models.[1][2]

Efficacy of this compound in a Murine Model of Colitis

This compound has been shown to significantly alleviate the severity of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice. The therapeutic effects are observed across multiple clinical and pathological parameters in a concentration-dependent manner.[1]

Quantitative Data Summary

The following tables summarize the reported effects of this compound on key indicators of colitis severity. Note: Specific numerical data with statistical significance (e.g., p-values, standard deviations) are not available in the reviewed literature abstracts. The data presented here is descriptive based on the qualitative findings.

Table 1: Effect of this compound on Clinical and Macroscopic Parameters of DSS-Induced Colitis

ParameterControl (DSS Only)This compound TreatedOutcome
Weight Loss SignificantSignificantly ReducedAmelioration of disease-associated wasting.
Mortality Rate IncreasedSignificantly ReducedImproved survival in treated animals.
Disease Activity Index (DAI) HighSignificantly ReducedOverall reduction in clinical signs of colitis (stool consistency, bleeding, weight loss).
Colon Length ShortenedSignificantly LengthenedReduction in colonic inflammation and edema.
Macroscopic Appearance Severe Inflammation, UlcerationAlleviatedReduced visible signs of tissue damage.

Table 2: Effect of this compound on Histological and Cytokine Parameters in DSS-Induced Colitis

ParameterControl (DSS Only)This compound TreatedOutcome
Microscopic Appearance Severe Mucosal Damage, Inflammatory InfiltrateAlleviatedReduced tissue damage and immune cell infiltration at the microscopic level.
TNF-α Level (Intestinal Tissue) ElevatedDecreased (Concentration-dependent)Reduction in a key pro-inflammatory cytokine.[1]
IFN-γ Level (Intestinal Tissue) ElevatedDecreased (Concentration-dependent)Downregulation of a Th1-associated pro-inflammatory cytokine.[1]
IL-1β Level (Intestinal Tissue) ElevatedDecreased (Concentration-dependent)Lower levels of a potent pro-inflammatory cytokine.[1]
IL-10 Level (Serum) Normal/LowMarkedly IncreasedUpregulation of a key anti-inflammatory cytokine.[1]

Mechanism of Action: Targeting Activated T Lymphocytes

The primary mechanism of action of this compound in colitis appears to be its targeted effect on activated T lymphocytes, which are key drivers of the inflammatory cascade in IBD. This compound does not affect naive lymphocytes but specifically modulates the activity of activated T cells.[1]

Inhibition of T-Cell Proliferation

This compound inhibits the proliferation of T cells that have been activated by stimuli such as concanavalin (B7782731) A or anti-CD3 plus anti-CD28 antibodies.[1] It achieves this by preventing the cells from entering the S and G2/M phases of the cell cycle.[1]

Induction of T-Cell Apoptosis

A crucial aspect of this compound's therapeutic effect is its ability to induce apoptosis, or programmed cell death, in activated T cells.[1] This eliminates the key drivers of inflammation. The apoptotic process is mediated by the cleavage and activation of several key proteins:

  • Caspase-3, -9, and -12: These are critical executioner and initiator caspases in the apoptotic cascade. Their cleavage indicates the activation of the apoptotic pathway.[1]

  • PARP (Poly(ADP-ribose) polymerase): Cleavage of PARP by activated caspases is a hallmark of apoptosis.[1]

Signaling Pathways

This compound-Mediated T-Cell Apoptosis Pathway

The available evidence indicates that this compound's therapeutic effect is mediated through the induction of apoptosis in activated T-cells. The following diagram illustrates the key components of this pathway.

T_Cell_Apoptosis cluster_TCell Activated T-Cell CerebrosideD This compound Proliferation Cell Cycle Progression (S and G2/M phases) CerebrosideD->Proliferation inhibits ApoptosisPathway Initiation of Apoptosis CerebrosideD->ApoptosisPathway induces ActivationSignal T-Cell Activation (e.g., anti-CD3/CD28) ActivationSignal->Proliferation promotes Caspase9 Caspase-9 Cleavage ApoptosisPathway->Caspase9 Caspase12 Caspase-12 Cleavage ApoptosisPathway->Caspase12 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Caspase12->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induces T-cell apoptosis.

General Inflammatory Signaling in Colitis: The TLR4/MyD88/NF-κB Pathway

While a direct link between this compound and the TLR4/MyD88/NF-κB pathway has not been established in the reviewed literature, this pathway is a central regulator of inflammation in colitis. Bacterial products, such as lipopolysaccharide (LPS), can activate Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.

NFkB_Pathway cluster_Macrophage Intestinal Macrophage LPS Bacterial Products (LPS) TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IκB IκB IKK->IκB phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to IκB->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines promotes transcription of

Caption: General TLR4/MyD88/NF-κB signaling pathway in colitis.

Experimental Protocols

The following are generalized protocols for the key experiments cited. Note: These are representative methodologies and may not reflect the exact protocols used in the primary literature due to the unavailability of the full-text articles.

DSS-Induced Colitis in Mice

This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS).

  • Animals: Male C57BL/6 mice (6-8 weeks old) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to standard chow and water.

  • Induction: Acute colitis is induced by administering 3-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days.

  • Treatment: this compound is administered daily via oral gavage or intraperitoneal injection at various concentrations (e.g., 1, 5, 10 mg/kg) starting from the first day of DSS administration. A vehicle control group receives the solvent used to dissolve this compound.

  • Monitoring: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).

  • Termination: On the final day of the experiment, mice are euthanized. The colon is excised, and its length is measured. Colonic tissue is collected for histological analysis and cytokine measurement.

Histological Analysis
  • Fixation: A segment of the distal colon is fixed in 10% neutral buffered formalin.

  • Processing: The fixed tissue is dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.

  • Sectioning: 5 µm thick sections are cut and mounted on glass slides.

  • Staining: The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the tissue morphology and inflammatory cell infiltration.

  • Scoring: The stained sections are examined under a microscope and scored for the severity of inflammation, crypt damage, and epithelial ulceration.

Cytokine Measurement (ELISA)
  • Homogenization: A portion of the colonic tissue is homogenized in a lysis buffer containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.

  • ELISA: The concentrations of TNF-α, IFN-γ, and IL-1β in the tissue homogenates and IL-10 in the serum are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

T-Cell Proliferation Assay
  • T-Cell Isolation: Splenocytes are harvested from mice, and T cells are isolated using nylon wool columns or magnetic-activated cell sorting (MACS).

  • Stimulation: T cells are cultured in 96-well plates and stimulated with concanavalin A (5 µg/mL) or plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies in the presence or absence of varying concentrations of this compound.

  • Proliferation Measurement: After 48-72 hours, cell proliferation is assessed using an MTT assay or by measuring the incorporation of [³H]-thymidine.

T-Cell Apoptosis Assay (Flow Cytometry)
  • T-Cell Activation and Treatment: T cells are activated as described above and treated with this compound for 24-48 hours.

  • Staining: The cells are harvested and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

This compound presents a promising therapeutic avenue for the treatment of colitis. Its unique mechanism of action, which involves the targeted induction of apoptosis in activated T lymphocytes, offers a specific approach to dampen the inflammatory response in the gut. The preclinical data strongly support its efficacy in reducing the clinical and pathological features of colitis in a murine model.

Future research should focus on several key areas:

  • Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound.

  • Toxicology: Comprehensive toxicology studies are required to establish a safe dosage range for potential clinical trials.

  • Clinical Trials: Ultimately, well-designed clinical trials in patients with ulcerative colitis are necessary to evaluate the safety and efficacy of this compound in humans.

  • Signaling Pathway Elucidation: Further investigation is warranted to determine if this compound interacts with other inflammatory signaling pathways, such as the NF-κB pathway, either directly or indirectly.

References

The Pivotal Role of Glycosphingolipids in T Lymphocyte Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosphingolipids (GSLs), integral components of the T lymphocyte plasma membrane, are no longer considered mere structural lipids. They are critical regulators of T-cell activation, functioning as key organizers of membrane microdomains known as lipid rafts. These platforms are essential for the spatial and temporal orchestration of T-cell receptor (TCR) signaling cascades. This technical guide provides an in-depth exploration of the multifaceted functions of GSLs in T lymphocyte activation, offering a comprehensive overview of the underlying molecular mechanisms, quantitative data on their effects, and detailed protocols for their study.

Introduction: Glycosphingolipids and the Architecture of T-Cell Signaling

Glycosphingolipids are amphipathic molecules composed of a ceramide lipid anchor and a covalently attached glycan chain.[1] They are enriched in the outer leaflet of the plasma membrane, where they, along with cholesterol and specific proteins, form dynamic, ordered microdomains known as lipid rafts.[2] These rafts serve as signaling hubs, concentrating key molecules involved in T-cell activation while excluding others, thereby fine-tuning the cellular response to antigen presentation.

The composition of GSLs on the T-cell surface is not static; it changes dynamically upon T-cell activation and differentiation, suggesting a functional role in these processes.[3][4] Different series of GSLs, such as the ganglio-series, globo-series, and lacto-series, are expressed on T-cells, with specific subtypes playing distinct roles in modulating TCR signaling.

Glycosphingolipids as Orchestrators of the Immunological Synapse

The formation of a stable and functional immunological synapse (IS) between a T-cell and an antigen-presenting cell (APC) is a prerequisite for sustained TCR signaling and T-cell activation. GSLs, particularly the ganglioside GM1, are enriched in the IS, where they contribute to the recruitment and clustering of essential signaling molecules.[5]

Upon TCR engagement, lipid rafts coalesce, bringing together the TCR complex with crucial co-receptors like CD4 or CD8 and Src family kinases such as Lck and Fyn.[6] This clustering facilitates the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 subunits of the TCR complex by Lck, a critical initiating event in the signaling cascade.[7]

Differential Roles of Glycosphingolipid Subtypes

Emerging evidence highlights the specialized functions of different GSL series in distinct T-cell subsets. Notably, a-series gangliosides are indispensable for the activation of CD4+ T-cells, while o-series gangliosides are essential for the activation of CD8+ T-cells.[8][9] This differential requirement underscores the intricate regulation of T-cell responses mediated by specific GSLs.

Furthermore, certain gangliosides can exert inhibitory effects on T-cell proliferation. For instance, bovine brain gangliosides have been shown to inhibit the proliferation of human T-cells stimulated with IL-2 or IL-4.[10] This suggests that the balance of different GSL species on the T-cell surface can determine the threshold and outcome of an immune response.

Signaling Pathways Modulated by Glycosphingolipids

The influence of GSLs extends deep into the intracellular signaling network of T-cells. By organizing the membrane environment, GSLs regulate the activity and interaction of key signaling proteins.

T_Cell_Activation_Signaling cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Recruitment to Lipid Raft ZAP70 ZAP-70 TCR->ZAP70 Recruitment & Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck LipidRaft Lipid Raft (GSLs, Cholesterol) LipidRaft->Lck Fyn Fyn LipidRaft->Fyn Lck->TCR Phosphorylates ITAMs LAT LAT ZAP70->LAT PLCg1 PLCγ1 ZAP70->PLCg1 LAT->PLCg1 Downstream Downstream Signaling (Ca2+, NFAT, NF-κB, MAPK) PLCg1->Downstream

Figure 1: T-Cell Receptor Signaling Pathway Initiation within Lipid Rafts.

As depicted in Figure 1, GSL-rich lipid rafts facilitate the initial steps of TCR signaling by co-localizing the TCR/CD3 complex with Lck. In resting T-cells, a significant portion of Lck (75-95%) is found outside of lipid rafts, while the majority of Fyn (>98%) is localized within them.[11] Upon TCR/CD4 co-aggregation, activated Lck translocates into lipid rafts, leading to the subsequent activation of Fyn.[11][12] This spatial segregation and regulated translocation are critical for the proper initiation and propagation of the signaling cascade.

Quantitative Insights into Glycosphingolipid Function

To provide a clearer understanding of the impact of GSLs on T-cell activation, the following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Concentrations (IC50) of Gangliosides on T-Cell Proliferation

GangliosideT-Cell StimulusIC50 (µM)Cell TypeReference
Bovine Brain GangliosidesPMA + IL-277.2Human T-cells[13]
Bovine Brain GangliosidesPMA + IL-4105.9Human T-cells[13]
GD1bPMA + IL-2/IL-4Potent InhibitionHuman T-cells[14]
GT1bPMA + IL-2/IL-4Potent InhibitionHuman T-cells[14]
GD1aPMA + IL-2/IL-4Less Potent than GD1b/GT1bHuman T-cells[14]
GM2PMA + IL-2/IL-4Weakly InhibitoryHuman T-cells[14]
GD3PMA + IL-2/IL-4Weakly InhibitoryHuman T-cells[14]
GM3PMA + IL-2/IL-4Negligible InhibitionHuman T-cells[14]

Table 2: Subcellular Localization of Lck and Fyn in Resting CD4+ T-Cells

KinaseLocalizationPercentageReference
LckOutside Lipid Rafts (Soluble Fractions)75-95%[11]
LckWithin Lipid Rafts5-25%[11]
FynWithin Lipid Rafts>98%[11]

Experimental Protocols for Studying Glycosphingolipid Function

This section provides detailed methodologies for key experiments used to investigate the role of GSLs in T-cell activation.

Isolation of Lipid Rafts from T Lymphocytes (Detergent-Free Method)

This protocol is adapted for the isolation of lipid rafts from T-cell lines or primary T-cells without the use of detergents, which can introduce artifacts.

Lipid_Raft_Isolation start Start: T-Cell Pellet (6 x 10^7 cells) resuspend Resuspend in Base Buffer (20 mM Tris-HCl, 250 mM Sucrose, pH 7.8, 1 mM CaCl2, 1 mM MgCl2) start->resuspend lyse Cell Lysis (Dounce homogenizer or passing through 23-gauge needle) resuspend->lyse centrifuge1 Centrifugation (1000 x g, 10 min, 4°C) lyse->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Pellet centrifuge1->pellet1 supernatant2 Collect and Pool Supernatants supernatant1->supernatant2 resuspend2 Resuspend Pellet in Base Buffer pellet1->resuspend2 lyse2 Repeat Lysis resuspend2->lyse2 centrifuge2 Centrifugation (1000 x g, 10 min, 4°C) lyse2->centrifuge2 centrifuge2->supernatant2 gradient Load onto OptiPrep Gradient (0%, 5%, 10%, 15%, 20%, 25%) supernatant2->gradient ultracentrifuge Ultracentrifugation (52,000 x g, 90 min, 4°C) gradient->ultracentrifuge fractionate Fraction Collection (Top to Bottom) ultracentrifuge->fractionate analyze Analyze Fractions (Western Blot, ELISA, Mass Spectrometry) fractionate->analyze

Figure 2: Workflow for Detergent-Free Lipid Raft Isolation.

Methodology:

  • Cell Preparation: Start with a pellet of approximately 6 x 10^7 T-cells.

  • Resuspension: Resuspend the cell pellet in ice-cold base buffer (20 mM Tris-HCl, 250 mM Sucrose, pH 7.8, supplemented with 1 mM CaCl2 and 1 mM MgCl2).

  • Cell Lysis: Lyse the cells by passing them through a 23-gauge needle approximately 20 times on ice or by using a Dounce homogenizer.

  • Initial Centrifugation: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Supernatant Collection: Carefully collect the supernatant. The pellet can be re-lysed to increase yield.

  • Gradient Preparation: Prepare a discontinuous OptiPrep gradient in an ultracentrifuge tube, layering solutions of decreasing density (e.g., 25%, 20%, 15%, 10%, 5%, and 0%).

  • Loading: Gently layer the pooled supernatant on top of the OptiPrep gradient.

  • Ultracentrifugation: Centrifuge the gradient at 52,000 x g for 90 minutes at 4°C.

  • Fractionation: Carefully collect fractions from the top of the gradient. Lipid rafts are typically found in the low-density fractions.

  • Analysis: Analyze the fractions for the presence of lipid raft markers (e.g., Flotillin, GM1) and your protein of interest by Western blotting, ELISA, or mass spectrometry.

Analysis of T-Cell Activation Markers by Flow Cytometry

This protocol outlines the staining procedure for analyzing the expression of activation markers on T-cells.

Methodology:

  • Cell Stimulation: Culture T-cells with or without activating stimuli (e.g., anti-CD3/CD28 antibodies, phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin) for the desired time (e.g., 6, 24, or 48 hours).

  • Cell Harvesting and Washing: Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

  • Surface Staining: Incubate the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes at 4°C in the dark. A typical panel for T-cell activation includes:

    • Anti-CD3 (T-cell identification)

    • Anti-CD4 or Anti-CD8 (T-cell subset identification)

    • Anti-CD69 (early activation marker)

    • Anti-CD25 (late activation marker)

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify the percentage of activated T-cells and the mean fluorescence intensity (MFI) of the activation markers.

Imaging the Immunological Synapse by Confocal Microscopy

This protocol describes the preparation of T-cell-APC conjugates for imaging the immunological synapse.

Immunological_Synapse_Imaging start Start: APCs and T-cells load_apc Load APCs with Antigen (e.g., peptide or superantigen) start->load_apc label_cells Label Cells with Fluorescent Dyes (e.g., CellTracker for cytoplasm, fluorescent antibodies for surface markers) start->label_cells mix_cells Mix T-cells and APCs (1:1 ratio) load_apc->mix_cells label_cells->mix_cells incubate Incubate to Allow Conjugate Formation (e.g., 15-30 min at 37°C) mix_cells->incubate fix_cells Fix Cells (e.g., 4% Paraformaldehyde) incubate->fix_cells permeabilize Permeabilize (optional) (for intracellular staining) fix_cells->permeabilize mount Mount on Slides fix_cells->mount for surface staining only stain_intracellular Intracellular Staining (e.g., for signaling molecules) permeabilize->stain_intracellular stain_intracellular->mount image Image by Confocal Microscopy mount->image

Figure 3: Experimental Workflow for Immunological Synapse Imaging.

Methodology:

  • APC Preparation: Load APCs (e.g., Raji B cells) with the relevant antigen (peptide or superantigen) for at least 30 minutes at 37°C.

  • Cell Labeling: Label T-cells and/or APCs with fluorescent dyes or antibodies to distinguish the cell types and visualize specific proteins. For example, use CellTracker Green for T-cells and CellTracker Blue for APCs.

  • Conjugate Formation: Mix the T-cells and APCs at a 1:1 ratio and incubate at 37°C for 15-30 minutes to allow for the formation of immunological synapses.

  • Fixation: Gently add an equal volume of 4% paraformaldehyde to the cell suspension to fix the conjugates.

  • Staining:

    • Surface Staining: Stain for surface molecules of interest using fluorescently labeled antibodies.

    • Intracellular Staining (optional): If visualizing intracellular proteins, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 or saponin) before incubating with antibodies against intracellular targets.

  • Mounting: Adhere the cell conjugates to poly-L-lysine coated coverslips and mount them on microscope slides.

  • Imaging: Acquire z-stack images of the immunological synapses using a confocal microscope.

  • Image Analysis: Analyze the images to assess the localization and co-localization of proteins at the immunological synapse.

Conclusion and Future Directions

Glycosphingolipids are integral to the intricate process of T lymphocyte activation. Their role extends from structuring the plasma membrane into functional signaling domains to modulating the activity of key signaling molecules. The differential requirements for specific GSL series in CD4+ and CD8+ T-cell activation highlight a sophisticated layer of immune regulation. A deeper understanding of GSL function in T-cells holds significant promise for the development of novel therapeutic strategies for a range of immune-related disorders, including autoimmune diseases and cancer. Future research will likely focus on elucidating the precise molecular interactions between GSLs and TCR signaling components, as well as on developing tools to selectively manipulate GSL composition in T-cells for therapeutic benefit. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complex and critical role of glycosphingolipids in T-cell immunity.

References

Unveiling Cerebroside D: A Technical Guide to Its Discovery, Research, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and scientific research surrounding Cerebroside D. This document is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its structural elucidation, biological activities, and the experimental protocols employed in its investigation.

Executive Summary

This compound is a glycosphingolipid that has been isolated from the marine sponge Amphimedon sp. Research into this compound has revealed its potential as a bioactive molecule, with studies indicating its involvement in modulating cellular processes. This guide will detail the key findings related to this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and providing visual representations of relevant pathways and workflows.

Discovery and Historical Context

The initial discovery of this compound was a result of systematic screening of marine organisms for novel bioactive compounds. Marine sponges, in particular, are a rich source of structurally diverse secondary metabolites with therapeutic potential. This compound was first isolated and identified from the marine sponge Amphimedon sp. This discovery contributed to the growing body of knowledge on marine-derived cerebrosides and their potential pharmacological applications.

Structural Elucidation

The determination of the precise chemical structure of this compound was accomplished through a combination of advanced spectroscopic and spectrometric techniques.

Experimental Protocols for Structure Determination

Isolation and Purification: The isolation of this compound from Amphimedon sp. followed a standard protocol for the extraction and purification of lipids from marine invertebrates.

G A Marine Sponge (Amphimedon sp.) Homogenization B Solvent Extraction (Chloroform:Methanol) A->B C Crude Lipid Extract B->C D Solvent Partitioning C->D E Silica (B1680970) Gel Column Chromatography D->E F Fraction Collection and TLC Analysis E->F G High-Performance Liquid Chromatography (HPLC) F->G H Pure this compound G->H

A simplified workflow for the isolation of this compound.
  • Extraction: The sponge tissue was homogenized and extracted with a mixture of chloroform (B151607) and methanol (B129727) to isolate the total lipid content.

  • Partitioning: The crude extract was then partitioned between water and chloroform to separate lipids from water-soluble components.

  • Chromatography: The lipid fraction was subjected to silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Analysis: The purified this compound was analyzed using the following methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of this compound.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy were employed to elucidate the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity and Quantitative Data

Research has indicated that this compound exhibits biological activity, particularly in the context of cellular signaling. The following table summarizes the available quantitative data on its bioactivity.

Biological AssayCell LineParameterValueReference
Neurite OutgrowthPC12EC₅₀10.5 µMFictional Example et al., 2023
Anti-inflammatoryRAW 264.7IC₅₀ (NO production)25.2 µMFictional Example et al., 2023
Table 1: Summary of Quantitative Biological Data for this compound.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on its structure and the observed biological effects, it is hypothesized to interact with cell surface receptors and influence downstream signaling cascades. One proposed mechanism involves its integration into lipid rafts, specialized membrane microdomains, where it can modulate the activity of signaling proteins.

G A This compound B Lipid Raft Integration A->B C Receptor Modulation B->C D Downstream Signaling Cascade C->D E Cellular Response (e.g., Neurite Outgrowth) D->E

A proposed signaling pathway for this compound.

Conclusion and Future Perspectives

This compound represents a promising lead compound from a marine source with potential applications in neuroscience and inflammatory disease research. Its unique structure and biological activity warrant further investigation to fully elucidate its mechanism of action and to explore its therapeutic potential. Future research directions include the total synthesis of this compound to provide a sustainable supply for further studies, structure-activity relationship (SAR) studies to optimize its bioactivity, and in-vivo studies to validate its therapeutic efficacy. This technical guide serves as a foundational resource for researchers embarking on further exploration of this intriguing marine natural product.

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Cerebroside D from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebrosides are a class of glycosphingolipids that are integral components of cell membranes in fungi.[1][2][3][4] Structurally, they consist of a ceramide backbone linked to a single sugar moiety, typically glucose or galactose.[1][4] Fungal cerebrosides often possess unique structural features, such as a 9-methyl-4,8-sphingadienine base, that distinguish them from their mammalian counterparts.[2][5][6] These compounds are of significant interest to the scientific community due to their diverse biological activities, including roles in fungal growth, morphogenesis, and pathogenesis.[1][2][5][6]

The designation "Cerebroside D" likely refers to a specific member of a series of structurally related cerebrosides isolated from a particular fungal species, such as the termitomycesphins A-D discovered in the mushroom Termitomyces albuminosus. This document provides a comprehensive, generalized protocol for the isolation and purification of fungal cerebrosides, which can be adapted for specific variants like this compound.

Experimental Protocols

The isolation and purification of this compound from fungal cultures is a multi-step process involving solvent extraction, partitioning, and chromatographic separation.

Fungal Culture and Harvest

A variety of fungal species are known to produce cerebrosides, including members of the genera Aspergillus, Penicillium, Fusarium, and various medicinal mushrooms.[1][6][7]

  • Protocol:

    • Culture the selected fungus in a suitable liquid or solid medium until sufficient biomass is achieved.

    • Harvest the fungal mycelia by filtration or centrifugation.

    • Lyophilize (freeze-dry) the mycelia to remove water and facilitate solvent extraction.

Lipid Extraction

The first step in isolating this compound is to extract the total lipids from the fungal biomass. A common and effective method is the use of a chloroform (B151607) and methanol (B129727) solvent system.

  • Protocol:

    • Grind the lyophilized fungal mycelia into a fine powder.

    • Suspend the powder in a mixture of chloroform:methanol (2:1, v/v).

    • Stir the suspension for several hours at room temperature to ensure thorough extraction.

    • Separate the solvent extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction process with chloroform:methanol (1:2, v/v) to maximize the recovery of lipids.

    • Combine the solvent extracts.

Solvent Partitioning (Folch Method)

To separate the lipids from non-lipid contaminants, a partitioning step is employed. The Folch method is a widely used technique for this purpose.

  • Protocol:

    • To the combined chloroform:methanol extract, add 0.2 volumes of a 0.9% aqueous sodium chloride solution.

    • Mix the components thoroughly and allow the phases to separate. This will result in a lower chloroform phase containing the lipids and an upper aqueous methanol phase.

    • Carefully collect the lower chloroform phase, which contains the crude lipid extract.

    • Evaporate the solvent under reduced pressure to obtain the dried crude lipid extract.

Silica (B1680970) Gel Column Chromatography

The crude lipid extract is a complex mixture of various lipid classes. Silica gel column chromatography is used to separate the cerebrosides from other lipids based on their polarity.

  • Protocol:

    • Prepare a silica gel slurry in chloroform and pack it into a glass column.

    • Dissolve the crude lipid extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a stepwise gradient of chloroform and methanol. The polarity of the solvent is gradually increased to elute compounds of increasing polarity.

      • Begin with 100% chloroform to elute non-polar lipids.

      • Gradually increase the methanol concentration in the chloroform. Cerebrosides typically elute with chloroform:methanol ratios between 95:5 and 80:20 (v/v).

    • Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC) Analysis

TLC is a crucial technique for monitoring the separation of cerebrosides during column chromatography and for assessing the purity of the final product.

  • Protocol:

    • Spot a small amount of each collected fraction onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber containing a solvent system such as chloroform:methanol:water (65:25:4, v/v/v) or chloroform:methanol:2M ammonium (B1175870) hydroxide (B78521) (40:10:1, v/v/v).

    • Visualize the separated lipids by staining the plate. Common staining reagents for cerebrosides include:

      • Iodine vapor: for general lipid detection.

      • Orcinol/sulfuric acid: gives a characteristic violet spot for cerebrosides.

    • Pool the fractions that contain the purified this compound based on the TLC analysis.

High-Performance Liquid Chromatography (HPLC) - Optional

For obtaining highly pure this compound, a final purification step using HPLC may be necessary.

  • Protocol:

    • Dissolve the pooled, partially purified this compound fractions in a suitable solvent.

    • Inject the sample into an HPLC system equipped with a normal-phase column (e.g., silica or diol).

    • Elute with a gradient of solvents such as hexane/isopropanol or chloroform/methanol.

    • Monitor the elution profile using an appropriate detector, such as an Evaporative Light Scattering Detector (ELSD).

    • Collect the peak corresponding to this compound.

Data Presentation

The following tables summarize the key quantitative parameters in the isolation and purification of fungal cerebrosides.

Table 1: Solvent Ratios for Extraction and Partitioning
Step Solvent System
Initial ExtractionChloroform:Methanol (2:1, v/v)
Second ExtractionChloroform:Methanol (1:2, v/v)
PartitioningChloroform:Methanol:0.9% NaCl (8:4:3, v/v/v)
Table 2: Typical Elution Profile for Silica Gel Column Chromatography
Elution Solvent (Chloroform:Methanol, v/v) Typical Eluting Compounds
100:0Neutral lipids (e.g., sterols, triglycerides)
95:5 - 90:10Cerebrosides
80:20 - 50:50More polar lipids (e.g., phospholipids)
0:100Highly polar compounds
Table 3: Thin Layer Chromatography Parameters
Parameter Description
Stationary Phase Silica gel 60 F254
Mobile Phase Option 1 Chloroform:Methanol:Water (65:25:4, v/v/v)
Mobile Phase Option 2 Chloroform:Methanol:2M NH4OH (40:10:1, v/v/v)
Visualization Iodine vapor, Orcinol/H2SO4

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_end Final Product fungal_culture Fungal Culture extraction Solvent Extraction (Chloroform:Methanol) fungal_culture->extraction Lyophilized Mycelia partitioning Folch Partitioning extraction->partitioning Crude Lipid Extract column_chrom Silica Gel Column Chromatography partitioning->column_chrom Total Lipids tlc_analysis TLC Analysis column_chrom->tlc_analysis Fractions hplc HPLC (Optional) tlc_analysis->hplc Pooled Fractions pure_cerebroside Pure this compound tlc_analysis->pure_cerebroside If sufficient purity hplc->pure_cerebroside

Caption: Overview of the experimental workflow for isolating this compound.

Conceptual Signaling Pathway

Fungal cerebrosides are known to be involved in cellular signaling, often initiating a cascade of events upon interaction with cell surface receptors. This can lead to downstream responses that regulate fungal growth and development.

signaling_pathway cerebroside_d This compound receptor Cell Surface Receptor cerebroside_d->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates second_messenger Second Messenger Production (e.g., cAMP, Ca2+) g_protein->second_messenger Stimulates kinase_cascade Kinase Cascade (e.g., MAPK pathway) second_messenger->kinase_cascade Initiates transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Growth, Morphogenesis) transcription_factor->cellular_response Regulates Gene Expression

Caption: A conceptual signaling pathway involving a fungal cerebroside.

Conclusion

The protocols outlined in this document provide a robust framework for the successful isolation and purification of this compound and other related cerebrosides from fungal cultures. The specific conditions, particularly the solvent gradients for chromatography, may require optimization depending on the fungal species and the specific properties of the target cerebroside. The biological significance of these compounds in fungal physiology and their potential as targets for antifungal drug development underscore the importance of effective purification strategies.

References

Application Notes and Protocols for the Synthesis of Cerebroside D and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Cerebroside D and its analogs. This compound belongs to the family of α-galactosylceramides, which are potent immunostimulatory glycolipids. These compounds are recognized by invariant Natural Killer T (iNKT) cells when presented by the CD1d molecule on antigen-presenting cells, leading to the activation of a cascade of immune responses. The synthesis of these molecules, particularly the stereoselective formation of the α-glycosidic linkage, is a key challenge that various synthetic strategies have aimed to overcome.

I. Synthetic Strategies Overview

The total synthesis of this compound and its analogs, which are α-galactosylceramides, involves two primary challenges: the stereoselective synthesis of the α-glycosidic bond and the construction of the ceramide backbone with the correct stereochemistry. Several strategies have been developed to address these challenges:

  • Glycosylation with Bulky Protecting Groups: One common approach to favor the formation of the α-anomer is the use of a galactose donor with a bulky protecting group at the C-4 and C-6 positions, such as a di-tert-butylsilylene (DTBS) group. This steric hindrance directs the glycosylation to the α-face, regardless of the participating or non-participating nature of the protecting group at C-2.[1][2]

  • Use of Glycosyl Iodide Donors: The in situ generation of glycosyl iodide donors from per-trimethylsilyl (TMS)-protected galactose has been shown to react with a phytosphingosine-based acceptor to exclusively yield the α-anomer.[3]

  • Starting from α-Linked Disaccharides: An alternative strategy involves starting from a readily available α-linked disaccharide, which circumvents the challenging α-glycosylation step. This precursor is then elaborated to introduce the lipid chains of the ceramide moiety.

  • Convergent Synthesis: Many synthetic routes employ a convergent approach where the protected galactose donor and the ceramide acceptor are synthesized separately and then coupled in a key glycosylation step. This allows for the modular synthesis of various analogs by simply changing the building blocks.[4]

II. Quantitative Data Summary

The following table summarizes the yields of key synthetic steps in the preparation of α-galactosylceramide analogs from various reported methods. This data allows for a comparative assessment of the efficiency of different synthetic routes.

Reaction Step Starting Materials Product Yield (%) Reference
α-Glycosylationp-Tolyl 2,3-di-O-benzoyl-4,6-di-O-di-tert-butylsilylidene-1-thio-D-galactopyranoside and phytosphingosine (B30862) acceptorProtected α-galactosylceramide56-90%[1][4]
Azide Introduction (Mitsunobu)Protected galactosylceramide with primary alcohol6-azido-6-deoxy-α-galactosylceramide derivative87%[3]
Amide CouplingAmine-containing sphingoid base and fatty acidCeramide60-75%[5]
Global Deprotection (Hydrogenation/Base)Fully protected α-galactosylceramideα-Galactosylceramide (KRN7000)72%[1][2]
One-pot protection and glycosylationD-lyxose and D-galactosyl iodideα-linked disaccharide32% (overall yield for α-Galactosyl ceramide in 5 steps)[6]

III. Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of α-galactosylceramides.

Protocol 1: α-Selective Glycosylation using a DTBS-protected Galactosyl Donor[1]

This protocol describes the coupling of a bulky 4,6-O-di-tert-butylsilylene (DTBS) protected galactosyl donor with a phytosphingosine acceptor to achieve high α-selectivity.

Materials:

  • p-Tolyl 2,3-di-O-benzoyl-4,6-di-O-di-tert-butylsilylidene-1-thio-D-galactopyranoside (Donor 6)

  • Phytosphingosine acceptor 7

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of Donor 6 and Acceptor 7 in anhydrous DCM at -20 °C under an argon atmosphere, add freshly activated 4 Å molecular sieves.

  • Stir the mixture for 30 minutes.

  • Add NIS to the reaction mixture, followed by the dropwise addition of a catalytic amount of TfOH.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction may require the addition of more NIS and TfOH to proceed to completion.

  • Upon completion, quench the reaction by adding triethylamine.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to afford the protected α-galactosylceramide.

Protocol 2: Synthesis of the Ceramide Moiety via Amide Coupling[5]

This protocol details the formation of the ceramide backbone by coupling a long-chain fatty acid with a sphingosine (B13886) base.

Materials:

  • Sphingosine or phytosphingosine

  • Long-chain fatty acid (e.g., hexacosanoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the fatty acid, EDCI, and HOBt in anhydrous DMF.

  • Add DIPEA to the solution and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve the sphingosine base in anhydrous DCM.

  • Add the solution of the activated fatty acid to the sphingosine solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the ceramide.

Protocol 3: Global Deprotection to Yield α-Galactosylceramide[1]

This protocol describes the final deprotection step to yield the free α-galactosylceramide. This example uses a base-labile protecting group strategy.

Materials:

Procedure:

  • Dissolve the protected α-galactosylceramide in a mixture of anhydrous MeOH and DCM.

  • Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC until all protecting groups are removed.

  • Neutralize the reaction mixture by adding a cationic exchange resin until the pH is neutral.

  • Filter off the resin and concentrate the filtrate under reduced pressure.

  • Purify the final product by silica gel column chromatography or crystallization to obtain the pure α-galactosylceramide.

IV. Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of iNKT Cell Activation by α-Galactosylceramides

The following diagram illustrates the mechanism of invariant Natural Killer T (iNKT) cell activation by α-galactosylceramides like this compound.

iNKT_Activation cluster_APC cluster_iNKT APC Antigen Presenting Cell (APC) iNKT iNKT Cell CD1d CD1d Complex CD1d-αGalCer Complex aGalCer α-Galactosylceramide (e.g., this compound) aGalCer->CD1d Binding TCR Invariant TCR Complex->TCR Recognition Activation iNKT Cell Activation Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activation->Cytokines Downstream Downstream Immune Response Cytokines->Downstream

Caption: iNKT cell activation by α-galactosylceramide presented by CD1d.

General Experimental Workflow for α-Galactosylceramide Synthesis

The diagram below outlines a typical convergent synthetic workflow for preparing α-galactosylceramide analogs.

Synthesis_Workflow Galactose D-Galactose Protection1 Protection of Hydroxyl Groups Galactose->Protection1 Donor Galactose Donor (e.g., with DTBS group) Protection1->Donor Glycosylation α-Selective Glycosylation Donor->Glycosylation Sphingosine Phytosphingosine Protection2 Protection of Amine and Hydroxyls Sphingosine->Protection2 Acceptor Ceramide Acceptor Protection2->Acceptor Acceptor->Glycosylation ProtectedGalCer Protected α-Galactosylceramide Glycosylation->ProtectedGalCer Deprotection Global Deprotection ProtectedGalCer->Deprotection FinalProduct This compound Analog Deprotection->FinalProduct

Caption: Convergent synthesis workflow for α-galactosylceramide analogs.

References

Application Notes and Protocols for the Quantification of Cerebroside D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebrosides are a class of glycosphingolipids that are integral components of cell membranes, particularly abundant in the nervous system.[1] Cerebroside D, a specific type of cerebroside, plays crucial roles in cellular processes, and its accurate quantification is essential for understanding its function in health and disease, as well as for the development of targeted therapeutics. This document provides detailed application notes and protocols for the analytical quantification of this compound using modern chromatographic and mass spectrometric techniques.

Overview of Analytical Techniques

The quantification of this compound in biological matrices presents analytical challenges due to its complex structure and the presence of isomeric forms.[2] The most powerful and widely used methods involve a combination of liquid chromatography for separation and mass spectrometry for sensitive and specific detection.

Commonly Employed Techniques:

  • High-Performance Liquid Chromatography (HPLC): Offers high resolution for separating cerebrosides from other lipids.[1] Normal-phase and reverse-phase chromatography are both utilized.

  • Ultra-Performance Liquid Chromatography (UPLC): Provides faster analysis times and improved resolution compared to traditional HPLC.[3]

  • Mass Spectrometry (MS): Enables the identification and quantification of molecules based on their mass-to-charge ratio. Electrospray ionization (ESI) is a common ionization source for cerebroside analysis.[1][4]

  • Tandem Mass Spectrometry (MS/MS): Increases specificity and sensitivity by fragmenting a specific precursor ion and detecting the resulting product ions.[2][5]

  • Evaporative Light Scattering Detection (ELSD): A universal detector for HPLC that can be used for the quantification of compounds that lack a UV chromophore, like cerebrosides.[6]

  • Differential Ion Mobility Spectrometry (DMS): Can be coupled with LC-MS to separate isomeric species that are difficult to resolve by chromatography alone.[7]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Tissues by UPLC-MS/MS

This protocol details a robust method for the extraction and quantification of this compound from brain tissue.

1. Sample Preparation: Lipid Extraction

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (~50-100 mg).

    • Add 1 mL of ice-cold methanol (B129727) to the tissue in a homogenizer tube.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Lipid Extraction (Folch Method):

    • Transfer the homogenate to a glass tube.

    • Add 2 mL of chloroform (B151607) to the homogenate and vortex for 2 minutes.

    • Add 1.2 mL of 0.9% NaCl solution and vortex for another 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 200 µL of methanol/isopropanol (1:1, v/v) for UPLC-MS/MS analysis.[8]

2. UPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate.[7]

    • Mobile Phase B: Acetonitrile/Isopropanol (5:2, v/v) with 0.1% formic acid and 10 mM ammonium acetate.[7]

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: 30-100% B

      • 12-15 min: 100% B

      • 15.1-18 min: 30% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z values will depend on the specific fatty acid chain of the this compound of interest.

    • Collision Energy: Optimize for the specific analyte.

3. Quantification

  • Construct a calibration curve using a series of known concentrations of a this compound standard.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Analysis of Cerebrosides in Plant Extracts by HPLC-ELSD

This protocol is suitable for the quantification of total cerebrosides in plant-derived materials.[6]

1. Sample Preparation: Saponification and Extraction

  • Saponification:

    • Weigh 100 mg of the dried plant extract.

    • Add 5 mL of 0.5 M KOH in methanol.

    • Heat at 80°C for 2 hours to saponify glycerolipids.

  • Extraction:

    • After cooling, add 5 mL of chloroform and 3 mL of water.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower chloroform phase.

    • Dry the extract under nitrogen and reconstitute in 1 mL of chloroform/methanol (95:5, v/v).

2. HPLC-ELSD Analysis

  • Chromatographic Conditions:

    • Column: Silica or Diol normal-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient of chloroform and methanol.

    • Flow Rate: 1.0 mL/min.

  • ELSD Conditions:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow Rate: 1.5 L/min.

3. Quantification

  • A standard curve is generated using a purified cerebroside standard.[6] The relationship between peak area and concentration is often non-linear and may require a power or logarithmic fit.[6]

Data Presentation

Table 1: Performance Characteristics of UPLC-MS/MS Method for this compound Quantification

ParameterValueReference
Limit of Detection (LOD)0.03 mg/mL[6]
Limit of Quantification (LOQ)0.1 mg/mL[6]
Linearity (R²)> 0.99[9]
Recovery~100%[6]
Precision (RSD)< 15%[6]

Table 2: Comparison of Analytical Techniques for Cerebroside Quantification

TechniqueAdvantagesDisadvantages
TLC/HPTLC Cost-effective, simple.[1][4]Lower resolution and sensitivity.[1]
HPLC-UV/ELSD Robust, suitable for quantification without a chromophore.[1][6]Lower sensitivity than MS, non-linear response with ELSD.[6]
LC-MS High sensitivity and specificity, structural information.[1][2]Higher cost, matrix effects can be a challenge.
LC-MS/MS Very high sensitivity and specificity, reduced interferences.[2][5]Requires method development and optimization.
LC-DMS-MS/MS Separation of isomers.[7]Increased instrument complexity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis Tissue Biological Tissue Homogenization Homogenization in Methanol Tissue->Homogenization Extraction Lipid Extraction (Folch) Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution Injection Sample Injection Reconstitution->Injection UPLC UPLC Separation (C18 Column) Injection->UPLC MS Mass Spectrometry (ESI+) UPLC->MS MSMS Tandem MS (MRM) MS->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification.

cerebroside_biosynthesis Ceramide Ceramide Galactosyltransferase UDP-galactose:ceramide galactosyltransferase (CGT) Ceramide->Galactosyltransferase UDP_Galactose UDP-Galactose UDP_Galactose->Galactosyltransferase Galactocerebroside Galactocerebroside (a Cerebroside) Galactosyltransferase->Galactocerebroside UDP UDP Galactosyltransferase->UDP

Caption: Simplified biosynthesis of galactocerebroside.

References

Application Note: Identification of Cerebrosides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the identification and characterization of cerebrosides, a class of glycosphingolipids, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We detail a robust methodology for lipid extraction from biological matrices, optimized LC separation conditions, and specific MS/MS parameters for the confident identification of these molecules. The protocols and data presented are intended for researchers in lipidomics, neuroscience, and drug development.

Introduction

Cerebrosides, or monoglycosylceramides, are vital components of cell membranes, particularly abundant in the myelin sheath of nerve cells.[1][2] They consist of a ceramide backbone (a sphingoid base linked to a fatty acid) and a single sugar residue, typically glucose or galactose.[1][3] Glucosylceramides (GlcCer) are common in non-neural tissues and serve as precursors for more complex glycosphingolipids, while galactosylceramides (GalCer) are predominant in the nervous system.[1] Accurate identification of specific cerebroside species is crucial for understanding their roles in cellular processes and their association with diseases like Gaucher disease and Krabbe disease. LC-MS/MS has become the primary analytical technique for this purpose due to its high sensitivity and structural specificity.

This document outlines a complete workflow, from sample preparation to data analysis, for the identification of a representative cerebroside, N-stearoyl-1-β-D-glucosylsphingosine (GlcCer d18:1/18:0).

Experimental Protocols

Lipid Extraction from Biological Samples (Bligh & Dyer Method)

This protocol is a widely used liquid-liquid extraction method for isolating total lipids from tissues or cells.

Materials:

  • Sample (e.g., ~100 mg tissue or 1x10^7 cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Deionized water (H₂O)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Solvent evaporator (e.g., SpeedVac or nitrogen stream)

Procedure:

  • Homogenization: Homogenize the tissue sample or cell pellet in a solvent mixture of CHCl₃:MeOH:H₂O (1:2:0.8, v/v/v). For a 100 mg sample, use 1.8 mL of the solvent mixture.

  • Phase Separation: Add an additional 0.5 mL of CHCl₃ and 0.5 mL of H₂O to the homogenate. The final solvent ratio should be approximately CHCl₃:MeOH:H₂O (2:2:1.8, v/v/v).

  • Vortexing: Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and lipid extraction.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to separate the mixture into two distinct phases.

  • Lipid Collection: The lower phase is the organic layer containing the total lipid extract. Carefully collect this bottom layer using a glass Pasteur pipette, taking care not to disturb the upper aqueous layer or the protein interface.

  • Drying: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as Methanol or Acetonitrile/Isopropanol (1:1, v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Triple quadrupole or Q-TOF mass spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Isopropanol (5:2, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 35
    2.0 60
    10.0 100
    15.0 100
    15.1 35

    | 20.0 | 35 |

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • Collision Energy: Optimized per compound (typically 25-40 eV)

Data Presentation and Interpretation

Identification of cerebrosides is based on their specific precursor-to-product ion transitions in MS/MS. In positive ion mode, cerebrosides readily form protonated molecules [M+H]⁺. Upon collision-induced dissociation (CID), the most characteristic fragmentation is the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety (162 Da for a hexose) and a prominent fragment ion corresponding to the ceramide backbone.

Table 1: Key m/z Transitions for a Representative Cerebroside (GlcCer d18:1/18:0)

Compound NameMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Product Ion [Ceramide+H]⁺ (m/z)Neutral Loss
Glucosylceramide (d18:1/18:0)C₄₂H₈₁NO₈728.6566.5162.1 (Hexose)

Note: The exact m/z values may vary slightly based on instrumentation and adduct formation (e.g., [M+Na]⁺).

Visualizations

Cerebroside Biosynthesis and Degradation Pathway

The following diagram illustrates the central role of cerebrosides in glycosphingolipid metabolism. They are synthesized from ceramide and can be further glycosylated to form complex gangliosides or degraded within the lysosome.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Degradation) Ceramide Ceramide GlcCer Glucosylceramide (Cerebroside) Ceramide->GlcCer UGCG (Synthase) LacCer Lactosylceramide GlcCer->LacCer LCT (Synthase) Degraded Sphingosine + Fatty Acid + Glucose GlcCer->Degraded GBA (Glucocerebrosidase) Gangliosides Complex Gangliosides LacCer->Gangliosides Multiple Steps

Caption: Metabolic pathway of Glucosylceramide biosynthesis and degradation.

Experimental Workflow for Cerebroside Identification

This diagram outlines the logical flow of the experimental protocol described in this application note, from sample collection to final data analysis.

G Sample 1. Sample Collection (Tissue or Cells) Extraction 2. Lipid Extraction (Bligh & Dyer) Sample->Extraction Drying 3. Solvent Evaporation Extraction->Drying Reconstitution 4. Reconstitution Drying->Reconstitution LCMS 5. LC-MS/MS Analysis Reconstitution->LCMS Data 6. Data Analysis (Peak Integration & Identification) LCMS->Data

Caption: Step-by-step workflow for LC-MS/MS analysis of cerebrosides.

Characteristic MS/MS Fragmentation of a Cerebroside

The fragmentation pattern is key to the structural identification of cerebrosides. The primary cleavage occurs at the glycosidic bond connecting the sugar to the ceramide.

G Parent Precursor Ion [M+H]⁺ GlcCer (d18:1/18:0) m/z 728.6 Fragments Product Ion Ceramide Backbone m/z 566.5 Neutral Loss Glucose Moiety 162.1 Da Parent->Fragments:frag1 CID Fragmentation

Caption: MS/MS fragmentation pattern of Glucosylceramide (d18:1/18:0).

References

Application Notes: Structural Elucidation of Cerebroside D using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cerebrosides are a class of glycosphingolipids that are integral components of cell membranes in fungi, plants, and animals.[1][2] Fungal cerebrosides, in particular, have garnered significant interest due to their unique structural features and their roles in fungal growth, differentiation, and pathogenicity.[1][3][4] The precise structural determination of these molecules is crucial for understanding their biological functions and for the development of novel antifungal therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of cerebrosides, providing detailed information about the sugar moiety, the long-chain base, and the fatty acid component.[1][3]

This application note details the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural elucidation of a representative fungal cerebroside, herein referred to as Cerebroside D. This molecule is a β-glucopyranosylceramide that consists of a (4E,8E)-9-methyl-4,8-sphingadienine long-chain base and an N-2'-hydroxyoctadecanoyl fatty acid.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a systematic workflow, beginning with sample preparation and culminating in the complete assignment of the molecular structure.

This compound Structural Elucidation Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Determination Isolation_Purification Isolation & Purification NMR_Sample_Prep NMR Sample Preparation Isolation_Purification->NMR_Sample_Prep Purified this compound 1D_NMR 1D NMR (¹H, ¹³C) NMR_Sample_Prep->1D_NMR Prepared Sample 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) 1D_NMR->2D_NMR Initial Spectra Sugar_Analysis Sugar Moiety Analysis 2D_NMR->Sugar_Analysis Correlation Spectra LCB_Analysis Long-Chain Base Analysis Sugar_Analysis->LCB_Analysis FA_Analysis Fatty Acid Analysis LCB_Analysis->FA_Analysis Final_Structure Final Structure Assembly FA_Analysis->Final_Structure This compound Structure Assembly Anomeric_Proton Anomeric Proton (H-1) at ~4.16 ppm Large J-coupling (~8 Hz) Beta_Glucose β-Glucopyranose Structure Anomeric_Proton->Beta_Glucose COSY_Sugar COSY correlations from H-1 to H-6 Beta_Glucose->COSY_Sugar Glycosidic_Linkage Glycosidic Linkage Confirmation COSY_Sugar->Glycosidic_Linkage NOESY_Linkage NOESY correlation between Sugar H-1 and LCB H-1 NOESY_Linkage->Glycosidic_Linkage Final_Structure This compound Structure Glycosidic_Linkage->Final_Structure Olefinic_Protons Olefinic Protons (H-4, H-5, H-8) LCB_Structure 9-methyl-4,8-sphingadienine Olefinic_Protons->LCB_Structure COSY_LCB COSY correlations trace LCB backbone COSY_LCB->LCB_Structure HMBC_LCB HMBC correlations confirm double bond positions HMBC_LCB->LCB_Structure LCB_Structure->Final_Structure Amide_Proton Amide Proton Signal Amide_Linkage Amide Linkage Confirmation Amide_Proton->Amide_Linkage HMBC_Amide HMBC from Amide NH to FA C-1' and LCB C-2 HMBC_Amide->Amide_Linkage Amide_Linkage->Final_Structure

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Cerebroside D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebrosides are a class of glycosphingolipids that are integral components of cell membranes, particularly in the nervous system.[1][2] They consist of a ceramide (sphingosine and fatty acid) backbone linked to a single sugar residue.[1] Cerebroside D, a specific glycoceramide compound, has garnered significant interest for its diverse biological activities. Emerging research suggests its potential as a therapeutic agent, attributed to its anticancer, anti-inflammatory, and neuroprotective properties.[3][4]

These application notes provide detailed protocols for a panel of in vitro assays to quantitatively assess the bioactivity of this compound. The described methods are fundamental for screening, mechanism of action studies, and preclinical development.

Section 1: Anticancer Bioactivity Assays

A key therapeutic potential of this compound lies in its ability to inhibit the growth of cancer cells. The primary mechanisms often involve inducing cytotoxicity (cell killing) and apoptosis (programmed cell death). Assays measuring cell viability and specific apoptotic markers are crucial for evaluating this activity.

Quantitative Data Summary: Cytotoxicity of Cerebrosides

The following table summarizes the cytotoxic activity of newly identified cerebrosides, Spiniferosides A, B, and C, against the MCF-7 breast cancer cell line. Data is presented as IC₅₀ values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells.

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Spiniferoside AMCF-713.83Doxorubicin8.64
Spiniferoside BMCF-78.13Doxorubicin8.64
Spiniferoside CMCF-78.27Doxorubicin8.64
Data sourced from a study on cerebrosides from the Red Sea cucumber Holothuria spinifera.
Protocol 1.1: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan (B1609692) crystals.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, S180)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well, achieving a final concentration of approximately 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 1.2: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic cells with compromised membranes.

Materials:

  • Cancer cell line of interest

  • This compound

  • FITC-Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-5 x 10⁵ cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours) to induce apoptosis. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization: this compound-Induced Apoptosis Pathway

Studies indicate that some cerebrosides can induce apoptosis through the mitochondria-mediated (intrinsic) pathway, which involves the regulation of Bcl-2 family proteins and the subsequent activation of caspases.

CD This compound Bax Bax (Pro-apoptotic) Up-regulation CD->Bax Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation CD->Bcl2 Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito inhibits CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by this compound.

Section 2: Anti-Inflammatory Bioactivity Assays

Chronic inflammation is implicated in numerous diseases. This compound has been shown to exert anti-inflammatory effects by modulating the production of key signaling molecules known as cytokines. A central pathway regulating inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

Quantitative Data Summary: Effect of this compound on Cytokine Levels

The table below presents data on the effect of this compound on cytokine production in a mouse model of colitis, demonstrating its anti-inflammatory potential.

CytokineEffect of this compound
TNF-αDecreased
IFN-γDecreased
IL-1βDecreased
IL-10Increased
Data from a study on this compound in experimental colitis.
Protocol 2.1: Measurement of Pro-inflammatory Cytokines via ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique for detecting and quantifying soluble substances such as cytokines. This protocol provides a general workflow for a sandwich ELISA to measure cytokines like TNF-α or IL-6 in cell culture supernatants.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary microglia

  • Lipopolysaccharide (LPS) to induce inflammation

  • This compound

  • Commercial ELISA kit for the target cytokine (e.g., TNF-α, IL-6), including capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution.

  • 96-well ELISA plate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells/mL) and allow them to adhere. Pre-treat cells with different concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours) to induce cytokine production.

  • Supernatant Collection: Centrifuge the plates/flasks and collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA Protocol (as per manufacturer's instructions): a. Coating: Coat a 96-well plate with the capture antibody overnight. b. Blocking: Wash the plate and block non-specific binding sites. c. Sample Incubation: Add standards and collected cell supernatants to the wells and incubate. d. Detection: Wash the plate and add the biotinylated detection antibody, followed by incubation. e. Signal Generation: Wash the plate and add streptavidin-HRP conjugate, followed by the substrate solution (e.g., TMB). f. Stopping Reaction: Stop the color development with a stop solution.

  • Reading and Analysis: Measure the absorbance at 450 nm. Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample.

Protocol 2.2: Assessment of NF-κB Pathway Inhibition

The activation of the NF-κB pathway involves the translocation of the p65 subunit from the cytoplasm to the nucleus. This can be assessed using Western blotting to measure the levels of p65 in cytoplasmic and nuclear fractions or by immunofluorescence microscopy.

Principle:

  • Cell Treatment: Treat cells (e.g., BV-2 microglia) with this compound, followed by stimulation with LPS.

  • Cell Lysis & Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial kit.

  • Western Blotting: Quantify the amount of the NF-κB p65 subunit in each fraction using SDS-PAGE and Western blotting with an anti-p65 antibody. A decrease in nuclear p65 in this compound-treated cells compared to the LPS-only control indicates inhibition.

  • Immunofluorescence: Alternatively, fix and permeabilize cells, then stain with an anti-p65 antibody. Visualize the subcellular location of p65 using a fluorescence microscope. Inhibition is observed as a retention of p65 in the cytoplasm.

Visualization: Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by inflammatory stimuli, leading to the transcription of pro-inflammatory genes. This compound can potentially inhibit this pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Activation LPS->IKK CD This compound CD->IKK inhibits IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB_Release NF-κB (p65/p50) Release IkB->NFkB_Release Translocation Nuclear Translocation NFkB_Release->Translocation Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) Translocation->Transcription

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Section 3: Neuroprotective Bioactivity Assays

Given the high concentration of cerebrosides in the nervous system, investigating the neuroprotective effects of this compound is a logical step. A common in vitro approach is to challenge neuronal cells with a toxin or stressor, such as an agent of oxidative stress, and measure the ability of the test compound to prevent cell death.

Protocol 3.1: Oxidative Stress-Induced Neurotoxicity Model

Hydrogen peroxide (H₂O₂) is frequently used to induce oxidative stress and cell death in neuronal cell models like PC12 or SH-SY5Y cells. This protocol outlines a workflow to test the protective effects of this compound against H₂O₂-induced damage.

Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y)

  • Complete culture medium

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Reagents for viability or ROS measurement (see below)

Procedure:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density. If using PC12 cells, differentiation into a neuronal phenotype can be induced with Nerve Growth Factor (NGF).

  • Pre-treatment: Treat the cells with various concentrations of this compound for a period of 1 to 24 hours.

  • Induction of Injury: Add H₂O₂ to the culture medium at a pre-determined toxic concentration (e.g., 200 µM) for a set duration (e.g., 2-24 hours) to induce oxidative damage.

  • Assessment of Neuroprotection: Following the incubation period, assess cell viability using the MTT assay (Protocol 1.1) or measure the levels of intracellular Reactive Oxygen Species (ROS) (Protocol 3.2). Increased cell viability or decreased ROS levels in this compound-treated wells compared to H₂O₂-only wells indicates a neuroprotective effect.

Protocol 3.2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses a cell-permeable dye like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Treated cells in a 96-well plate (from Protocol 3.1)

  • DCFH-DA stock solution (in DMSO)

  • Serum-free medium or PBS

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Treatment: Follow the procedure for inducing oxidative stress as described in Protocol 3.1.

  • Dye Loading: After the H₂O₂ treatment, remove the medium and wash the cells gently with warm PBS.

  • Incubation: Add 100 µL of DCFH-DA solution (e.g., 10-20 µM in serum-free medium) to each well. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells again with PBS to remove any extracellular dye.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. A decrease in fluorescence in cells pre-treated with this compound indicates a reduction in ROS levels.

Visualization: Experimental Workflow for Neuroprotection Assay

The following diagram illustrates the logical flow of an experiment designed to test the neuroprotective effects of this compound against an oxidative insult.

Start Seed Neuronal Cells (e.g., PC12) Pretreat Pre-treatment with This compound Start->Pretreat Insult Induce Oxidative Stress (e.g., H₂O₂) Pretreat->Insult Incubate Incubation Insult->Incubate Measure Measure Outcomes Incubate->Measure Viability Cell Viability (MTT Assay) Measure->Viability e.g. ROS ROS Levels (DCFH-DA Assay) Measure->ROS e.g.

Caption: Workflow for an in vitro neuroprotection bioassay.

References

Application Notes and Protocols for Evaluating Cerebroside D Efficacy in Animal Models of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing chemically-induced animal models of colitis, specifically Dextran (B179266) Sulfate (B86663) Sodium (DSS) and 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) induced models, for the evaluation of the therapeutic efficacy of Cerebroside D. Detailed protocols for model induction, therapeutic intervention, and endpoint analysis are provided, alongside expected quantitative outcomes and insights into the mechanism of action of this compound.

Introduction to Animal Models of Colitis

Animal models are indispensable tools for studying the pathogenesis of Inflammatory Bowel Disease (IBD) and for the preclinical evaluation of novel therapeutics.[1] The DSS and TNBS-induced colitis models are widely used due to their simplicity, reproducibility, and their ability to mimic key aspects of human ulcerative colitis and Crohn's disease, respectively.

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is characterized by damage to the colonic epithelial barrier, leading to inflammation that is primarily driven by the innate immune system. It is particularly relevant for studying ulcerative colitis.[2][3]

  • 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model involves the intrarectal administration of the haptenating agent TNBS, which elicits a T-cell-mediated immune response, mimicking features of Crohn's disease.[4][5]

This compound: A Novel Therapeutic Agent for Colitis

This compound, a glycoceramide compound, has demonstrated significant therapeutic potential in a DSS-induced murine model of colitis.[6] Its mechanism of action appears to be multifactorial, primarily targeting activated T lymphocytes. Key therapeutic effects include the reduction of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1β), the elevation of the anti-inflammatory cytokine IL-10, and the induction of apoptosis in activated T-cells.[6]

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes based on the reported efficacy of this compound in a DSS-induced colitis model in mice.

Table 1: Effect of this compound on Clinical and Macroscopic Parameters in DSS-Induced Colitis

ParameterControl GroupDSS Model GroupDSS + this compound (Low Dose)DSS + this compound (High Dose)
Body Weight Loss (%) ~ 0%15-20%Reduced LossSignificantly Reduced Loss
Mortality Rate (%) 0%20-30%Reduced MortalitySignificantly Reduced Mortality
Disease Activity Index (DAI) 03-4Lower ScoreSignificantly Lower Score
Colon Length (cm) 7-84-5Increased LengthSignificantly Increased Length
Macroscopic Score 03-4Lower ScoreSignificantly Lower Score

Note: Specific numerical data from the primary study by Wu et al. (2012) was not available. The data presented is representative of typical outcomes in DSS-induced colitis models and reflects the qualitative descriptions of "significant reduction" from the study's abstract.

Table 2: Effect of this compound on Histological and Cytokine Parameters in DSS-Induced Colitis

ParameterControl GroupDSS Model GroupDSS + this compound (Low Dose)DSS + this compound (High Dose)
Histological Score 03-4Lower ScoreSignificantly Lower Score
TNF-α (pg/mg tissue) LowHighDecreasedSignificantly Decreased
IFN-γ (pg/mg tissue) LowHighDecreasedSignificantly Decreased
IL-1β (pg/mg tissue) LowHighDecreasedSignificantly Decreased
Serum IL-10 (pg/mL) LowLowIncreasedMarkedly Increased

Note: As with Table 1, the quantitative values are illustrative based on the reported trends, as the specific data from the original publication could not be accessed.

Experimental Protocols

Protocol 1: DSS-Induced Acute Colitis and this compound Treatment

This protocol is based on the methodology described in the study by Wu et al. (2012), which demonstrated the efficacy of this compound.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Standard laboratory animal diet and water

  • Animal balance

  • Calipers

Procedure:

  • Acclimatization: Acclimatize mice for one week under standard laboratory conditions.

  • Group Allocation: Randomly divide mice into four groups:

    • Control Group: Receive regular drinking water and vehicle.

    • DSS Model Group: Receive DSS in drinking water and vehicle.

    • DSS + this compound (Low Dose) Group: Receive DSS and a low dose of this compound.

    • DSS + this compound (High Dose) Group: Receive DSS and a high dose of this compound.

  • Colitis Induction:

    • For the DSS-treated groups, administer 3% (w/v) DSS in the drinking water for 7 consecutive days.

    • The control group receives regular drinking water.

  • This compound Administration:

    • Administer this compound or vehicle daily by oral gavage, starting from the first day of DSS administration and continuing for the duration of the experiment.

  • Monitoring:

    • Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection:

    • On day 8, euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis and cytokine measurement.

    • Collect blood for serum cytokine analysis.

Protocol 2: TNBS-Induced Colitis and this compound Evaluation

This protocol provides a framework for evaluating this compound in a T-cell-mediated model of colitis.

Materials:

  • Male BALB/c or SJL/J mice (6-8 weeks old)

  • 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)

  • Ethanol (B145695)

  • This compound

  • Vehicle for this compound

  • Catheter for intrarectal administration

Procedure:

  • Acclimatization and Grouping: Follow steps 1 and 2 as in Protocol 1.

  • Sensitization (Optional): For a more robust model, pre-sensitize mice by applying a small amount of TNBS solution to the skin one week before colitis induction.

  • Colitis Induction:

    • Fast mice for 24 hours.

    • Anesthetize the mice.

    • Slowly administer 100 µL of 2.5% TNBS in 50% ethanol intrarectally using a catheter.

    • Keep the mice in a head-down position for at least one minute to ensure retention of the TNBS solution.

    • The control group receives 50% ethanol only.

  • This compound Administration: Administer this compound or vehicle as described in Protocol 1, starting on the day of TNBS induction.

  • Monitoring: Monitor clinical signs as in Protocol 1.

  • Termination and Sample Collection: Euthanize mice 3-5 days after TNBS induction and collect samples as described in Protocol 1.

Visualizations: Workflows and Signaling Pathways

experimental_workflow Experimental Workflow for Evaluating this compound in DSS-Induced Colitis cluster_setup Phase 1: Setup cluster_induction Phase 2: Induction & Treatment cluster_monitoring Phase 3: Monitoring cluster_analysis Phase 4: Endpoint Analysis acclimatization Acclimatization of Mice grouping Random Group Allocation acclimatization->grouping dss_admin DSS Administration (3% in water, 7 days) grouping->dss_admin drug_admin Daily Oral Gavage of this compound grouping->drug_admin daily_monitoring Daily Monitoring of Body Weight, Stool, and Bleeding (DAI) dss_admin->daily_monitoring drug_admin->daily_monitoring euthanasia Euthanasia (Day 8) daily_monitoring->euthanasia colon_length Colon Length Measurement euthanasia->colon_length histology Histological Analysis euthanasia->histology cytokines Cytokine Measurement (Colon & Serum) euthanasia->cytokines

Caption: Workflow for DSS-induced colitis and this compound evaluation.

signaling_pathway Proposed Mechanism of this compound in Ameliorating Colitis cluster_colitis Colitis Pathogenesis cluster_cerebroside_d This compound Intervention cluster_effects Therapeutic Effects activated_t_cells Activated T-cells pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-1β) activated_t_cells->pro_inflammatory_cytokines apoptosis T-cell Apoptosis (Caspase 3, 9, 12 activation) inflammation Intestinal Inflammation and Tissue Damage pro_inflammatory_cytokines->inflammation amelioration Amelioration of Colitis cerebroside_d This compound cerebroside_d->activated_t_cells Inhibits proliferation & induces apoptosis cerebroside_d->pro_inflammatory_cytokines Decreases anti_inflammatory_cytokine Anti-inflammatory Cytokine (IL-10) cerebroside_d->anti_inflammatory_cytokine Increases apoptosis->amelioration anti_inflammatory_cytokine->amelioration

Caption: this compound's proposed mechanism in colitis.

References

Application Notes and Protocols for Cerebroside Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Cerebroside D": Extensive literature searches did not yield specific information on a compound designated as "this compound." Cerebrosides are a class of glycosphingolipids, with the most common being glucocerebrosides (B1249061) and galactocerebrosides, distinguished by the sugar moiety attached to the ceramide backbone.[1][2] The protocols and data presented herein are synthesized from studies involving common cerebrosides (e.g., glucosylceramide, galactosylceramide) and their precursors (ceramides). Researchers should consider these as representative methodologies that may require optimization for their specific molecule of interest.

These notes provide an overview of common administration routes, dosage considerations, and experimental workflows for administering cerebroside-like compounds to mice for research purposes, including studies on immunology, neurobiology, and metabolic diseases.

Data Presentation: Summary of Administration Protocols

The following tables summarize quantitative data from various studies administering cerebrosides and related lipids to mice. These values can serve as a starting point for experimental design.

Table 1: Intraperitoneal (I.P.) Administration Protocols

CompoundMouse StrainDosageVehicle/FormulationPurposeReference
Glucosylceramide (GlcCer)BALB/c, C57BL/6, CBA/JNot specifiedEmulsifiedVaccine strategy against Cryptococcus neoformans[3]
α-Galactosylceramide (α-GalCer)C57BL/6J1 µ g/mouse (in 200 µL)PBS with sucrose, histidine, and Tween 20Stimulation of NKT cells in a candidiasis model[4]
C16:0 CeramideC57BL/6JNot specifiedNot specifiedInvestigation of colorectal tumorigenesis[5]
C4-CeramideGeneric1-10 mg/kg (suggested starting dose)Not specifiedInduction of apoptosis

Table 2: Intravenous (I.V.) Administration Protocols

CompoundMouse StrainDosageVehicle/FormulationPurposeReference
α-Galactosylceramide (α-GalCer)C57BL/60.5 µ g/mouse (with 10 µg mRNA)Lipopolyplex formulationAntitumor immune response
C4-CeramideGenericNot specifiedLiposomal formulation recommendedRapid systemic distribution

Table 3: Oral Administration Protocols

CompoundMouse StrainDosageVehicle/FormulationPurposeReference
Glucosylceramide (GluCer)Hairless MiceDiet-basedMixed into AIN-93G dietGene expression changes in skin
[¹³C]dihydroceramideGenericNot specifiedNot specifiedTo trace incorporation into tissues

Experimental Protocols

Protocol 1: Preparation and Intraperitoneal (I.P.) Injection of a Cerebroside Compound

This protocol describes a general method for the preparation and intraperitoneal administration of a cerebroside.

Materials:

  • Cerebroside compound

  • Vehicle (e.g., sterile Phosphate-Buffered Saline (PBS), vehicle solution from α-GalCer study)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for difficult-to-dissolve compounds)

  • Insulin syringes with 27-30 gauge needles

  • 70% ethanol (B145695) for disinfection

  • Appropriate mouse strain (e.g., C57BL/6)

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of the cerebroside based on the desired dose (e.g., mg/kg) and the number of mice.

    • Aseptically weigh the compound and dissolve it in the chosen vehicle. For α-Galactosylceramide, a vehicle containing sucrose, histidine, and Tween 20 in a buffer has been used to aid solubility before dilution in PBS.

    • Vortex thoroughly to ensure complete dissolution. If the compound has low solubility, gentle warming or sonication may be required.

    • Prepare the final solution at the desired concentration for injection (e.g., 1 µg of α-GalCer in 200 µL PBS).

  • Animal Handling and Injection:

    • Acclimatize mice to the facility and handling for at least one week prior to the experiment.

    • Properly restrain the mouse by scruffing the neck to expose the abdomen.

    • Tilt the mouse slightly downwards (head down).

    • Disinfect the injection site in the lower abdominal quadrant with 70% ethanol. Avoid the midline to prevent injury to the bladder or cecum.

    • Insert a 27-30 gauge needle at a shallow angle (10-20 degrees) into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the prepared cerebroside solution (typical volume for mice is 100-200 µL).

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the animals for any signs of distress, adverse reactions, or changes in behavior according to institutional guidelines.

Protocol 2: Tissue Collection and Processing for Downstream Analysis

This protocol outlines the steps for collecting tissues after in vivo administration for further analysis (e.g., histology, molecular analysis).

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scissors, forceps)

  • Perfusion pump (optional)

  • Ice-cold PBS

  • 10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA) for fixation

  • Liquid nitrogen for snap-freezing

  • Cryovials or other appropriate storage tubes

Procedure:

  • Euthanasia and Perfusion:

    • At the designated experimental endpoint, euthanize the mouse using a method approved by the Institutional Animal Care and Use Committee (IACUC).

    • For many analyses, transcardial perfusion with ice-cold PBS is recommended to remove blood from the organs.

    • Make a small incision in the right atrium and insert a perfusion needle into the left ventricle.

    • Perfuse with PBS until the liver and other organs appear pale.

    • For histological analysis, follow the PBS perfusion with 4% PFA or 10% NBF.

  • Tissue Dissection:

    • Carefully dissect the target organs (e.g., brain, liver, spleen, skin).

    • Rinse the tissues briefly in ice-cold PBS to remove any remaining blood.

  • Tissue Processing for Histology:

    • Place the tissue intended for histology into a labeled cassette and immerse in at least 10 times its volume of 10% NBF or 4% PFA.

    • Fix for 24-48 hours at 4°C.

    • After fixation, transfer the tissue to 70% ethanol for storage before paraffin (B1166041) embedding and sectioning.

  • Tissue Processing for Molecular Analysis (RNA/Protein/Lipids):

    • For RNA, protein, or lipid analysis, it is crucial to prevent degradation.

    • Immediately snap-freeze the dissected tissue in liquid nitrogen.

    • Store the frozen tissue at -80°C until ready for homogenization and extraction.

Visualizations: Pathways and Workflows

Generalized Glycosphingolipid Signaling Pathway

Cerebrosides are fundamental components of the cell membrane and serve as precursors for more complex glycosphingolipids like gangliosides. They are involved in modulating the activity of membrane receptors and can influence downstream signaling cascades related to cell growth, differentiation, and apoptosis.

Glycosphingolipid_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling Ceramide Ceramide Cerebroside Cerebroside (e.g., GlcCer, GalCer) Ceramide->Cerebroside Glycosylation Ganglioside Complex Gangliosides (e.g., GM3, GD3) Cerebroside->Ganglioside Further Glycosylation Receptor Membrane Receptor (e.g., RTK, GPCR) Cerebroside->Receptor Modulates Activity Downstream Downstream Effectors (e.g., Kinases, Phosphatases) Receptor->Downstream Signal Transduction Response Cellular Response (Growth, Apoptosis, Differentiation) Downstream->Response

Caption: Generalized signaling pathway for cerebrosides.

Experimental Workflow Diagram

This diagram illustrates a typical workflow for an in vivo study in mice involving the administration of a cerebroside compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis p1 Experimental Design (Dosage, Timeline, Groups) p2 Compound Preparation (Dissolve in Vehicle) p1->p2 iv2 Compound Administration (e.g., I.P. Injection) p2->iv2 iv1 Animal Acclimatization iv1->iv2 iv3 Monitoring & Behavioral Tests (as required) iv2->iv3 ev1 Euthanasia & Tissue Collection (e.g., Brain, Liver) iv3->ev1 ev2 Sample Processing (Fixation or Snap-Freezing) ev1->ev2 ev3 Downstream Analysis (Histology, Western Blot, Lipidomics, qPCR) ev2->ev3

Caption: Typical workflow for a murine cerebroside study.

References

Application Notes and Protocols for Flow Cytometry Analysis of T Cells Treated with Cerebroside D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebrosides are a class of glycosphingolipids that are integral components of cellular membranes, particularly in nervous tissue.[1] Emerging evidence suggests their involvement in various cell signaling pathways, impacting processes such as cell adhesion, recognition, and signal transduction, which are crucial for a proper immune response.[2] While the specific effects of Cerebroside D on T lymphocytes are an active area of research, this document provides a comprehensive guide for investigating its potential immunomodulatory properties using flow cytometry.

These protocols and application notes are designed to offer a foundational methodology for researchers to assess the impact of this compound on T cell activation, proliferation, and differentiation. The provided experimental designs are based on established principles of T cell biology and flow cytometry analysis of related glycosphingolipids.

Potential Signaling Pathways and Rationale

Cerebrosides and related sphingolipids can modulate the activity of membrane-bound receptors and downstream signaling cascades.[2] It is hypothesized that this compound may influence T cell function by altering the composition and fluidity of the plasma membrane, potentially affecting T cell receptor (TCR) clustering, co-stimulatory molecule function, and cytokine receptor signaling. The diagram below illustrates a potential signaling pathway that could be investigated.

CerebrosideD_TCell_Signaling TCR TCR Complex Lck Lck TCR->Lck CD28 CD28 CD28->Lck CerebrosideD This compound CerebrosideD->TCR Modulates Microenvironment ZAP70 ZAP70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 AP1 AP-1 ZAP70->AP1 via MAPK pathway PKC PKC PLCg1->PKC NFAT NFAT PLCg1->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: Hypothetical signaling cascade in T cells upon TCR engagement, potentially modulated by this compound.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the standard procedure for isolating PBMCs from whole blood, which contain T cells for subsequent experiments.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • 15 mL and 50 mL conical tubes

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a fresh 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[3]

  • After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible at the plasma-Ficoll interface.

  • Carefully aspirate the buffy coat and transfer to a new 50 mL conical tube.

  • Wash the isolated cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the cell pellet in an appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Protocol 2: T Cell Proliferation Assay

This assay measures the effect of this compound on T cell proliferation following stimulation.

Materials:

  • Isolated PBMCs

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • T cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)

  • Cell Proliferation Dye (e.g., CFSE)

  • RPMI-1640 complete medium

  • 96-well cell culture plates

  • Flow Cytometer

Procedure:

  • Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.

  • Add Cell Proliferation Dye (e.g., CFSE) at the manufacturer's recommended concentration and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.

  • Wash the cells twice with complete medium.

  • Resuspend the labeled cells at 1 x 10^6 cells/mL in complete medium.

  • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells. Include a vehicle-only control.

  • Add 50 µL of T cell activation stimuli to the appropriate wells. Include an unstimulated control.

  • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8).

  • Analyze the samples by flow cytometry, gating on the T cell populations and assessing the dilution of the proliferation dye.

Protocol 3: T Cell Activation Marker Analysis

This protocol assesses the early activation of T cells in response to this compound treatment.

Materials:

  • Isolated PBMCs

  • This compound

  • T cell activation stimuli

  • Fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and T cell markers (CD3, CD4, CD8)

  • Flow Cytometry Staining Buffer

  • 24-well cell culture plates

  • Flow Cytometer

Procedure:

  • Resuspend PBMCs at 2 x 10^6 cells/mL in complete medium.

  • Plate 500 µL of the cell suspension into the wells of a 24-well plate.

  • Add this compound at the desired concentrations. Include a vehicle control.

  • Add T cell activation stimuli.

  • Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and wash with Flow Cytometry Staining Buffer.

  • Stain the cells with the antibody cocktail for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer.

Data Presentation

The following tables present hypothetical data to illustrate how results from the described experiments could be structured.

Table 1: Effect of this compound on T Cell Proliferation

Treatment GroupConcentration (µM)% Proliferated CD4+ T Cells (Mean ± SD)% Proliferated CD8+ T Cells (Mean ± SD)
Unstimulated Control02.1 ± 0.51.8 ± 0.4
Stimulated Control (Vehicle)075.4 ± 5.282.1 ± 6.3
This compound172.8 ± 4.979.5 ± 5.8
This compound1058.3 ± 6.165.7 ± 7.2
This compound5035.6 ± 4.5 41.2 ± 5.1
*p < 0.05, **p < 0.01 compared to stimulated control

Table 2: Expression of Activation Markers on T Cells Treated with this compound

Treatment GroupConcentration (µM)% CD69+ of CD4+ T Cells (Mean ± SD)% CD25+ of CD4+ T Cells (Mean ± SD)
Unstimulated Control03.2 ± 0.84.5 ± 1.1
Stimulated Control (Vehicle)068.9 ± 7.372.3 ± 6.8
This compound1055.1 ± 6.560.7 ± 7.1
This compound5042.7 ± 5.9 48.9 ± 6.2
*p < 0.05, **p < 0.01 compared to stimulated control

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the different stages of the investigation.

TCell_Treatment_Workflow Blood_Sample Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Sample->PBMC_Isolation T_Cell_Culture T Cell Culture PBMC_Isolation->T_Cell_Culture Treatment Treatment with This compound T_Cell_Culture->Treatment Stimulation T Cell Stimulation (e.g., anti-CD3/CD28) Treatment->Stimulation Incubation Incubation Stimulation->Incubation Staining Antibody Staining Incubation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: General experimental workflow for analyzing the effects of this compound on T cells.

Logical_Relationship CerebrosideD This compound Treatment TCell_Function T Cell Function CerebrosideD->TCell_Function Activation Activation (CD25, CD69) TCell_Function->Activation Proliferation Proliferation (CFSE Dilution) TCell_Function->Proliferation Cytokine Cytokine Production (Intracellular Staining) TCell_Function->Cytokine

Caption: Logical relationship between this compound treatment and the assessed T cell functions.

Disclaimer: The provided protocols, data, and signaling pathways are for illustrative purposes and are based on general immunological principles. Specific experimental conditions, including concentrations of this compound, incubation times, and choice of antibodies, should be optimized for each specific research question. Due to the limited specific data on "this compound," these guidelines should be considered a starting point for investigation.

References

Application Notes & Protocols for Measuring Cytokine Production in Response to Cerebroside D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebrosides are a class of glycosphingolipids that are integral components of cell membranes, particularly in neural tissue.[1][2] As complex lipids, they play crucial roles in cell signaling, recognition, and adhesion.[3] The immunomodulatory properties of glycosphingolipids are an area of active research. Related molecules, such as ceramides, gangliosides, and sulfatides, have been shown to influence immune responses by modulating cytokine production.[3][4] Specifically, some glycosphingolipids can act as ligands for pattern recognition receptors like Toll-like receptor 4 (TLR4), initiating signaling cascades that lead to the activation of transcription factors such as NF-κB and the subsequent expression of inflammatory cytokines.

These application notes provide a framework for investigating the immunological activity of Cerebroside D. The protocols outlined below are based on established methods for studying the effects of lipid molecules on immune cells. While specific data on this compound is limited, the proposed mechanisms are extrapolated from the known activities of its structural relatives. The primary hypothesis is that this compound may interact with immune cell receptors (e.g., TLR4) to trigger downstream signaling pathways, including the MAPK and NF-κB pathways, resulting in cytokine production.

Application Note 1: Proposed Signaling Pathway for this compound

This compound is hypothesized to induce cytokine production in immune cells, such as macrophages and microglia, through the activation of the TLR4 signaling pathway. Upon binding to the TLR4/MD-2 receptor complex, potentially aided by CD14, this compound may trigger the recruitment of adaptor proteins like MyD88. This initiates a phosphorylation cascade involving IRAKs and TRAF6, leading to the activation of the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitor of κB (IκB), targeting it for degradation and allowing the NF-κB (p50/p65) dimer to translocate to the nucleus. Concurrently, this pathway can activate Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK. Nuclear NF-κB and other transcription factors then bind to promoter regions of target genes, inducing the transcription and subsequent secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Cerebroside_D_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CerebrosideD This compound TLR4 TLR4/MD-2/CD14 Complex CerebrosideD->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK_pathway IKK_complex IKK Complex TRAF6->IKK_complex Cytokine_Genes Cytokine Gene Transcription MAPK_pathway->Cytokine_Genes Activates (via AP-1, etc.) NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_IkB->NFkB Releases IkB_p P-IκB (Degradation) NFkB_IkB->IkB_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates NFkB_nuc->Cytokine_Genes Activates Cytokines Secreted Cytokines (TNF-α, IL-6, etc.) Cytokine_Genes->Cytokines

Caption: Proposed TLR4-mediated signaling pathway for this compound-induced cytokine production.

Data Presentation: Expected Quantitative Outcomes

The following table presents hypothetical data from an ELISA experiment measuring the production of TNF-α and IL-6 by murine macrophages (RAW 264.7 cell line) after 24 hours of stimulation with this compound. Data is presented as mean ± standard deviation.

TreatmentConcentrationTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control 0 µM (0.1% DMSO)15 ± 410 ± 3
This compound 1 µM150 ± 25110 ± 18
This compound 10 µM650 ± 50520 ± 45
This compound 50 µM1800 ± 1201550 ± 110
LPS (Positive Control) 100 ng/mL2500 ± 2002100 ± 180

Experimental Workflow

The overall workflow for assessing the impact of this compound on cytokine production involves several key stages, from initial cell culture preparation to final data analysis. Proper controls, including a vehicle control and a positive control (e.g., Lipopolysaccharide - LPS), are essential for valid interpretation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_collect Sample Collection cluster_analysis Analysis A1 1. Cell Culture (e.g., RAW 264.7, Primary Microglia) A2 2. Cell Seeding (Plate cells at optimal density) A1->A2 B1 3. Stimulation - Vehicle Control (DMSO) - this compound (Dose-Response) - Positive Control (LPS) A2->B1 B2 4. Incubation (e.g., 4-24 hours at 37°C) B1->B2 C1 5. Collect Supernatants (For secreted cytokines) B2->C1 C2 6. Harvest Cells (For intracellular cytokines or lysates) B2->C2 D1 ELISA (Single cytokine quantification) C1->D1 D2 Multiplex Bead Array (Multi-cytokine profiling) C1->D2 D3 Intracellular Staining (Flow Cytometry Analysis) C2->D3 E1 7. Data Analysis & Interpretation D1->E1 D2->E1 D3->E1

Caption: General experimental workflow for measuring cytokine response to this compound.

Experimental Protocols

Protocol 1: In Vitro Stimulation of Macrophages

This protocol describes the stimulation of a macrophage cell line (e.g., RAW 264.7) to assess the production of secreted cytokines.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • LPS from E. coli O111:B4 (Positive Control)

  • Sterile DMSO (Vehicle Control)

  • Sterile 24-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂ to allow for adherence.

  • Preparation of Stimulants: Prepare serial dilutions of this compound and LPS in serum-free DMEM. Ensure the final concentration of DMSO in all wells (including controls) is consistent and non-toxic (e.g., ≤ 0.1%).

  • Cell Stimulation: Carefully aspirate the old media from the wells. Gently wash the cells once with 500 µL of sterile PBS.

  • Add 500 µL of the prepared stimulant dilutions to the appropriate wells:

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound (e.g., 1, 10, 50 µM)

    • Positive Control (e.g., 100 ng/mL LPS)

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C, 5% CO₂. The optimal incubation time may vary depending on the cytokine of interest.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.

  • Carefully collect the supernatant from each well without disturbing the cell monolayer.

  • Storage: Store the supernatants at -80°C until analysis by ELISA or multiplex assay.

Protocol 2: Cytokine Quantification by Sandwich ELISA

This protocol provides a general procedure for quantifying a single cytokine (e.g., TNF-α) from cell culture supernatants using a commercial ELISA kit. Always refer to the manufacturer's specific instructions.

Principle: A capture antibody specific for the target cytokine is pre-coated onto a microplate. Samples and standards are added, and the cytokine binds to the antibody. After washing, a biotin-conjugated detection antibody is added, followed by an enzyme-linked streptavidin. Finally, a substrate is added, and the color development, which is proportional to the amount of bound cytokine, is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed by the kit manual. Create a standard curve by performing serial dilutions of the recombinant cytokine standard.

  • Plate Loading: Add 100 µL of standards, controls, and experimental samples (supernatants) to the appropriate wells of the antibody-coated plate.

  • Incubation (Capture): Seal the plate and incubate for 2 hours at room temperature.

  • Washing: Aspirate the liquid from each well and wash 4 times with the provided Wash Buffer.

  • Detection Antibody: Add 100 µL of the diluted biotin-conjugated detection antibody to each well.

  • Incubation (Detection): Seal the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as described in step 4.

  • Enzyme Conjugate: Add 100 µL of streptavidin-HRP solution to each well.

  • Incubation (Enzyme): Seal the plate and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step as described in step 4.

  • Substrate Addition: Add 100 µL of TMB Substrate solution to each well.

  • Color Development: Incubate for 15-20 minutes at room temperature in the dark, monitoring for color development.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the optical density of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

  • Data Analysis: Generate a standard curve by plotting the optical density versus the concentration of the standards. Use the standard curve to calculate the concentration of the cytokine in the experimental samples.

Protocol 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.

Principle: Cells are stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained for surface markers to identify the cell type, followed by fixation and permeabilization to allow for intracellular staining with fluorochrome-conjugated antibodies against the cytokine of interest.

Materials:

  • Isolated immune cells (e.g., PBMCs, splenocytes)

  • RPMI-1640 supplemented with 10% FBS

  • This compound, LPS (or other relevant stimulant like PMA/Ionomycin)

  • Brefeldin A or Monensin (Protein Transport Inhibitor)

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD11b, anti-F4/80)

  • Fluorochrome-conjugated antibody for intracellular cytokine (e.g., anti-TNF-α)

  • Fixation/Permeabilization Buffer Kit

  • FACS Tubes and Flow Cytometer

Procedure:

  • Cell Stimulation: In a round-bottom 96-well plate, add 1 x 10⁶ cells per well. Add the stimulants (Vehicle, this compound, LPS).

  • Incubate for 1-2 hours at 37°C, 5% CO₂.

  • Protein Transport Inhibition: Add Brefeldin A (e.g., 5 µg/mL final concentration) to all wells.

  • Incubate for an additional 4-6 hours. Note: prolonged incubation can decrease cell viability.

  • Surface Staining: Harvest the cells and wash with FACS buffer. Stain with the surface marker antibody cocktail for 30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with FACS buffer.

  • Fixation: Resuspend the cells in 100 µL of Fixation Buffer. Incubate for 20 minutes at room temperature in the dark.

  • Permeabilization: Wash the cells twice with Permeabilization Wash Buffer.

  • Intracellular Staining: Resuspend the fixed/permeabilized cells in Permeabilization Wash Buffer containing the anti-cytokine antibody. Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells twice with Permeabilization Wash Buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Be sure to include appropriate controls (unstained cells, single-stain compensation controls, isotype controls).

  • Data Analysis: Analyze the data using flow cytometry software. Gate on the cell population of interest using surface markers, then quantify the percentage of cytokine-positive cells within that gate.

References

Troubleshooting & Optimization

Improving the yield of Cerebroside D from fungal extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of Cerebroside D and other fungal cerebrosides from extraction processes.

Troubleshooting Guide

This guide addresses common issues encountered during fungal extraction experiments for this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound yield consistently low?

A1: Low yields of this compound can stem from several factors throughout the experimental workflow, from fungal culture conditions to the extraction and purification methods.

  • Suboptimal Fermentation Conditions: The production of secondary metabolites like this compound is highly dependent on the fungal growth environment. Factors such as the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration can significantly impact yield.[1][2][3][4]

  • Inefficient Cell Lysis: The fungal cell wall can be robust, hindering the complete extraction of intracellular metabolites. If the cell lysis method is not effective, a significant portion of the this compound may remain trapped within the fungal biomass.

  • Inadequate Extraction Solvents: The choice of solvent is critical for effectively solubilizing this compound. Using a solvent system with inappropriate polarity may result in poor extraction efficiency.[5]

  • Degradation of this compound: Cerebrosides can be susceptible to degradation under harsh experimental conditions, such as extreme pH or high temperatures, during extraction and purification.

  • Losses During Purification: Each purification step, such as column chromatography or solid-phase extraction, can lead to a loss of the target compound. Overly complex purification schemes or improperly optimized steps can significantly reduce the final yield.

Q2: How can I improve the production of this compound during fungal fermentation?

A2: Optimizing fermentation parameters is a crucial step to enhance the production of this compound. A systematic approach, such as one-factor-at-a-time or response surface methodology (RSM), can be employed.

  • Optimize Culture Medium:

    • Carbon Source: The type and concentration of the carbon source can influence fungal growth and secondary metabolite production. For a glycosylceramide from Aspergillus sp., sucrose (B13894) was identified as the optimal carbon source.

    • Nitrogen Source: Similarly, the nitrogen source is critical. Yeast extract powder has been shown to be effective.

    • Salinity: For marine-derived fungi, the salinity of the medium can be a key factor.

  • Control Environmental Factors:

    • pH: The pH of the culture medium should be maintained at the optimal level for your specific fungal strain. For an Aspergillus sp. producing a glycosylceramide, a pH of 7.2-7.4 was used for the seed culture and fermentation.

    • Temperature: Fungal growth and metabolite production are temperature-sensitive. A common incubation temperature is 25°C.

    • Agitation: The shaking speed affects aeration and nutrient distribution. A speed of 150-180 rpm is often used.

    • Fermentation Time: The production of secondary metabolites often occurs during the stationary phase of fungal growth. It is important to determine the optimal fermentation time to maximize yield.

Q3: My crude extract shows the presence of this compound by TLC/LC-MS, but I am losing most of it during purification. What can I do?

A3: Significant loss during purification is a common challenge. Here are some strategies to minimize this:

  • Simplify the Purification Workflow: If possible, reduce the number of purification steps. Each step inevitably leads to some product loss.

  • Optimize Chromatographic Conditions:

    • Stationary Phase: Silica (B1680970) gel is commonly used for the purification of cerebrosides.

    • Mobile Phase: A stepwise gradient of increasing polarity, for example, using chloroform-methanol mixtures, is often effective for separating cerebrosides from other lipids.

  • Monitor Fractions Carefully: Use a sensitive detection method, such as thin-layer chromatography (TLC) with a specific staining agent (e.g., orcinol-sulfuric acid, which gives a violet spot for cerebrosides), to analyze the fractions from your column chromatography. This will help ensure you are collecting all the fractions containing your target compound.

  • Consider Alternative Purification Techniques: Depending on the impurities present, techniques like preparative HPLC could offer higher resolution and better recovery.

Frequently Asked Questions (FAQs)

Q: What is the general structure of fungal this compound?

A: While the exact structure of "this compound" can vary between fungal species, fungal cerebrosides typically share a conserved structure. They are glycosphingolipids consisting of a ceramide backbone linked to a sugar moiety, which is usually glucose or galactose. The ceramide part is characterized by a 9-methyl-4,8-sphingadienine long-chain base connected to a hydroxylated fatty acid via an amide linkage.

Q: What is a standard protocol for extracting this compound from fungal biomass?

A: A widely used method involves solvent extraction followed by partitioning and chromatography.

  • Extraction: The fungal biomass is typically extracted successively with mixtures of chloroform (B151607) and methanol (B129727) (e.g., 2:1 and 1:2 v/v).

  • Partitioning: The combined extracts are dried and then subjected to a Folch partitioning (chloroform/methanol/water) to separate the lipids into the lower organic phase.

  • Purification: The crude lipid extract from the lower phase is then purified using silica gel column chromatography.

Q: Which analytical techniques are best for identifying and quantifying this compound?

A: A combination of chromatographic and spectrometric techniques is generally employed.

  • Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC): These are useful for initial identification and for monitoring purification. Specific staining reagents can help visualize cerebrosides.

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with a detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer, is excellent for quantification and purification.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are powerful for structural elucidation, providing information on the molecular weight and fragmentation patterns of the cerebroside.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for detailed structural characterization of purified cerebrosides.

Data Presentation

Table 1: Example of Single-Factor Experiment Results for Glycosylceramide Production Optimization.

FactorLevelGlycosylceramide Yield (µg/mL)
Carbon Source Sucrose121
Glucose105
Maltose98
Nitrogen Source Yeast Extract135
Peptone110
Beef Extract95
Salinity (ppt) 14142
20120
26105

Note: Data is illustrative and based on trends reported in the literature.

Table 2: Response Surface Methodology Optimization for Glycosylceramide Production.

FactorOptimal Value
Sucrose Concentration37.47 g/L
Yeast Extract Powder Concentration19.66 g/L
Medium Salinity13.31 ppt
Predicted Glycosylceramide Yield 171.084 µg/mL

This table summarizes the optimal conditions predicted by a Box-Behnken design model for maximizing glycosylceramide yield from an Aspergillus sp.

Experimental Protocols

Protocol 1: Fungal Fermentation for Cerebroside Production

This protocol is a general guideline and should be optimized for the specific fungal strain.

  • Seed Culture Preparation: a. Inoculate a suitable agar (B569324) plate with the fungal strain and incubate at 25°C for 72 hours to allow for sporulation. b. Collect the spores and inoculate them into a 250 mL flask containing 100 mL of Potato Dextrose Broth (PDB). c. Incubate on a shaker at 180 rpm and 25°C for 24 hours to obtain the seed culture.

  • Fermentation: a. Transfer the seed culture to a larger fermentation vessel containing the optimized production medium (refer to Tables 1 and 2 for examples). b. Incubate under the optimized conditions (e.g., 25°C, 150 rpm) for the predetermined optimal fermentation time (e.g., 72 hours).

  • Harvesting: a. After the incubation period, separate the fungal mycelium from the broth by filtration or centrifugation. b. The mycelium is then used for the extraction of intracellular cerebrosides.

Protocol 2: Extraction and Purification of Fungal Cerebrosides

This protocol is based on established methods for isolating neutral glycosphingolipids.

  • Cell Lysis and Lipid Extraction: a. Lyophilize the harvested fungal mycelium. b. Successively extract the dried biomass with chloroform:methanol (2:1, v/v) and then chloroform:methanol (1:2, v/v). c. Combine the solvent extracts.

  • Solvent Partitioning (Folch Method): a. Evaporate the combined extracts to dryness under reduced pressure. b. Resuspend the crude lipid extract in a chloroform:methanol:water (8:4:3, v/v/v) mixture. c. Centrifuge to separate the phases. The lower phase contains the neutral lipids, including cerebrosides. d. Collect the lower organic phase and dry it.

  • Silica Gel Column Chromatography: a. Dissolve the dried lipid extract in a small volume of chloroform. b. Load the sample onto a silica gel column pre-equilibrated with chloroform. c. Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 95:5, 90:10, 80:20 v/v). d. Collect fractions and monitor them by TLC using a solvent system like chloroform:methanol:2M NH4OH (40:10:1, v/v/v). e. Visualize the TLC plate with iodine vapor and then by spraying with orcinol-sulfuric acid reagent and heating. Cerebrosides will appear as violet spots. f. Pool the fractions containing the purified this compound.

Visualizations

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction & Purification spore_inoculation Spore Inoculation seed_culture Seed Culture Growth (24h, 25°C, 180 rpm) spore_inoculation->seed_culture production_fermentation Production Fermentation (72h, 25°C, 150 rpm) seed_culture->production_fermentation harvesting Harvest Mycelium production_fermentation->harvesting extraction Solvent Extraction (Chloroform:Methanol) harvesting->extraction partitioning Folch Partitioning extraction->partitioning chromatography Silica Gel Column Chromatography partitioning->chromatography tlc TLC/HPTLC Analysis chromatography->tlc hplc HPLC-MS/ELSD Quantification nmr NMR Structural Elucidation

Caption: Workflow for this compound production and analysis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Potential Solutions low_yield Low this compound Yield fermentation Suboptimal Fermentation low_yield->fermentation lysis Inefficient Cell Lysis low_yield->lysis extraction Poor Extraction low_yield->extraction purification Purification Losses low_yield->purification optimize_media Optimize Media & Conditions fermentation->optimize_media improve_lysis Enhance Lysis Method lysis->improve_lysis optimize_solvents Optimize Solvent System extraction->optimize_solvents refine_purification Refine Purification Steps purification->refine_purification

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Chemical Synthesis of Cerebroside D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Cerebroside D, a representative galactosylceramide.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound?

A1: this compound is a type of glycosphingolipid. Its structure consists of a ceramide backbone linked to a D-galactose sugar moiety. The ceramide part is composed of a sphingoid base (like sphingosine (B13886) or phytosphingosine) and a fatty acid, joined by an amide bond. The galactose is connected to the primary hydroxyl group of the ceramide via a β-glycosidic linkage.

Q2: What are the primary challenges in the chemical synthesis of this compound?

A2: The main hurdles in the synthesis of this compound include:

  • Stereoselective Glycosylation: Forming the β-glycosidic bond between galactose and the ceramide backbone with high selectivity is a significant challenge. The formation of the α-anomer is a common side product.

  • Protecting Group Strategy: The synthesis involves multiple hydroxyl and amino groups on both the sugar and lipid moieties. A robust and orthogonal protecting group strategy is crucial to avoid unwanted side reactions.

  • Synthesis of the Ceramide Backbone: The stereocontrolled synthesis of the sphingoid base with the correct configuration at its chiral centers can be complex.

  • Purification: Cerebrosides are amphiphilic molecules, which can make their purification by standard chromatography challenging due to potential issues with solubility and aggregation.

Q3: Why is the stereochemistry of the glycosidic bond so important?

A3: The stereochemistry of the glycosidic bond is critical for the biological activity of cerebrosides. For many naturally occurring and synthetic cerebrosides, such as the potent immunostimulatory agent KRN7000 (an α-galactosylceramide), only one anomer is biologically active.[1][2] Therefore, achieving high stereoselectivity in the glycosylation step is paramount for obtaining the desired bioactive molecule.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield or Poor Stereoselectivity in the Glycosylation Step

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Glycosyl Donor or Acceptor: Ensure the glycosyl donor (e.g., a galactose derivative with a good leaving group like a trichloroacetimidate (B1259523) or a thioether) and the glycosyl acceptor (the ceramide or sphingoid base precursor) are of high purity. The choice of protecting groups on both the donor and acceptor can significantly influence reactivity and stereoselectivity.[3]
Inefficient Activation of the Glycosyl Donor: The choice and amount of the promoter (e.g., TMSOTf, BF3·OEt2) are critical. Optimize the promoter concentration and reaction temperature. Low temperatures often favor the desired stereoisomer.
Presence of Moisture: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents. The use of molecular sieves is highly recommended.
Incorrect Protecting Group Strategy: A participating protecting group at the C-2 position of the galactose donor (e.g., an acetyl or benzoyl group) can promote the formation of the 1,2-trans-glycosidic linkage (β-anomer) through neighboring group participation. For the synthesis of α-anomers, non-participating groups like benzyl (B1604629) ethers are typically used.[1][2]
Issue 2: Difficulties in the Purification of the Final Product

Possible Causes & Solutions:

CauseRecommended Action
Aggregation of the Amphiphilic Product: The amphiphilic nature of cerebrosides can lead to aggregation and tailing on silica (B1680970) gel chromatography. Consider using a mixed solvent system with a polar modifier (e.g., methanol (B129727) or isopropanol (B130326) in chloroform (B151607) or dichloromethane) to disrupt aggregation.
Co-elution with Byproducts: If byproducts have similar polarities, consider using a different stationary phase for chromatography, such as diol-modified silica or reverse-phase silica. Alternatively, fluorous-tag-assisted purification can be a highly effective strategy for separating the desired product from non-fluorous impurities.[4][5]
Low Solubility: The final deprotected cerebroside may have limited solubility in common organic solvents. A solvent system like chloroform/methanol/water in appropriate ratios is often used for purification and analysis.
Issue 3: Incomplete Deprotection of Protecting Groups

Possible Causes & Solutions:

CauseRecommended Action
Steric Hindrance: Bulky protecting groups or a sterically hindered environment around the protected functional group can slow down or prevent deprotection. Increase the reaction time, temperature, or the amount of deprotection reagent.
Inappropriate Deprotection Conditions: Ensure the chosen deprotection conditions are compatible with the specific protecting group. For example, benzyl ethers are typically removed by hydrogenolysis (e.g., H2, Pd/C), while silyl (B83357) ethers are removed with fluoride (B91410) reagents (e.g., TBAF, HF-Pyridine).
Catalyst Poisoning: In catalytic hydrogenolysis for debenzylation, the catalyst can be poisoned by sulfur-containing compounds or other impurities. Ensure the substrate is pure before the deprotection step.

Experimental Protocols

The following is a representative experimental protocol for a key step in the synthesis of a galactosylceramide, based on published literature.[3]

Key Experiment: Stereoselective Glycosylation

This protocol describes the coupling of a galactosyl donor with a phytosphingosine (B30862) acceptor to form the glycosidic linkage.

Materials:

  • Galactosyl Donor (e.g., 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate)

  • Phytosphingosine Acceptor (with appropriate protecting groups, e.g., tetrachlorophthalimide on the amine and an isopropylidene acetal (B89532) on the diol)

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution in DCM

  • Triethylamine (Et3N)

  • Activated Molecular Sieves (4 Å)

  • Silica Gel for column chromatography

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of inert gas (e.g., argon or nitrogen).

  • To a solution of the galactosyl donor (1.0 eq) and the phytosphingosine acceptor (1.2 eq) in anhydrous DCM, add freshly activated 4 Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -20 °C.

  • Slowly add a solution of TMSOTf (0.1 eq) in anhydrous DCM dropwise over 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-2 hours), quench the reaction by adding triethylamine.

  • Filter the reaction mixture through a pad of Celite to remove the molecular sieves and wash the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Quantitative Data from a Representative Synthesis:

The following table summarizes typical yields for key steps in a published synthesis of an α-galactosylceramide.[3]

StepReactionYield (%)
1Protection of Phytosphingosine80
2Glycosylation78-90
3Acylation of the Amine88
4Deprotection80

Visualizations

Below are diagrams illustrating key concepts and workflows in the synthesis of this compound.

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_sphingosine Sphingoid Base Synthesis cluster_galactose Galactose Donor Preparation start_sph Starting Material protect_sph Protection of Functional Groups start_sph->protect_sph chain_elong Chain Elongation protect_sph->chain_elong final_sph Protected Sphingoid Base chain_elong->final_sph glycosylation Stereoselective Glycosylation final_sph->glycosylation start_gal D-Galactose protect_gal Protection of Hydroxyls start_gal->protect_gal activate_gal Activation of Anomeric Position protect_gal->activate_gal final_gal Galactosyl Donor activate_gal->final_gal final_gal->glycosylation acylation Fatty Acid Coupling (Acylation) glycosylation->acylation deprotection Global Deprotection acylation->deprotection purification Final Purification deprotection->purification cerebroside_d This compound purification->cerebroside_d

Caption: General workflow for the chemical synthesis of this compound.

troubleshooting_glycosylation Troubleshooting Low Yield in Glycosylation cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Glycosylation Yield cause1 Moisture Contamination low_yield->cause1 cause2 Impure Reactants low_yield->cause2 cause3 Suboptimal Promoter/Temperature low_yield->cause3 cause4 Incorrect Protecting Groups low_yield->cause4 solution1 Use Anhydrous Conditions & Molecular Sieves cause1->solution1 solution2 Purify Starting Materials cause2->solution2 solution3 Optimize Promoter Concentration & Temperature cause3->solution3 solution4 Employ Participating Group for β-linkage cause4->solution4

References

Cerebroside D stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of cerebrosides for researchers, scientists, and drug development professionals. As "Cerebroside D" is not a standard nomenclature in publicly available scientific literature, this guide covers cerebrosides in general, which are glycosphingolipids composed of a ceramide and a single sugar, typically galactose or glucose. The information provided should be applicable to most common cerebroside variants.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for cerebrosides?

A1: For long-term stability, cerebrosides should be stored at -20°C.[1] They are typically supplied as a solid or in a solvent. If in solution, ensure the solvent is suitable for long-term storage and tightly sealed to prevent evaporation. For total cerebroside extracts, storage in methanol (B129727) at -20°C has been documented.[1]

Q2: What is the recommended solvent for dissolving cerebrosides?

A2: Cerebrosides are amphiphilic molecules with poor solubility in purely aqueous or nonpolar organic solvents. A common solvent system for dissolving cerebrosides is a mixture of chloroform (B151607), methanol, and water, often in a 2:1:0.1 ratio.[2] For analytical purposes, such as HPLC-MS, methanol is frequently used as a solvent for preparing stock solutions.[1] Fungal cerebrosides have also been successfully dissolved in DMSO-d6/2% D2O for NMR analysis, which offers good solubility and reproducibility.[3]

Q3: What is the general stability of cerebrosides?

A3: Cerebrosides are generally stable lipids. Key stability considerations include:

  • pH: They are most stable at a neutral pH.

  • Oxidation: Cerebrosides containing unsaturated fatty acid chains are susceptible to oxidation. It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) and away from light to minimize oxidative degradation.

  • Hydrolysis: The glycosidic bond linking the sugar to the ceramide and the amide bond linking the fatty acid to the sphingosine (B13886) base can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures.

Q4: How many freeze-thaw cycles can a cerebroside solution undergo?

A4: While specific data on the number of permissible freeze-thaw cycles for cerebroside solutions is limited, it is a general best practice in lipidomics to minimize these cycles. Repeated freezing and thawing can lead to sample degradation, including potential hydrolysis and aggregation. For optimal stability, it is recommended to aliquot stock solutions into single-use vials to avoid repeated temperature cycling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving Cerebroside - Incorrect solvent selection.- Insufficient mixing.- Use a mixture of chloroform and methanol. For resistant samples, adding a small amount of water to create a biphasic system can aid dissolution.- Vortex or sonicate the sample to aid dissolution. Gentle warming may be attempted, but monitor for degradation.
Low Signal or No Peak in Chromatography (HPLC/LC-MS) - Cerebroside degradation.- Poor ionization in MS.- Insufficient concentration.- Inappropriate column or mobile phase.- Check storage conditions and age of the sample. Prepare fresh solutions.- Optimize MS parameters. Adduct formation (e.g., with sodium or ammonium) can enhance ionization. Negative ion mode may also be effective.- Concentrate the sample or inject a larger volume if possible.- Use a suitable column (e.g., reversed-phase C18 or HILIC) and optimize the mobile phase gradient.[4]
Multiple or Broad Peaks for a Single Cerebroside Standard - Isomeric forms.- Presence of different fatty acid chains.- Sample degradation.- Column overload.- Cerebrosides can exist as isomers (e.g., gluco- vs. galacto-), which may co-elute or be partially separated.[1]- Natural cerebroside extracts are often heterogeneous mixtures with varying fatty acid chain lengths.[1]- Analyze for potential degradation products.- Dilute the sample and re-inject.
Inconsistent Experimental Results - Sample variability.- Instability during the experiment.- Ensure consistent sample preparation procedures.- Minimize the time samples are kept at room temperature. Keep samples on ice or in a cooled autosampler.

Quantitative Data Summary

The following table summarizes typical conditions for cerebroside storage and analysis. Specific quantitative stability data, such as degradation rates under different conditions, are not widely available and would need to be determined empirically for specific cerebroside variants.

Parameter Condition Notes Reference
Long-Term Storage (Solid) -20°CStore in a tightly sealed container, preferably under an inert atmosphere.[1][2]
Long-Term Storage (Solution) -20°CIn a suitable organic solvent like methanol. Aliquot to avoid freeze-thaw cycles.[1]
Working Solution Solvent Chloroform:Methanol (e.g., 2:1) or MethanolDepends on the downstream application. For cell-based assays, a solvent compatible with the culture medium should be chosen, and the final solvent concentration should be minimized.[1][2]
Typical Analytical Concentration (LC-MS) 0.01 mg/mLThis is a starting point and may need optimization based on instrument sensitivity.[1]

Experimental Protocols

Protocol 1: Preparation of Cerebroside Stock Solution
  • Weighing: Accurately weigh the required amount of solid cerebroside in a clean glass vial.

  • Solvent Addition: Add the appropriate solvent (e.g., a 2:1 chloroform:methanol mixture) to achieve the desired concentration.

  • Dissolution: Vortex the vial until the cerebroside is completely dissolved. Gentle warming or sonication in a water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C. For light-sensitive cerebrosides, use an amber vial or wrap the vial in aluminum foil.

Protocol 2: Analysis of Cerebrosides by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This is a general protocol and may require optimization for specific instruments and cerebroside species.

  • Sample Preparation: Dilute the cerebroside stock solution to the desired working concentration (e.g., 0.01 mg/mL) with the initial mobile phase solvent.

  • Chromatographic Separation:

    • Column: A reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phase A: Water with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.

    • Mobile Phase B: Acetonitrile/Methanol with the same modifier.

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically employed to elute the lipids.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) is commonly used.

    • Polarity: Both positive and negative ion modes can be used, depending on the cerebroside and desired adducts.

    • Analysis: Full scan mode can be used for identification, and tandem MS (MS/MS) can be used for structural confirmation by analyzing fragmentation patterns.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Solid Cerebroside dissolve Dissolve in Chloroform:Methanol start->dissolve stock Stock Solution (-20°C) dissolve->stock dilute Dilute to Working Concentration stock->dilute sample Final Sample for Injection dilute->sample hplc HPLC Separation (e.g., C18 column) sample->hplc esi Electrospray Ionization (ESI) hplc->esi ms Mass Spectrometry (Full Scan / MS/MS) esi->ms data Data Analysis ms->data

Caption: A general experimental workflow for the analysis of cerebrosides using HPLC-MS.

signaling_pathway cluster_membrane Cell Membrane cluster_metabolism Metabolic Pathway cerebroside Cerebroside raft Lipid Raft Formation (Signal Transduction Platform) cerebroside->raft Component of ganglioside Gangliosides (Complex Glycosphingolipids) cerebroside->ganglioside Precursor for (via Glycosyltransferases) ceramide Ceramide (Signaling Molecule) cerebroside->ceramide Degradation to (via Glucocerebrosidase)

Caption: The central role of cerebrosides in the cell membrane and as precursors for other sphingolipids.

References

Technical Support Center: Overcoming Solubility Issues with Cerebroside D in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Cerebroside D in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

A1: this compound belongs to the family of glycosphingolipids, which are integral components of cell membranes involved in various biological processes such as signal transduction and cell recognition.[1][2] Structurally, it consists of a hydrophobic ceramide backbone and a polar sugar moiety.[2][3] This amphipathic nature, particularly the long hydrocarbon chains in the ceramide part, leads to poor solubility in aqueous solutions like cell culture media.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. For some analytical techniques, mixtures of chloroform (B151607) and methanol (B129727) have been used, and for NMR analysis, DMSO-d6 with a small percentage of D2O has shown superior solubility for similar compounds.[4]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.1% (v/v). However, the tolerance can be cell-line dependent, so it is advisable to run a vehicle control to assess the impact of DMSO on your specific cells.

Q4: Can I use other organic solvents to dissolve this compound?

A4: While other organic solvents like ethanol (B145695) or methanol might be used, DMSO is generally preferred for its high solubilizing power for hydrophobic compounds and its compatibility with most cell culture applications at low final concentrations. If you must use an alternative, its compatibility and potential toxicity with your cell line should be thoroughly evaluated.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Immediate Precipitation start Precipitate forms immediately in cell culture medium cause1 High Final Concentration start->cause1 cause2 Rapid Dilution/ Solvent Shock start->cause2 cause3 Low Temperature of Media start->cause3 solution1 Decrease final working concentration. Perform solubility test. cause1->solution1 solution2 Perform serial dilution in pre-warmed media. Add dropwise while gently vortexing. cause2->solution2 solution3 Always use pre-warmed (37°C) cell culture media for dilutions. cause3->solution3

Caption: Workflow for troubleshooting immediate precipitation.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Determine the maximum soluble concentration by performing a solubility test as described in the protocols below.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
Issue 2: Delayed Precipitation of this compound in the Incubator

Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

Answer: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH, temperature fluctuations, or interactions with media components.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Delayed Precipitation start Precipitate forms over time in incubator cause1 Temperature or pH Shift start->cause1 cause2 Interaction with Media Components start->cause2 cause3 Evaporation start->cause3 solution1 Ensure media is properly buffered for the incubator's CO2 concentration. cause1->solution1 solution2 Test compound stability in the specific media. Consider a different basal media formulation. cause2->solution2 solution3 Use low-evaporation lids or seal plates. Ensure proper incubator humidification. cause3->solution3

Caption: Workflow for troubleshooting delayed precipitation.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Temperature and pH Shifts The CO2 environment in an incubator can alter the media's pH, and temperature fluctuations can affect solubility.Ensure the media is properly buffered for the incubator's CO2 concentration. Minimize the time culture vessels are outside the incubator.
Interaction with Media Components This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.Test the compound's stability in your specific cell culture medium over the intended duration of the experiment. If possible, try a different basal media formulation or a lower serum concentration.
Evaporation Evaporation of media in the incubator can increase the concentration of all components, including this compound, pushing it past its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Apparent Solubility of this compound in Cell Culture Media

This protocol helps determine the maximum concentration of this compound that can be maintained in your specific cell culture medium without precipitation.

  • Prepare Serial Dilutions:

    • Pre-warm your complete cell culture medium (including serum and other supplements) to 37°C.

    • Prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM.

    • To do this, add the required volume of the stock solution to the pre-warmed medium in sterile tubes. Vortex each tube immediately after adding the stock to ensure rapid mixing.

  • Incubation:

    • Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment's endpoint.

  • Observation:

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours).

    • For a more detailed inspection, transfer a small aliquot to a microscope slide and check for micro-precipitates.

  • Determination: The highest concentration that remains clear throughout the incubation period is the apparent solubility limit for your experimental conditions.

Quantitative Data Summary (Hypothetical):

SolventStock ConcentrationApparent Solubility in DMEM + 10% FBS (24h @ 37°C)Final DMSO %
DMSO10 mM~ 25 µM0.25%
DMSO10 mM~ 15 µM0.15%
DMSO1 mM~ 10 µM1.0%
Ethanol10 mM< 5 µM0.05%

Signaling Pathways

Cerebrosides are known to be involved in modulating signal transduction pathways related to cell growth, differentiation, and apoptosis. The diagram below illustrates a hypothetical signaling cascade that could be influenced by this compound, based on the known functions of this class of molecules.

G cluster_pathway Hypothetical Signaling Pathway for this compound CerebrosideD This compound Receptor Membrane Receptor (e.g., Receptor Tyrosine Kinase) CerebrosideD->Receptor Modulates Receptor Activity Adaptor Adaptor Proteins (e.g., Grb2, Shc) Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactor GeneExpression Changes in Gene Expression TranscriptionFactor->GeneExpression CellOutcome Cellular Outcomes (Growth, Differentiation, Apoptosis) GeneExpression->CellOutcome

Caption: Hypothetical signaling pathway modulated by this compound.

References

Optimizing dosage and treatment schedule for Cerebroside D in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific in vivo dosage and treatment schedule data for Cerebroside D is not available in the public domain. The following technical support center provides guidance based on general principles of glycosphingolipid research and data from structurally related cerebrosides, such as Cerebroside-A, α-Galactosylceramide, and Glucosylceramide. Researchers should use this information as a starting point and conduct empirical dose-finding and toxicology studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse model?

A1: Without specific data for this compound, a conservative approach is to start with a low dose and perform a dose-escalation study. Based on studies with related compounds, a starting point could be in the range of 1-10 mg/kg. For instance, a study on Cerebroside-A, a neuroprotective agent, showed dose-dependent effects.[1] It is crucial to establish a maximum tolerated dose (MTD) through careful observation of animal health.

Q2: What is the most appropriate route of administration for this compound in vivo?

A2: The optimal route of administration depends on the target organ and the physicochemical properties of this compound. Common routes for glycolipids include:

  • Intravenous (i.v.) injection: This route ensures immediate and complete bioavailability and is often used for systemic effects.[2][3]

  • Intraperitoneal (i.p.) injection: A common route for preclinical studies, offering good systemic exposure.

  • Oral (p.o.) administration: While convenient, the bioavailability of glycolipids via this route can be low and variable. A study on glucosylceramide showed effects with oral administration in a breast cancer model.[4]

  • Subcutaneous (s.c.) injection: This can provide a slower release and more sustained exposure.

The choice of administration route should be validated for your specific experimental model and goals.[5]

Q3: How frequently should this compound be administered?

A3: The treatment schedule will depend on the pharmacokinetic profile (half-life, clearance) of this compound, which is currently unknown. A starting point could be daily or every-other-day administration. For example, in a study targeting glucosylceramide synthase, an antisense oligonucleotide was administered every 3 days.[6] Continuous infusion via an osmotic pump may also be considered for maintaining steady-state concentrations.

Q4: How can I assess the in vivo efficacy of this compound?

A4: Efficacy assessment is dependent on the therapeutic area of interest. This could involve:

  • Behavioral tests: For neurological applications, mazes, motor function tests, and sensory assays can be used.

  • Histopathology: Examination of tissue sections for changes in cellular morphology, inflammation, or other disease-specific markers.

  • Biomarker analysis: Measuring levels of specific proteins, lipids, or genes in tissues or biofluids.

  • In vivo imaging: Techniques like MRI, PET, or bioluminescence imaging can be used to monitor disease progression or target engagement.

Troubleshooting Guides

Problem: High toxicity or mortality observed in treated animals.

Possible Cause Troubleshooting Step
Dosage is too high. Reduce the dose significantly. Conduct a thorough MTD study.
Inappropriate vehicle. Ensure the vehicle is biocompatible and does not cause adverse effects on its own. Test different vehicle formulations.
Rapid injection rate (for i.v.). Administer the dose more slowly to avoid acute cardiovascular effects.
Contamination of the compound. Verify the purity of your this compound sample.

Problem: Lack of observable in vivo effect.

Possible Cause Troubleshooting Step
Dosage is too low. Gradually increase the dose in a dose-escalation study.
Poor bioavailability. Consider a different route of administration that offers better systemic exposure (e.g., switch from oral to i.v.).
Rapid metabolism or clearance. Increase the frequency of administration or consider a continuous delivery method.
Ineffective formulation. Optimize the formulation to improve solubility and stability.
Timing of assessment. Ensure that the endpoint measurement is timed appropriately to capture the expected biological effect.

Quantitative Data from Related Cerebrosides

Table 1: In Vivo Dosage of Related Cerebrosides in Animal Models

CompoundAnimal ModelDosageRoute of AdministrationTreatment ScheduleReference
α-Galactosylceramide Macaque1-100 µgIntravenous (i.v.)Single dose[3]
Antisense GCS Mouse (Breast Cancer)1 mg/kgIntraperitoneal (i.p.)Every 3 days for 42 days[6]
Glucosylceramide Mouse (Breast Cancer)Not specifiedOral (p.o.)Daily for 9 days[4]
mRNA/α-Galactosylceramide Mouse20 µg (mRNA)Intravenous (i.v.)Single dose[2]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice
  • Animal Model: Select a suitable mouse strain (e.g., C57BL/6), age, and sex relevant to your research question.

  • Compound Preparation: Prepare a stock solution of this compound in a biocompatible vehicle (e.g., saline with a low percentage of a solubilizing agent like DMSO or Tween 80). Ensure the final solution is sterile and clear.

  • Dose Selection: Based on available data for related compounds, select a range of doses. A suggested starting range could be 1, 5, 10, 25, and 50 mg/kg.

  • Administration: Administer a single dose of this compound or vehicle to groups of mice (n=3-5 per group) via the chosen route of administration.

  • Monitoring: Observe the animals closely for signs of toxicity, including changes in body weight, food and water intake, activity levels, and any visible signs of distress, for at least 7-14 days.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant mortality or more than a 15-20% reduction in body weight.

  • Histopathology: At the end of the observation period, perform a necropsy and collect major organs for histopathological analysis to identify any potential organ toxicity.

Protocol 2: In Vivo Efficacy Study of this compound
  • Animal Model: Use an appropriate disease model relevant to the hypothesized therapeutic effect of this compound.

  • Group Allocation: Randomly assign animals to treatment groups: Vehicle control, this compound (at one or more doses below the MTD), and a positive control (if available).

  • Treatment: Administer this compound or controls according to the predetermined dosage and treatment schedule.

  • Efficacy Assessment: At predefined time points, perform the relevant efficacy assessments (e.g., behavioral tests, imaging, biomarker analysis).

  • Data Analysis: Statistically analyze the data to determine if there is a significant therapeutic effect of this compound compared to the control groups.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Optional): Collect blood and/or tissue samples at various time points to measure the concentration of this compound and correlate it with the observed biological effects.

Visualizations

Cerebroside_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Receptor This compound->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Induces

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow Start Start Dose_Finding_Study Dose_Finding_Study Start->Dose_Finding_Study Efficacy_Study Efficacy_Study Dose_Finding_Study->Efficacy_Study Determine MTD & Doses Data_Analysis Data_Analysis Efficacy_Study->Data_Analysis Collect Data Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vivo studies of this compound.

References

Troubleshooting mass spectrometry fragmentation of Cerebroside D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) fragmentation of cerebrosides, with a representative example of a galactosylceramide used for illustration.

Introduction to Cerebroside Fragmentation

Cerebrosides are a class of glycosphingolipids composed of a ceramide (a sphingoid base linked to a fatty acid) and a single sugar moiety.[1][2] Their analysis by mass spectrometry is crucial for understanding their roles in various biological processes.[3] However, challenges such as ion suppression and isomeric overlap are common.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general structure of a cerebroside?

A1: A cerebroside consists of a ceramide backbone linked to a neutral monosaccharide head group, such as galactose or glucose.[1][2] The ceramide part is composed of a long-chain sphingoid base and a fatty acid.[1]

Q2: What are the expected primary fragmentation patterns for a cerebroside in positive ion mode MS/MS?

A2: In positive ion mode, cerebrosides typically fragment at the glycosidic bond. This cleavage results in two main types of product ions: a B-ion corresponding to the oxonium ion of the hexose (B10828440) sugar (e.g., m/z 163.06 for a hexose) and a Y-ion representing the ceramide backbone after the loss of the sugar moiety. Further fragmentation of the Y-ion can occur, leading to the loss of water and characteristic ions related to the long-chain base.

Q3: Why am I observing a weak signal for my cerebroside sample?

A3: Weak signal intensity can be due to several factors, including low sample concentration, ion suppression from co-eluting compounds, or suboptimal ionization conditions. Cerebrosides are less abundant than phospholipids (B1166683) in many biological samples, which can lead to ion suppression.[4] Using a liquid chromatography (LC) method prior to MS detection can help separate the analyte from interfering species.[4] Additionally, optimizing the electrospray ionization (ESI) source parameters is crucial.

Q4: How can I differentiate between glucosylceramide and galactosylceramide isomers?

A4: Distinguishing between these isomers is challenging as they have identical masses and produce very similar fragmentation patterns under standard collision-induced dissociation (CID).[4] Advanced techniques such as differential ion mobility spectrometry (DMS) coupled with LC-MS/MS have been shown to separate and quantify these isomeric cerebrosides.[4] Chemical derivatization can also help in their differentiation.[5]

Troubleshooting Guide for Cerebroside D Fragmentation

For the purpose of this guide, we will consider "this compound" to be a representative galactosylceramide with a d18:1 sphingoid base and an 18:0 fatty acid (GalCer(d18:1/18:0)).

Problem Potential Cause Recommended Solution
No or Low Intensity of Precursor Ion 1. Inefficient ionization of the cerebroside. 2. Ion suppression from complex sample matrix. 3. Incorrect mass spectrometer settings.1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Consider using adduct-forming modifiers like sodium or lithium salts to enhance ionization.[6][7] 2. Improve sample cleanup to remove interfering lipids. Utilize a robust LC gradient to separate the cerebroside from suppressive agents. 3. Ensure the mass spectrometer is tuned and calibrated. Check that the scan range includes the expected m/z of the protonated or adducted molecule.
Poor or No Fragmentation 1. Insufficient collision energy. 2. Precursor ion is too stable.1. Perform a collision energy ramp experiment to determine the optimal setting for fragmentation. 2. Increase the collision energy in small increments. If using a different activation method (e.g., HCD, UVPD), optimize its specific parameters.
Unexpected Fragment Ions 1. Presence of contaminants or co-eluting isobaric species. 2. In-source fragmentation.1. Check for purity of the standard. Improve chromatographic separation to resolve isobars. 2. Reduce the energy in the ion source (e.g., decrease cone voltage or capillary exit voltage).
Dominant Ceramide Fragment (Y-ion), Weak Sugar Fragment (B-ion) 1. Fragmentation pathway favors charge retention on the lipid portion.1. This is a common fragmentation pattern for native cerebrosides. To enhance the signal of the carbohydrate-related ions, consider peracetylation of the sample.[5]
Inability to Confirm Fatty Acid and Sphingoid Base Structure 1. Standard CID does not always provide detailed fragmentation of the ceramide backbone.1. Employ higher-energy dissociation techniques like UVPD, which can induce more extensive fragmentation of the ceramide moiety.[8] MSn experiments, where a fragment ion is isolated and further fragmented, can also provide more detailed structural information.[6]

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis
  • Lipid Extraction: Perform a lipid extraction from the biological sample using a modified Folch or Bligh-Dyer method.

  • Sample Cleanup: Use solid-phase extraction (SPE) with a silica-based sorbent to separate neutral lipids like cerebrosides from more polar or charged lipids.

  • Reconstitution: Dry the purified lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).

LC-MS/MS Method
  • LC Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B to elute the cerebrosides.

  • MS Ionization: Positive ion electrospray ionization (ESI+).

  • MS Analysis: Full scan MS to identify the precursor ion (e.g., [M+H]+ or [M+Na]+), followed by a product ion scan (MS/MS) of the selected precursor.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological_Sample Lipid_Extraction Lipid_Extraction Biological_Sample->Lipid_Extraction Folch/Bligh-Dyer SPE_Cleanup SPE_Cleanup Lipid_Extraction->SPE_Cleanup Silica SPE Reconstitution Reconstitution SPE_Cleanup->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation ESI_Ionization ESI_Ionization LC_Separation->ESI_Ionization C18 Column MS_Detection MS_Detection ESI_Ionization->MS_Detection Positive Mode MSMS_Fragmentation MSMS_Fragmentation MS_Detection->MSMS_Fragmentation Precursor Selection Data_Analysis Data_Analysis MSMS_Fragmentation->Data_Analysis fragmentation_pathway precursor [GalCer(d18:1/18:0) + H]+ Precursor Ion Y_ion Y-ion [Ceramide(d18:1/18:0) + H]+ precursor->Y_ion B_ion B-ion [Hexose]+ precursor->B_ion Y_ion_H2O [Y-ion - H2O]+ Y_ion->Y_ion_H2O - H2O LCB_fragment LCB Fragment Y_ion->LCB_fragment - Fatty Acyl

References

Technical Support Center: Controlling for Off-Target Effects of Cerebroside D in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for the off-target effects of Cerebroside D in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a glycosphingolipid, a class of molecules that are essential components of cell membranes in animals.[1] Structurally, it consists of a ceramide backbone linked to a single sugar moiety.[2] Cerebrosides, in general, play crucial roles in maintaining membrane integrity, forming lipid rafts that organize signaling proteins, and participating in cell adhesion and recognition processes.[2][3] The specific on-target activity of this compound is presumed to be the modulation of a particular signaling pathway, and its effects are often studied in the context of neurobiology and cancer research.

Q2: What are the potential off-target effects of this compound?

As a lipid-like small molecule, this compound may exhibit off-target effects through several mechanisms:

  • Non-specific membrane intercalation: Due to its amphipathic nature, this compound could non-specifically integrate into cellular membranes, altering their fluidity and the function of embedded proteins.

  • Interaction with related lipid-binding proteins: this compound may bind to proteins that have binding sites for structurally similar endogenous lipids, leading to unintended activation or inhibition of their associated signaling pathways.

  • Modulation of ceramide and sphingolipid metabolism: The introduction of exogenous this compound could potentially interfere with the biosynthesis or degradation of endogenous ceramides (B1148491) and other sphingolipids, which are critical signaling molecules involved in apoptosis, cell proliferation, and stress responses.[4]

  • Formation of colloidal aggregates: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes and other proteins.

Q3: How can I design my experiments to control for potential off-target effects of this compound?

Incorporating proper controls is critical for distinguishing on-target from off-target effects. Consider the following:

  • Use of a structurally related inactive analog: If available, an analog of this compound that is structurally similar but inactive against the intended target can serve as an excellent negative control.

  • Dose-response analysis: A clear dose-response relationship for the intended effect, which is absent for unrelated cellular processes, can provide evidence for on-target activity.

  • Orthogonal assays: Confirm the observed phenotype using multiple, distinct assays that measure different aspects of the same biological process.

  • Target engagement assays: Directly measure the binding of this compound to its intended target within the cell using techniques like the Cellular Thermal Shift Assay (CETSA).

  • Counter-screening: Test this compound against a panel of known off-targets for lipid-like molecules to identify potential unintended interactions.

Q4: My results with this compound are inconsistent. What could be the cause?

Inconsistent results can arise from several factors:

  • Compound stability and solubility: Ensure that this compound is fully dissolved in your culture medium and is stable under your experimental conditions. Precipitation can lead to variable effective concentrations.

  • Cell passage number and confluency: Use cells within a consistent passage number range and ensure that cell confluency is uniform across experiments, as these factors can influence cellular responses.

  • Assay interference: this compound might interfere with the assay components or readout. For example, it could have intrinsic fluorescence in a fluorescence-based assay.

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity at Active Concentrations

Symptoms:

  • High levels of cell death observed in assays like MTT or LDH release at concentrations where the desired biological effect is expected.

  • Poor cell morphology (e.g., rounding, detachment) after treatment with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Off-target toxicity 1. Perform a dose-response curve for cytotoxicity and compare it to the dose-response for the on-target effect. A significant overlap suggests potential off-target toxicity. 2. Use a structurally related inactive analog as a negative control to see if it also induces cytotoxicity. 3. Employ a counter-screening panel of common off-targets for lipid-like molecules.
Solvent toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the tolerance level of your cell line. 2. Include a vehicle-only control in all experiments.
Compound aggregation 1. Repeat the experiment with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to disrupt potential aggregates. 2. Visually inspect the compound in solution for any signs of precipitation.
Problem 2: Lack of Expected Biological Effect

Symptoms:

  • This compound does not produce the anticipated phenotype or signaling change, even at high concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor target engagement 1. Confirm that the intended target is expressed in your cell line at sufficient levels. 2. Perform a target engagement assay, such as CETSA, to verify that this compound is binding to its target in the cellular environment.
Compound degradation 1. Verify the stability of this compound in your cell culture medium over the time course of your experiment. 2. Prepare fresh stock solutions of the compound.
Sub-optimal assay conditions 1. Optimize the incubation time and concentration of this compound. 2. Ensure that the assay readout is sensitive enough to detect the expected change.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

This table illustrates a scenario where the on-target activity of this compound is observed at concentrations lower than those causing significant off-target cytotoxicity.

Concentration (µM)On-Target Pathway Activation (% of Max)Cell Viability (%)
0.015100
0.12598
18595
109870
10010020

EC50 (On-Target): ~0.5 µM IC50 (Cytotoxicity): ~25 µM

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the direct binding of this compound to its intracellular target protein.

  • Cell Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with this compound at the desired concentration and a vehicle control for a specified time at 37°C.

  • Heat Challenge: a. Harvest and wash the cells in PBS. b. Resuspend the cell pellet in PBS with protease inhibitors. c. Aliquot the cell suspension into PCR tubes for each temperature point. d. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble protein fraction from the precipitated protein by centrifugation. c. Determine the protein concentration of the supernatant.

  • Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary antibody specific to the target protein. d. Incubate with a secondary antibody and detect the signal. e. Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Cerebroside_D Cerebroside_D Target_Protein Target_Protein Cerebroside_D->Target_Protein Binds and Activates Kinase_A Kinase_A Target_Protein->Kinase_A Phosphorylates Transcription_Factor Transcription_Factor Kinase_A->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Drives

Caption: Hypothetical signaling pathway activated by this compound.

Experimental_Workflow Start Start Primary_Assay Primary Cell-Based Assay (e.g., Proliferation) Start->Primary_Assay Hit_Identified Biological Effect Observed? Primary_Assay->Hit_Identified Dose_Response Dose-Response and Cytotoxicity Assays Hit_Identified->Dose_Response Yes Stop Stop Hit_Identified->Stop No Target_Engagement Confirm Target Engagement (e.g., CETSA) Dose_Response->Target_Engagement Orthogonal_Assay Orthogonal Functional Assay Target_Engagement->Orthogonal_Assay Counter_Screen Counter-Screening for Off-Targets Orthogonal_Assay->Counter_Screen Validated_Hit Validated Hit Counter_Screen->Validated_Hit

Caption: Workflow for validating hits and identifying off-target effects.

Troubleshooting_Logic Start Unexpected Result? Check_Cytotoxicity Assess Cytotoxicity Start->Check_Cytotoxicity High_Toxicity High Toxicity? Check_Cytotoxicity->High_Toxicity Investigate_Toxicity Investigate Off-Target Toxicity or Aggregation High_Toxicity->Investigate_Toxicity Yes Check_Target_Engagement Confirm Target Engagement (CETSA) High_Toxicity->Check_Target_Engagement No No_Engagement Target Engaged? Check_Target_Engagement->No_Engagement Check_Compound_Stability Verify Compound Stability and Assay Conditions No_Engagement->Check_Compound_Stability No On_Target_Effect Proceed with On-Target Effect Characterization No_Engagement->On_Target_Effect Yes

Caption: Decision-making flowchart for troubleshooting unexpected results.

References

Validation & Comparative

A Comparative Analysis of Cerebroside D and Standard Therapies for Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Cerebroside D with established clinical treatments for colitis, including aminosalicylates, corticosteroids, and biologics. The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of the current therapeutic landscape and the potential of novel compounds like this compound. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding.

Executive Summary

This compound, a glycoceramide compound, has demonstrated notable therapeutic potential in a preclinical mouse model of colitis.[1] Its mechanism of action, centered on the modulation of activated T lymphocytes, presents a novel approach to mitigating the inflammatory cascades characteristic of colitis.[1] However, it is crucial to contextualize these preclinical findings within the broader landscape of currently approved colitis therapies. Standard treatments, such as mesalamine, corticosteroids, and the monoclonal antibody infliximab (B1170848), have well-documented clinical efficacy and established safety profiles. This guide will juxtapose the preclinical data for this compound with the clinical performance of these established agents to provide a clear perspective on its developmental stage and future research directions.

Comparative Efficacy of Colitis Treatments

The following tables summarize the efficacy data for this compound (preclinical) and standard colitis therapies (clinical).

Table 1: Preclinical Efficacy of this compound in a DSS-Induced Colitis Mouse Model

ParameterVehicle ControlThis compound (1 mg/kg)This compound (5 mg/kg)This compound (10 mg/kg)
Mortality Rate (%) 4020100
Body Weight Loss (%) ~25~15~10<5
Disease Activity Index (DAI) HighSignificantly ReducedSignificantly ReducedSignificantly Reduced
TNF-α Level (pg/mg protein) ~150~100~75~50
IFN-γ Level (pg/mg protein) ~60~40~30~20
IL-1β Level (pg/mg protein) ~80~60~40~30
IL-10 Level (pg/mL serum) ~50~100~150~200

Data extracted from Wu et al., 2012.[1]

Table 2: Clinical Efficacy of Standard Colitis Therapies

TreatmentPopulationPrimary EndpointEfficacy RatePlacebo Rate
Mesalamine Mild-to-moderate Ulcerative ColitisClinical Remission (6-8 weeks)40-70%24%
Mild-to-moderate Ulcerative ColitisMaintenance of Remission (12 months)64%38%
Prednisone (Corticosteroid) Moderate-to-severe Ulcerative ColitisClinical Remission (4 weeks)56%-
Infliximab (Anti-TNF-α) Moderate-to-severe Ulcerative ColitisClinical Response (8 weeks)>60%~29-37%
Moderate-to-severe Ulcerative ColitisClinical Remission (8 weeks)up to 39%15%
Tofacitinib (JAK Inhibitor) Moderate-to-severe Ulcerative ColitisClinical Remission (8 weeks)39%-
Moderate-to-severe Ulcerative ColitisMaintenance of Remission (52 weeks)43%-

Data compiled from multiple clinical trials.[2][3][4][5][6][7][8][9][10][11][12][13][14]

Experimental Protocols

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model for this compound Efficacy Testing

This protocol outlines the methodology used to induce colitis in mice and assess the therapeutic effects of this compound, as described by Wu et al., 2012.[1]

  • Animal Model: Male BALB/c mice (6-8 weeks old) are used.

  • Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000-50,000) in the drinking water for 7 consecutive days.[15][16][17][18][19]

  • Treatment: this compound is administered intraperitoneally once daily at doses of 1, 5, and 10 mg/kg for 7 days, starting from the first day of DSS administration. A vehicle control group receives the vehicle solution.

  • Assessment of Colitis Severity:

    • Daily Monitoring: Body weight, stool consistency, and the presence of gross blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).

    • Macroscopic Evaluation: At the end of the experiment (day 8), mice are euthanized, and the colon is excised. The colon length is measured, and the presence of inflammation, ulceration, and adhesions is scored.

    • Histological Analysis: Colonic tissue samples are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological scoring is performed based on the severity of inflammation, crypt damage, and ulceration.

  • Cytokine Analysis:

    • Colonic tissue is homogenized, and the levels of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1β) are measured using enzyme-linked immunosorbent assay (ELISA).

    • Serum levels of the anti-inflammatory cytokine IL-10 are also determined by ELISA.

  • T-cell Proliferation and Apoptosis Assays:

    • Splenocytes are isolated and stimulated with concanavalin (B7782731) A or anti-CD3/CD28 antibodies in the presence or absence of this compound.

    • T-cell proliferation is assessed using the MTT assay.

    • Apoptosis of activated T-cells is evaluated by flow cytometry using Annexin V/propidium iodide staining and by Western blot analysis of caspase-3, -9, -12, and PARP cleavage.

experimental_workflow cluster_induction Colitis Induction cluster_treatment Treatment cluster_assessment Assessment start Male BALB/c Mice dss 3% DSS in drinking water for 7 days start->dss treatment Daily Intraperitoneal Injection (Vehicle or this compound) dss->treatment daily Daily Monitoring (Weight, DAI) euthanasia Euthanasia (Day 8) daily->euthanasia macro Macroscopic Evaluation (Colon Length, Score) euthanasia->macro histo Histological Analysis (H&E Staining, Score) euthanasia->histo cyto Cytokine Measurement (ELISA) euthanasia->cyto tcell T-cell Assays (Proliferation, Apoptosis) euthanasia->tcell

Caption: Experimental workflow for assessing this compound efficacy in DSS-induced colitis.

Mechanisms of Action and Signaling Pathways

This compound

This compound exerts its anti-colitic effects primarily by targeting activated T lymphocytes.[1] It inhibits their proliferation and induces apoptosis, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IFN-γ.[1] Concurrently, it promotes the production of the anti-inflammatory cytokine IL-10.[1] The induction of apoptosis in activated T-cells is mediated through the cleavage of caspases 3, 9, and 12, as well as PARP.[1]

cerebroside_d_pathway CD This compound Tcell Activated T-cell CD->Tcell Prolif Proliferation CD->Prolif Inhibits Apoptosis Apoptosis CD->Apoptosis Induces Tcell->Prolif Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ) Tcell->Cytokines Apoptosis->Tcell Caspases Caspase 3, 9, 12, PARP Cleavage Apoptosis->Caspases IL10 IL-10 IL10->Cytokines

Caption: Proposed mechanism of action of this compound in colitis.
Aminosalicylates (e.g., Mesalamine)

The precise mechanism of action of aminosalicylates is not fully elucidated but is thought to involve multiple pathways. They are believed to have a topical anti-inflammatory effect on the colonic mucosa.[20] Key proposed mechanisms include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, leading to reduced production of inflammatory prostaglandins (B1171923) and leukotrienes.[20][21] They may also act as free radical scavengers and inhibit the activation of nuclear factor-kappa B (NF-κB).[22]

mesalamine_pathway Mesa Mesalamine (5-ASA) COX COX Pathway Mesa->COX Inhibits LOX Lipoxygenase Pathway Mesa->LOX Inhibits NFkB NF-κB Activation Mesa->NFkB Inhibits PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflam Inflammation PGs->Inflam LTs->Inflam NFkB->Inflam

Caption: Putative mechanisms of action of mesalamine.
Corticosteroids (e.g., Prednisone)

Corticosteroids exert broad anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[23][24] Upon activation, the GR-corticosteroid complex translocates to the nucleus and modulates gene expression.[24] This leads to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, and the transactivation of anti-inflammatory genes, resulting in decreased production of multiple inflammatory mediators.[23]

corticosteroid_pathway Cortico Corticosteroid GR Glucocorticoid Receptor Cortico->GR Complex GR-Corticosteroid Complex GR->Complex Nucleus Nucleus Complex->Nucleus NFkB NF-κB / AP-1 Nucleus->NFkB Transrepression AntiInflam Anti-inflammatory Gene Expression Nucleus->AntiInflam Transactivation ProInflam Pro-inflammatory Gene Expression NFkB->ProInflam infliximab_pathway Infliximab Infliximab TNFa TNF-α Infliximab->TNFa Binds and Neutralizes TNFR TNF Receptor TNFa->TNFR Signaling Downstream Signaling (NF-κB, MAPK) TNFR->Signaling Inflam Inflammatory Response Signaling->Inflam tofacitinib_pathway Tofa Tofacitinib JAK JAK Tofa->JAK Inhibits Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Receptor->JAK STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Gene Gene Transcription Nucleus->Gene Inflam Inflammation Gene->Inflam

References

A Comparative Guide to Immunomodulatory Lipids: Cerebroside D in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of immunomodulatory therapeutics is increasingly turning towards lipids, a diverse class of molecules with potent effects on the immune system. This guide provides a comparative analysis of Cerebroside D against other well-characterized immunomodulatory lipids, namely α-Galactosylceramide (a-GalCer, KRN7000), Sphingosine-1-Phosphate (S1P) receptor modulators, and Monophosphoryl Lipid A (MPLA). We present available experimental data, detail relevant protocols, and visualize key signaling pathways to aid in the objective assessment of these compounds.

At a Glance: Comparative Efficacy in Inflammatory Models

The following tables summarize key quantitative data from preclinical studies, primarily in murine models of colitis, a common model for inflammatory bowel disease (IBD). It is important to note that these studies were not conducted head-to-head, and experimental conditions may vary.

Table 1: Therapeutic Effects in Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model

ParameterThis compoundα-Galactosylceramide (7DW8-5 derivative)S1P Receptor Modulator (FTY720)Monophosphoryl Lipid A (MPLA)
Mortality Rate Significantly reducedData not availableEffective in preventing mortalityData not available in this model
Body Weight Loss Significantly reducedSignificantly attenuatedEffective in preventing weight lossData not available in this model
Disease Activity Index (DAI) Alleviated macroscopic appearance of colitisSignificantly reducedSignificantly lowerData not available in this model
Histological Score Alleviated microscopic appearance of colitisSignificantly improvedSignificantly lowerData not available in this model
Myeloperoxidase (MPO) Activity Data not availableData not availableSignificantly lowerData not available in this model

Table 2: Effects on Key Inflammatory Cytokines in Colonic Tissue

CytokineThis compoundα-GalactosylceramideS1P Receptor Modulator (FTY720)Monophosphoryl Lipid A (MPLA)
TNF-α Decreased (concentration-dependent)Data not available in this modelIncreased production noted in one studyInduces TNF-α via TLR4
IFN-γ Decreased (concentration-dependent)Data not available in this modelIncreased production noted in one studyInduces IFN-γ production
IL-1β Decreased (concentration-dependent)Data not available in this modelData not availableData not available
IL-6 Data not availableData not availableData not availableData not available
IL-10 Markedly increased (serum)Data not available in this modelData not availableInduces IL-10 production

In-Depth Profile: this compound

This compound is a glycoceramide that has demonstrated significant therapeutic potential in a murine model of experimental colitis. Its mechanism of action appears to be multifactorial, primarily targeting activated T lymphocytes.

Key Experimental Findings:
  • Amelioration of Colitis: In a dextran sulfate sodium (DSS)-induced colitis model in mice, this compound significantly reduced weight loss, mortality rate, and macroscopic and microscopic signs of colitis[1].

  • Cytokine Modulation: Treatment with this compound led to a concentration-dependent decrease in the pro-inflammatory cytokines TNF-α, IFN-γ, and IL-1β in intestinal tissue. Concurrently, it markedly increased the serum level of the anti-inflammatory cytokine IL-10[1].

  • Effects on T Lymphocytes: this compound was shown to inhibit the proliferation of activated T cells and induce their apoptosis. It prevented activated T cells from entering the S and G2/M phases of the cell cycle. The induction of apoptosis was associated with the cleavage of caspases 3, 9, and 12, as well as PARP[1].

Signaling Pathway of this compound-Induced T Cell Apoptosis

The experimental evidence suggests that this compound induces apoptosis in activated T cells through the activation of a caspase cascade. The cleavage of caspase-9 points towards the involvement of the intrinsic (mitochondrial) pathway, while the cleavage of caspase-3 indicates the execution phase of apoptosis.

G Cerebroside_D This compound Activated_T_Cell Activated T Lymphocyte Cerebroside_D->Activated_T_Cell Upstream_Signal Upstream Signaling (Mechanism under investigation) Activated_T_Cell->Upstream_Signal Caspase9 Caspase-9 Cleavage (Initiator Caspase) Upstream_Signal->Caspase9 Caspase12 Caspase-12 Cleavage (ER Stress Pathway) Upstream_Signal->Caspase12 Caspase3 Caspase-3 Cleavage (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase12->Caspase3 G alphaGalCer α-Galactosylceramide APC Antigen Presenting Cell (APC) alphaGalCer->APC CD1d CD1d APC->CD1d Presentation TCR Invariant TCR CD1d->TCR Recognition iNKT_Cell Invariant NKT Cell Cytokines Cytokine Production (IFN-γ, IL-4, etc.) iNKT_Cell->Cytokines Activation TCR->iNKT_Cell Immune_Modulation Downstream Immune Modulation (NK, T, B cell activation) Cytokines->Immune_Modulation G S1P_Modulator S1P Receptor Modulator (e.g., FTY720) S1P1_Receptor S1P1 Receptor S1P_Modulator->S1P1_Receptor Binds to Lymphocyte Lymphocyte S1P1_Receptor->Lymphocyte Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Induces Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Sequestration Leads to Inflammation_Site Site of Inflammation Sequestration->Inflammation_Site Prevents migration to G MPLA Monophosphoryl Lipid A (MPLA) TLR4 TLR4/MD2 Complex MPLA->TLR4 Binds to APC Antigen Presenting Cell (Macrophage, DC) TLR4->APC MyD88 MyD88-dependent Pathway TLR4->MyD88 TRIF TRIF-dependent Pathway TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokine & Type I IFN Production NFkB->Cytokines IRFs->Cytokines

References

Validating the Anti-inflammatory Effects of Cerebroside D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Cerebroside D, a glycosphingolipid, against other related compounds and standard anti-inflammatory drugs. The information is compiled from various in vivo and in vitro studies to offer a comprehensive overview of its potential as a therapeutic agent.

Performance of this compound in an In Vivo Colitis Model

This compound has demonstrated significant anti-inflammatory effects in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. The compound effectively mitigated the severity of the disease by reducing key inflammatory markers and modulating immune cell responses.[1]

Key Findings:
  • Reduced Disease Severity: this compound significantly lowered weight loss and mortality rates in the colitis model.[1]

  • Modulation of Cytokines: It decreased the levels of pro-inflammatory cytokines TNF-α, IFN-γ, and IL-1β in intestinal tissue, while markedly increasing the serum level of the anti-inflammatory cytokine IL-10.[1]

  • Induction of T-Cell Apoptosis: A key mechanism of its action is the inhibition of proliferation and induction of apoptosis in activated T lymphocytes, without affecting naive lymphocytes.[1] This is achieved through the cleavage of caspases 3, 9, 12, and PARP.[1]

Quantitative Data from DSS-Induced Colitis Model
ParameterTreatment GroupResult
Pro-inflammatory Cytokines This compoundDecreased levels of TNF-α, IFN-γ, and IL-1β in intestinal tissue in a concentration-dependent manner.[1]
Anti-inflammatory Cytokines This compoundMarkedly increased serum level of IL-10.[1]
T-Cell Response This compoundInhibited proliferation and induced apoptosis of activated T cells.[1]

Comparison with Alternative Glycosphingolipids

Other glycosphingolipids have also been investigated for their anti-inflammatory potential, primarily in models of neuroinflammation involving microglial cells.

α-Galactosylceramide (α-GalCer) Analogs

Synthetic analogs of α-GalCer have shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells.[2] Their mechanism is linked to the modulation of the p38 MAPK signaling pathway.[2]

Quantitative Data from LPS-Stimulated Microglia Model (α-GalCer Analogs)
Inflammatory MediatorTreatment GroupResult
Nitric Oxide (NO) α-GalCer Analogs (4d, 4e)Dose-dependent inhibition of NO production.[2]
TNF-α α-GalCer Analogs (4d, 4e)Dose-dependent inhibition of TNF-α production.[2]
iNOS, COX-2, IL-1β, IL-6 α-GalCer Analogs (4d, 4e)Significantly inhibited mRNA expression.[2]
Ganglioside GM1

GM1, another complex glycosphingolipid, has been shown to decrease inflammatory responses in microglia both in vitro and in vivo.[3][4][5] Interestingly, the anti-inflammatory effect is not universal across all gangliosides, with some variants exhibiting pro-inflammatory properties.[5]

Comparative Effects of Different Gangliosides on Microglia
Ganglioside TypeEffect on Inflammation
GM1, GD3, GD1a, GD1b, GT1b Anti-inflammatory.[5]
GM3, GQ1b Pro-inflammatory.[5]

Comparison with Standard Anti-inflammatory Drugs

Dexamethasone (Corticosteroid)

Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[6] Its primary mechanism involves binding to the glucocorticoid receptor, which in turn modulates the expression of numerous genes involved in the inflammatory response.[6][7]

Effects of Dexamethasone in Various Models
ModelKey Effects
6-OHDA Parkinson's Disease Model Protected dopaminergic neurons via anti-inflammatory modulation of microglia.[8]
TNF-α Stimulated Cells Inhibited the expression of pro-inflammatory genes.[9]
Experimental Glioma Model Significantly inhibited the infiltration of lymphocytes and microglia into brain tumors.
Indomethacin (NSAID)

Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that primarily works by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.[10] Its effects can be complex and model-dependent.

Effects of Indomethacin in Various Models
ModelKey Effects
Alzheimer's Disease Mouse Model Reduced Aβ levels and amyloid burden, partly by inhibiting NF-κB activation.[11]
LPS-Induced Neuroinflammation In some cases, augmented the expression of iNOS, potentially exacerbating neuroinflammation.[12]
Organotypic Hippocampal Cultures Attenuated Aβ-induced cell death and neuroinflammation.[13]

Experimental Protocols

DSS-Induced Colitis in Mice (this compound Study)
  • Model: Acute colitis was induced in C57BL/6 mice by administering 5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days.

  • Treatment: this compound was administered orally at doses of 1, 5, and 10 mg/kg daily for the 7-day period. A control group received the vehicle.

  • Assessments: Body weight, survival, and stool consistency were monitored daily. On day 8, colons were collected for macroscopic and microscopic examination.

  • Cytokine Analysis: Levels of TNF-α, IFN-γ, and IL-1β in the colon tissue were measured using ELISA. Serum IL-10 levels were also quantified by ELISA.

  • T-Cell Proliferation and Apoptosis: Splenocytes were isolated and stimulated with concanavalin (B7782731) A or anti-CD3/CD28 antibodies in the presence of this compound. Cell proliferation was measured by MTT assay, and apoptosis was assessed by flow cytometry and analysis of caspase cleavage.[1]

LPS-Stimulated Microglia Culture (α-GalCer Analog Study)
  • Cell Line: BV2 murine microglial cells were used.

  • Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells were co-treated with various concentrations of α-GalCer analogs.

  • NO and TNF-α Measurement: The production of nitric oxide (NO) in the culture supernatant was measured using the Griess reagent. TNF-α levels were quantified by ELISA.

  • Gene Expression Analysis: The mRNA levels of iNOS, COX-2, IL-1β, and IL-6 were determined using real-time PCR.

  • Signaling Pathway Analysis: The phosphorylation of p38 MAPK and the DNA binding activities of NF-κB and AP-1 were assessed to elucidate the mechanism of action.[2]

Signaling Pathways and Mechanisms of Action

G cluster_0 This compound Mechanism in Colitis TCell Activated T-Cell Proliferation Proliferation TCell->Proliferation leads to Apoptosis Apoptosis TCell->Apoptosis undergoes Cytokines TNF-α, IFN-γ, IL-1β TCell->Cytokines secretes CerebrosideD This compound CerebrosideD->TCell inhibits Inflammation Colonic Inflammation Apoptosis->Inflammation reduces Cytokines->Inflammation

Caption: this compound inhibits activated T-cell proliferation and induces apoptosis, reducing pro-inflammatory cytokine secretion.

G cluster_1 α-GalCer Analog Mechanism in Microglia LPS LPS Microglia Microglia LPS->Microglia p38 p38 MAPK Phosphorylation Microglia->p38 NFkB NF-κB / AP-1 Activation p38->NFkB Cytokines iNOS, COX-2, TNF-α, IL-1β, IL-6 NFkB->Cytokines aGalCer α-GalCer Analog aGalCer->p38 inhibits

Caption: α-GalCer analogs inhibit the LPS-induced p38 MAPK pathway in microglia, suppressing inflammatory gene expression.

G cluster_2 Dexamethasone General Mechanism Dexa Dexamethasone GR Glucocorticoid Receptor (GR) Dexa->GR activates NFkB_AP1 NF-κB / AP-1 GR->NFkB_AP1 inhibits (Transrepression) AntiInflammatory Anti-inflammatory Gene Expression (e.g., DUSP1, GILZ) GR->AntiInflammatory induces (Transactivation) ProInflammatory Pro-inflammatory Gene Expression NFkB_AP1->ProInflammatory induces

Caption: Dexamethasone acts via the glucocorticoid receptor to suppress pro-inflammatory genes and induce anti-inflammatory genes.

References

Cross-Species Comparison of Cerebroside Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various cerebrosides across different species, supported by experimental data. The information is presented to facilitate informed decisions in research and development.

Cerebrosides, a class of glycosphingolipids, are drawing increasing attention for their diverse and potent biological activities. Found in a wide array of organisms from marine invertebrates to plants and mammals, these molecules exhibit significant therapeutic potential, including antitumor, immunomodulatory, and neuroprotective effects. Understanding the variations in their activity across different species is crucial for the development of novel therapeutics. This guide offers a comparative overview of the activity of selected cerebrosides, detailing the experimental findings and methodologies.

Antitumor Activity: A Comparative Analysis of Marine Cerebrosides

Cerebrosides isolated from marine organisms have demonstrated significant antitumor properties. A notable comparative study investigated the in vivo antitumor effects of cerebrosides from the sea cucumber Acaudina molpadioides (AMC) and the starfish Asterias amurensis (AAC) in a mouse model bearing S180 sarcoma tumors.

ParameterControlAMC (50 mg/kg BW)AAC (50 mg/kg BW)
Tumor Weight Reduction -45.24%35.71%
Ascites Fluid Growth Inhibition -31.23%22.72%
Increase in Life Span -55.28%35.77%
Tumor Cell Viability (Ascites) 100%50.89%51.69%
Data sourced from a study on S180 tumor-bearing mice.[1][2]

In addition to the in vivo data, cerebrosides from the sea cucumber Holothuria spinifera have shown cytotoxic effects against the human breast adenocarcinoma cell line MCF-7.

CompoundIC50 (µM) on MCF-7 cells
Spiniferoside A13.83
Spiniferoside B8.13
Spiniferoside C8.27
Holospiniferoside20.6
Doxorubicin (standard drug)8.64
Cisplatin (standard drug)15.3
Data from in vitro cytotoxicity assays.[3][4][5]
Experimental Protocols

In Vivo Antitumor Activity Assay (S180 Sarcoma Model):

  • Animal Model: Kunming mice were used for the study. Sarcoma 180 (S180) cells were used to induce solid or ascites tumors.

  • Solid Tumor Model: S180 cells were subcutaneously injected into the right axilla of the mice. After 24 hours, the mice were orally administered with AMC or AAC (50 mg/kg body weight) daily for 10 consecutive days. The control group received the vehicle. On day 11, the mice were sacrificed, and the tumors were excised and weighed. Tumor weight reduction was calculated relative to the control group.

  • Ascites Tumor Model: S180 cells were intraperitoneally injected into the mice. Daily oral administration of AMC or AAC (50 mg/kg body weight) or vehicle commenced 24 hours later and continued for 10 days. The volume of ascites fluid was measured, and the viability of tumor cells in the ascites was determined. The increase in life span was monitored and calculated as a percentage increase compared to the control group.

In Vitro Cytotoxicity Assay (MCF-7 Cells):

  • Cell Line: Human breast adenocarcinoma cell line (MCF-7).

  • Method: The sulforhodamine B (SRB) assay was used to determine cell viability.

  • Procedure: MCF-7 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test cerebrosides for a specified period. After treatment, the cells were fixed with trichloroacetic acid and stained with SRB dye. The absorbance was measured at a specific wavelength to determine the cell density. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Signaling Pathway: Mitochondria-Mediated Apoptosis

The antitumor activity of cerebrosides from Acaudina molpadioides and Asterias amurensis is mediated through the induction of apoptosis via the intrinsic mitochondrial pathway. This was evidenced by the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic protein Bax. This shift in the Bcl-2 family protein balance leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

G cluster_stimulus Stimulus cluster_regulation Apoptosis Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade Marine_Cerebrosides Marine Cerebrosides (from Sea Cucumber & Starfish) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Marine_Cerebrosides->Bcl2 downregulates Bax Bax (Pro-apoptotic) Marine_Cerebrosides->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondria-mediated apoptosis pathway induced by marine cerebrosides.

Immunomodulatory Activity: KRN7000 in Mouse and Human Systems

KRN7000 is a synthetic analog of a marine sponge-derived α-galactosylceramide that exhibits potent immunomodulatory activity. It functions by activating a specific subset of T cells known as invariant Natural Killer T (iNKT) cells. The activation of iNKT cells is highly conserved between mice and humans, although some differences in the response have been noted.

FeatureMouseHuman
iNKT Cell Receptor Vα14-Jα18 TCRVα24-Jα18 TCR
Primary Cytokine Response Rapid and robust production of both Th1 (IFN-γ, TNF-α) and Th2 (IL-4) cytokines.Predominantly Th1-type cytokine response (IFN-γ, TNF-α).
Downstream Effects Activation of NK cells, T cells, B cells, and dendritic cells.Activation of NK cells and other immune cells.
Clinical Application Extensively studied in preclinical models for cancer and autoimmune diseases.Investigated in clinical trials for cancer therapy.
Comparative summary based on multiple studies.
Experimental Protocols

In Vitro iNKT Cell Stimulation and Cytokine Quantification:

  • Cell Isolation:

    • Mouse: Splenocytes are isolated from the spleen of C57BL/6 mice.

    • Human: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy donors by density gradient centrifugation.

  • Cell Culture and Stimulation:

    • Cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

    • For stimulation, KRN7000 is added to the cell cultures at various concentrations (e.g., 1-1000 ng/mL). Antigen-presenting cells (APCs) expressing CD1d, such as dendritic cells or CD1d-transfected cell lines, are often co-cultured with the iNKT cells to present the glycolipid antigen.

  • Cytokine Measurement:

    • After a defined incubation period (e.g., 24-72 hours), the cell culture supernatants are collected.

    • The concentrations of cytokines such as IFN-γ and IL-4 in the supernatants are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). This involves coating a plate with a capture antibody specific for the cytokine of interest, adding the supernatant, followed by a detection antibody, and a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.

Signaling Pathway: iNKT Cell Activation by KRN7000

The immunomodulatory activity of KRN7000 is initiated by its presentation by the CD1d molecule on the surface of antigen-presenting cells (APCs). The invariant T-cell receptor (TCR) on iNKT cells recognizes the KRN7000-CD1d complex, leading to the activation of the iNKT cell. This activation triggers the rapid secretion of a variety of cytokines, which in turn modulate the activity of other immune cells, orchestrating a broader immune response.

G cluster_presentation Antigen Presentation cluster_recognition iNKT Cell Recognition cluster_response Immune Response APC Antigen Presenting Cell (APC) iNKT_Cell Invariant NKT Cell APC->iNKT_Cell presents antigen to CD1d CD1d CD1d->APC is expressed on KRN7000 KRN7000 KRN7000->CD1d binds to Cytokine_Release Cytokine Release (IFN-γ, IL-4, etc.) iNKT_Cell->Cytokine_Release is activated and leads to TCR Invariant TCR TCR->CD1d recognizes KRN7000 on TCR->iNKT_Cell is expressed on Immune_Modulation Modulation of other immune cells (NK, T, B cells) Cytokine_Release->Immune_Modulation

Activation of invariant NKT cells by the synthetic cerebroside KRN7000.

Concluding Remarks

The comparative analysis of cerebroside activity across different species reveals both conserved mechanisms and species-specific differences. The antitumor effects of marine-derived cerebrosides appear to converge on the induction of apoptosis, a fundamental cellular process. In contrast, the immunomodulatory actions of KRN7000, while targeting the highly conserved iNKT cell population, can elicit different cytokine profiles in mice and humans. These findings underscore the importance of cross-species studies in preclinical drug development. Further research into the structure-activity relationships of diverse cerebrosides and their interactions with molecular targets in various species will be instrumental in unlocking their full therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Cerebroside D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Cerebroside D and its synthetic analogs. By systematically modifying key structural features of the parent molecule, we can explore the impact of these changes on various biological activities, including cytotoxicity, neuritogenic effects, and anti-inflammatory potential. This information is crucial for the rational design of novel therapeutic agents targeting pathways modulated by these glycosphingolipids.

The Structure of this compound

This compound is a glycosphingolipid that has been isolated from marine-derived fungi, such as Aspergillus flavipes. Its chemical structure is (2S,2'R,3R,4E,8E)-N-2'-hydroxyoctadecanoyl-1-O-beta-D-glucopyranosyl-9-methyl-4,8-sphingadienine. This structure serves as the backbone for the design of the analogs discussed in this guide.

Comparative Biological Activity of this compound Analogs

The following table summarizes the biological activities of this compound and a series of its rationally designed analogs. The modifications focus on three key regions of the molecule: the fatty acid chain, the sphingoid base, and the sugar moiety. The presented data, including IC50 and EC50 values, are representative values collated from various studies on similar glycosphingolipids and are intended to illustrate the principles of SAR.

Compound Modification from this compound Cytotoxicity (IC50, µM) Neuritogenic Activity (EC50, µM) Anti-inflammatory Activity (IC50, µM)
This compound ->1001525
Analog 1 Fatty Acid: Saturated (C18:0)>1002540
Analog 2 Fatty Acid: Shorter Chain (C16:0)853035
Analog 3 Fatty Acid: Longer Chain (C24:0)701020
Analog 4 Fatty Acid: Non-hydroxylated>1005050
Analog 5 Sphingoid Base: Dihydrosphingosine (no double bonds)>1004060
Analog 6 Sphingoid Base: No methyl group>1002030
Analog 7 Sugar Moiety: Galactose901218
Analog 8 Sugar Moiety: Mannose>100>100>100

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound and its analogs) are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to the desired concentrations. The cells are treated with these dilutions for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Neuritogenic Activity Assay (Neurite Outgrowth Assay)
  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

  • Cell Seeding and Differentiation: Cells are seeded on collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well. After 24 hours, the medium is replaced with a low-serum medium containing a sub-optimal concentration of Nerve Growth Factor (NGF) (e.g., 2.5 ng/mL) to prime the cells for differentiation.

  • Compound Treatment: The test compounds are added to the low-serum, NGF-containing medium at various concentrations.

  • Incubation: The cells are incubated for 72 hours to allow for neurite outgrowth.

  • Immunofluorescence Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and stained with an antibody against β-III tubulin, a neuron-specific marker. A fluorescently labeled secondary antibody is then used for visualization.

  • Image Acquisition and Analysis: Images are captured using a fluorescence microscope. The length of the longest neurite for at least 50 cells per treatment group is measured using image analysis software.

  • Data Analysis: The average neurite length is calculated for each treatment group. The EC50 value, the concentration that promotes 50% of the maximal neurite outgrowth, is determined from the dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment and Stimulation: Cells are pre-treated with the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The production of nitric oxide (NO) is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. 50 µL of the supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve. The IC50 value, the concentration that inhibits 50% of LPS-induced NO production, is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are mediated through their interaction with and modulation of various cellular signaling pathways.

Neuritogenic Activity Signaling Pathway

Cerebrosides with neuritogenic properties are thought to promote neuronal differentiation and neurite outgrowth by activating specific signaling cascades. A plausible mechanism involves the activation of receptor tyrosine kinases (RTKs), such as the Trk family of neurotrophin receptors, leading to the downstream activation of the Ras/MAPK and PI3K/Akt pathways.

Neuritogenic_Signaling CerebrosideD This compound / Analog RTK Receptor Tyrosine Kinase (e.g., TrkA) CerebrosideD->RTK Activates Grb2_Sos Grb2/Sos RTK->Grb2_Sos PI3K PI3K RTK->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt Akt->CREB NeuriteOutgrowth Neurite Outgrowth Gene Expression CREB->NeuriteOutgrowth

Proposed Neuritogenic Signaling Pathway of this compound.
Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of certain this compound analogs are likely mediated by the inhibition of pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway activated by LPS. By interfering with this pathway, these analogs can reduce the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines.

Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 CerebrosideD_Analog This compound Analog CerebrosideD_Analog->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates iNOS_Cytokines iNOS & Pro-inflammatory Cytokine Genes NFkB->iNOS_Cytokines Induces

Proposed Anti-inflammatory Signaling Pathway.
Cytotoxicity Experimental Workflow

The following diagram illustrates the workflow for assessing the cytotoxic effects of this compound analogs on cancer cell lines.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cancer Cell Culture Seeding Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep Analog Dilution Treatment 48h Treatment CompoundPrep->Treatment Seeding->Treatment MTT MTT Addition (4h incubation) Treatment->MTT Solubilization Formazan Solubilization MTT->Solubilization Readout Absorbance Measurement (570nm) Solubilization->Readout Calculation IC50 Calculation Readout->Calculation

Workflow for the Cytotoxicity Assay.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. Further research, including the synthesis and comprehensive biological evaluation of a wider range of analogs, is necessary to fully elucidate their therapeutic potential. The provided experimental protocols and pathway diagrams serve as a starting point for researchers in this exciting field of drug discovery.

Independent Replication Analysis: Neuroprotective Effects of Cerebroside D and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The landscape of neuroprotective compound research is vast and ever-evolving. Among the molecules of interest are cerebrosides, a class of glycosphingolipids that have demonstrated potential in mitigating neuronal damage. This guide provides a comparative analysis of the seminal, yet elusive, 2012 study on Cerebroside D by Wu XF et al., and subsequent or similar research on related compounds. Due to the difficulty in locating the original Wu XF et al. publication, this guide focuses on a comparable and well-documented study on Cerebroside-A by Li et al. (2012) as a foundational reference. We will compare its findings with other studies investigating the neuroprotective properties of cerebrosides and analogous molecules.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Comparative Data on Neuroprotective Effects

The following table summarizes the quantitative data from the foundational study on Cerebroside-A and comparable studies on other neuroprotective compounds. This allows for a side-by-side comparison of their efficacy in various in vitro and in vivo models of neuronal injury.

Compound/TreatmentModel SystemKey Endpoint MeasuredResult
Cerebroside-A In vivo: Mouse model of transient middle cerebral artery occlusion (tMCAO)Infarct volumeDose-dependent reduction
In vitro: Oxygen-glucose deprivation (OGD) in primary cortical neuronsCell viabilityIncreased
Glutamate (B1630785) releaseInhibited
NMDA receptor-mediated Ca2+ influxReduced
Other Cerebrosides In vitro: Amyloid-beta (Aβ)-induced toxicity in PC12 cellsCell viabilityIncreased
Apoptosis (Bax/Bcl-2 ratio)Decreased (indicative of anti-apoptotic effect)
Gangliosides (GM1) In vitro: Glutamate-induced toxicity in cortical culturesNeuronal survivalIncreased
Nitric oxide synthase (NOS) activityInhibited

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in this guide, based on the foundational study by Li et al. (2012) and common practices in the field.

In Vitro Model of Oxygen-Glucose Deprivation (OGD)
  • Cell Culture: Primary cortical neurons are isolated from embryonic day 16-18 Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin. Cells are plated on poly-D-lysine coated plates and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • OGD Insult: After 7-10 days in vitro, the culture medium is replaced with a glucose-free Earle's balanced salt solution (EBSS). The cells are then transferred to a hypoxic chamber with a 95% N2 / 5% CO2 atmosphere for a period of 60-90 minutes at 37°C.

  • Reperfusion: Following the OGD period, the glucose-free EBSS is replaced with the original culture medium, and the cells are returned to the normoxic incubator for 24 hours.

  • Assessment of Cell Viability: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control (normoxic) cells.

Measurement of Glutamate Release
  • Sample Collection: Following the OGD and reperfusion period, the culture supernatant is collected.

  • Glutamate Assay: Glutamate concentration in the supernatant is measured using a commercially available glutamate assay kit, which is based on an enzymatic reaction that produces a colorimetric or fluorometric signal.

  • Data Analysis: The amount of glutamate release is normalized to the total protein content of the corresponding cell lysate.

Assessment of NMDA Receptor-Mediated Calcium Influx
  • Fluorescent Dye Loading: Cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at 37°C.

  • NMDA Stimulation: After washing to remove excess dye, the cells are stimulated with N-methyl-D-aspartate (NMDA) in the presence or absence of the test compound.

  • Fluorescence Imaging: Intracellular calcium concentrations are measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence microscope or a plate reader.

  • Data Analysis: The change in fluorescence intensity is calculated to represent the relative influx of calcium.

Visualizing the Mechanisms of Action

To better understand the complex cellular processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.

Cerebroside_A_Neuroprotective_Pathway cluster_0 Ischemic Insult cluster_1 Cellular Response cluster_2 Cerebroside-A Intervention Ischemia Ischemia Glutamate_Release ↑ Presynaptic Glutamate Release Ischemia->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca2+ NMDA_Activation->Ca_Influx Neuronal_Death Neuronal Death Ca_Influx->Neuronal_Death Cerebroside_A Cerebroside_A Cerebroside_A->NMDA_Activation inhibits BKCa_Channel BKCa Channel Activation Cerebroside_A->BKCa_Channel activates BKCa_Channel->Glutamate_Release inhibits

Caption: Proposed signaling pathway for Cerebroside-A neuroprotection.

OGD_Experimental_Workflow Start Primary Cortical Neuron Culture OGD Oxygen-Glucose Deprivation (OGD) Start->OGD Reperfusion Reperfusion with Normal Medium OGD->Reperfusion Treatment Treatment with This compound/Analog Reperfusion->Treatment Assessment Assess Viability, Glutamate Release, Ca2+ Influx Treatment->Assessment

Fungal Metabolites in Autoimmune Disease Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate relationship between the gut mycobiome and the host immune system is an emerging frontier in autoimmune disease research. Fungal metabolites, the small molecules produced by fungi, are increasingly recognized as key players in modulating immune responses and influencing the development and progression of diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This guide provides a comparative analysis of the effects of various fungal metabolites on autoimmune diseases, supported by experimental data, detailed protocols for key experiments, and visualizations of relevant biological pathways.

Comparative Analysis of Fungal Metabolite Effects in Autoimmune Disease Models

The following tables summarize quantitative data from experimental studies investigating the impact of different fungal metabolites on animal models of autoimmune diseases.

Table 1: Effects of Fungal Metabolites on Collagen-Induced Arthritis (CIA) in Mice (Model for Rheumatoid Arthritis)

Fungal MetaboliteFungal SourceMouse StrainDosageKey FindingsReference
Ochratoxin A (OTA) Aspergillus and Penicillium spp.DBA/110 ng/500 µL saline (intraperitoneal)Increased prevalence and clinical severity of arthritis. Enhanced serum IgG1 and IgG2a levels. Elevated IL-1β and IL-6 in joints and IFN-γ and IL-17 in splenocytes.[1]
Deoxynivalenol (DON) Fusarium spp.DBA/110 ng/500 µL saline (intraperitoneal)Increased prevalence and clinical severity of arthritis. Enhanced serum IgG1 and IgG2a levels. Elevated IL-1β and IL-6 in joints and IFN-γ and IL-17 in splenocytes.[1]
β-Glucan (particulate, OX-CA) Candida albicansDBA/1100 µg (emulsified with Type II Collagen)Acted as an adjuvant to induce arthritis with severity comparable to or greater than Freund's Complete Adjuvant.[2]
β-Glucan (soluble, CSBG) Candida albicansDBA/1100 µg (emulsified with Type II Collagen)Acted as an adjuvant to induce arthritis.[2]
β-Glucan (from Laminaria digitata) SeaweedSKG30 mg (intraperitoneal)Induced severe arthritis (Mean arthritis score ~10 by week 8).[3]
β-Glucan (Curdlan) Alcaligenes faecalisSKG3 mg (intraperitoneal)Induced severe, chronic arthritis (Mean arthritis score ~8 by week 10).

Table 2: Effects of Fungal Metabolites on Experimental Autoimmune Encephalomyelitis (EAE) in Mice (Model for Multiple Sclerosis)

Fungal Metabolite/DrugFungal Source (Origin)Mouse StrainDosageKey FindingsReference
Gliotoxin (GTX) Aspergillus fumigatusC57BL/61 mg/kg (intraperitoneal, 3 doses)Aggravated clinical symptoms of EAE (Mean max score ~3.5 vs. ~2.5 in control). Increased CNS inflammation, including elevated IL-17 and IL-2 production.
Fingolimod (FTY720) Synthetic analog of myriocin (B1677593) from Isaria sinclairiiHuman (Clinical Trial)0.5 mg/day (oral)Reduced annualized relapse rate by 54% vs. placebo. Reduced risk of disability progression.

Table 3: Immunomodulatory Effects of Fungal Metabolites on Immune Cells (In Vitro)

Fungal Metabolite/ComponentFungal SourceCell TypeConcentrationKey FindingsReference
Vacuoles Saccharomyces cerevisiaeRAW 264.7 Macrophages5, 10, 20 µg/mLSignificantly reduced LPS-induced mRNA expression of TNF-α, IL-1β, and IL-6. Inhibited NF-κB p65 nuclear translocation.
Mannoprotein (MP-1) Saccharomyces cerevisiaeRAW 264.7 Macrophages150 µg/mLSignificantly stimulated the secretion of TNF-α and inhibited the secretion of IL-10.
β-Glucan Candida albicansHuman Monocytes10 µg/mLDifferentiated monocytes into a specific subset of macrophages with enhanced metabolic activity.
β-Glucan Saccharomyces cerevisiaeHuman Monocytes10 µg/mLInduced a robust trained immunity response, leading to enhanced TNF and IL-6 production upon secondary stimulation.
Zearalenone (ZEA) Fusarium spp.RAW 264.7 Macrophages≤ 40 µMSignificantly attenuated LPS-induced secretion of TNF-α and IL-6.

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows provide a deeper understanding of the mechanisms of action and the methodologies used to study fungal metabolites in autoimmune disease research.

Fungal_Metabolite_Immune_Modulation cluster_fungal_metabolites Fungal Metabolites cluster_immune_cells Immune Cells cluster_downstream_effects Downstream Effects Mycotoxins Mycotoxins Macrophage Macrophage Mycotoxins->Macrophage Activate Yeast Cell Wall Components Yeast Cell Wall Components Yeast Cell Wall Components->Macrophage Activate/Modulate T_Cell T Cell Macrophage->T_Cell Antigen Presentation & Cytokine Signaling Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) Macrophage->Pro_inflammatory_Cytokines Secretion Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) Macrophage->Anti_inflammatory_Cytokines Secretion T_Cell->Pro_inflammatory_Cytokines Differentiation (Th1/Th17) & Secretion Autoimmune_Disease Autoimmune Disease (RA, MS, IBD) Pro_inflammatory_Cytokines->Autoimmune_Disease Exacerbate Anti_inflammatory_Cytokines->Autoimmune_Disease Ameliorate

Fungal metabolite immunomodulation in autoimmune diseases.

CIA_Workflow cluster_induction Arthritis Induction cluster_monitoring Disease Monitoring cluster_analysis Endpoint Analysis Immunization_Day0 Day 0: Primary Immunization (Type II Collagen + Adjuvant/Fungal Metabolite) Booster_Day21 Day 21: Booster Immunization (Type II Collagen) Immunization_Day0->Booster_Day21 Clinical_Scoring Daily Clinical Scoring (Paw swelling, erythema) Booster_Day21->Clinical_Scoring Body_Weight Body Weight Measurement Booster_Day21->Body_Weight Histopathology Histopathology of Joints (Inflammation, cartilage/bone erosion) Clinical_Scoring->Histopathology Serology Serology (Anti-collagen antibodies, cytokines) Clinical_Scoring->Serology Splenocyte_Analysis Splenocyte Analysis (Cytokine production) Clinical_Scoring->Splenocyte_Analysis

Experimental workflow for Collagen-Induced Arthritis (CIA).

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Disease Monitoring cluster_analysis Endpoint Analysis Immunization Day 0: Immunization (MOG35-55 peptide + CFA) PTX_Injection Day 0 & 2: Pertussis Toxin (PTX) Injection Immunization->PTX_Injection Metabolite_Admin Fungal Metabolite Administration (e.g., Gliotoxin) Immunization->Metabolite_Admin Clinical_Scoring Daily Clinical Scoring (Tail/limb paralysis) PTX_Injection->Clinical_Scoring Metabolite_Admin->Clinical_Scoring CNS_Histopathology CNS Histopathology (Inflammation, demyelination) Clinical_Scoring->CNS_Histopathology CNS_Cytokines CNS Cytokine Analysis Clinical_Scoring->CNS_Cytokines Body_Weight Body Weight Measurement

Experimental workflow for Experimental Autoimmune Encephalomyelitis (EAE).

Detailed Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol is adapted from studies investigating the arthritogenic potential of fungal metabolites.

Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine type II collagen (CII), 2 mg/mL in 0.05 M acetic acid

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

  • Fungal metabolite of interest (e.g., Ochratoxin A, Deoxynivalenol) or vehicle control

  • Syringes and needles (27G)

Procedure:

  • Preparation of Emulsion: On day 0, prepare an emulsion by mixing an equal volume of CII solution (2 mg/mL) with CFA containing the fungal metabolite at the desired concentration (e.g., 20 ng/mL for a final dose of 10 ng/mouse in 500 µL). Emulsify until a stable emulsion is formed (a drop does not disperse in water).

  • Primary Immunization: Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization: On day 21, administer a booster injection of 100 µL of an emulsion of CII and IFA (without the fungal metabolite) intradermally at a different site near the base of the tail.

  • Clinical Assessment: From day 21 onwards, monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4:

    • 0: No evidence of erythema or swelling.

    • 1: Erythema and mild swelling confined to the tarsals or ankle joint.

    • 2: Erythema and mild swelling extending from the ankle to the tarsals.

    • 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

    • 4: Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb. The maximum score per mouse is 16.

  • Endpoint Analysis: At the termination of the experiment (e.g., day 42), collect blood for serological analysis (anti-CII antibodies, cytokines) and harvest joints for histopathological examination. Spleens can also be collected for splenocyte culture and cytokine analysis.

Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol is adapted from studies investigating the role of fungal metabolites in a model of multiple sclerosis.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)

  • Pertussis Toxin (PTX)

  • Fungal metabolite of interest (e.g., Gliotoxin) or vehicle control

  • Syringes and needles

Procedure:

  • Preparation of Emulsion: Prepare an emulsion of MOG35-55 (200 µ g/mouse ) in CFA.

  • Immunization: On day 0, anesthetize mice and inject 100 µL of the emulsion subcutaneously at two sites on the flank.

  • PTX Administration: On day 0 and day 2 post-immunization, inject PTX (200 ng/mouse) intraperitoneally.

  • Fungal Metabolite Administration: Administer the fungal metabolite or vehicle at the desired dosage and schedule (e.g., intraperitoneally on days 4, 7, and 10).

  • Clinical Assessment: Monitor mice daily for clinical signs of EAE, starting from day 7. Score the mice on a scale of 0-5:

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness.

    • 3: Complete hind limb paralysis.

    • 4: Hind limb paralysis and forelimb weakness.

    • 5: Moribund or dead.

  • Endpoint Analysis: At the peak of the disease or a pre-determined endpoint, euthanize the mice and perfuse with PBS. Collect the brain and spinal cord for histopathology (H&E for inflammation, Luxol Fast Blue for demyelination) and cytokine analysis.

Analysis of Fungal Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a general protocol for the extraction and analysis of fungal metabolites from biological samples.

Materials:

  • Biological sample (serum, tissue homogenate)

  • Extraction solvent (e.g., acetonitrile (B52724), methanol, ethyl acetate)

  • Internal standards

  • LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

Procedure:

  • Sample Preparation:

    • To 100 µL of serum or tissue homogenate, add 400 µL of cold extraction solvent containing internal standards.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • The gradient program should be optimized for the separation of the target metabolites.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive and/or negative electrospray ionization (ESI) mode.

    • For targeted analysis, use Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each metabolite and internal standard.

    • For untargeted analysis, use full scan mode followed by data-dependent MS/MS fragmentation.

  • Data Analysis:

    • Quantify the target metabolites by comparing the peak areas of the analyte to the internal standard and using a calibration curve.

    • For untargeted analysis, use software for peak picking, alignment, and statistical analysis to identify differentially expressed features. Putative identification can be achieved by searching fragmentation spectra against metabolite databases.

This guide provides a starting point for researchers interested in the role of fungal metabolites in autoimmune diseases. The provided data and protocols can be adapted and expanded upon to further elucidate the complex interplay between the mycobiome and host immunity.

References

KRN7000 vs. Cerebrosides: A Head-to-Head Comparison for Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunotherapy, particularly in the activation of invariant Natural Killer T (iNKT) cells, two names often surface: KRN7000 and cerebrosides. While KRN7000 is a specific, synthetic molecule with well-defined immunological activity, "cerebroside" refers to a broad class of naturally occurring glycosphingolipids. This guide provides a detailed, data-supported comparison of KRN7000 and the general class of cerebrosides to aid researchers, scientists, and drug development professionals in understanding their distinct roles and potential applications.

Executive Summary

KRN7000, a synthetic α-galactosylceramide, is a potent and specific activator of iNKT cells, making it a valuable tool in immunotherapy research for its ability to elicit a robust and predictable immune response. In contrast, cerebrosides are a diverse group of naturally occurring compounds with varied structures and a broader, less specific range of biological activities, including general anti-tumor and immunomodulatory effects. The term "Cerebroside D" does not refer to a specific, standardized compound, necessitating a comparison between the well-defined KRN7000 and the general class of cerebrosides.

Structural and Functional Comparison

KRN7000 and cerebrosides share a basic structural motif: a ceramide lipid anchor linked to a sugar moiety. However, the specific nature of this structure dictates their biological function.

KRN7000 (α-Galactosylceramide) is a synthetic compound with a precisely defined structure, featuring an α-linked galactose to a ceramide backbone. This specific stereochemistry is crucial for its high-affinity binding to the CD1d molecule on antigen-presenting cells (APCs), leading to the potent and specific activation of iNKT cells.[1][2][3]

Cerebrosides , on the other hand, are a broad class of compounds with significant structural diversity.[4][5] They can have either glucose or galactose as the sugar moiety, and the fatty acid and sphingoid base components of the ceramide can vary in length, saturation, and hydroxylation. This structural heterogeneity results in a wide range of biological activities that are generally less potent and specific compared to KRN7000. While some naturally occurring cerebrosides have been shown to possess anti-tumor or immunomodulatory properties, their precise mechanisms of action and cellular targets are often not as well-defined as that of KRN7000.

FeatureKRN7000Cerebrosides (General Class)
Source SyntheticNatural (e.g., marine sponges, sea cucumbers, plants, fungi)
Structure Well-defined α-galactosylceramideDiverse; variable sugar (glucose or galactose), fatty acid, and sphingoid base
Primary Immunological Target Invariant Natural Killer T (iNKT) cellsVaried; less specific immunomodulatory effects
Mechanism of Action Potent CD1d-mediated activation of iNKT cellsGenerally less understood; may involve multiple pathways
Potency High potency for iNKT cell activationGenerally lower and variable potency
Cytokine Profile Induces a robust secretion of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokinesVariable and less characterized
Research Status Extensively studied as a prototypical iNKT cell ligandIndividual compounds are studied for various bioactivities, but less systematically for iNKT cell activation

Signaling Pathways and Experimental Workflows

The activation of the immune system by KRN7000 follows a well-characterized pathway. In contrast, the diverse nature of cerebrosides leads to more varied and less understood biological effects.

KRN7000_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell KRN7000 KRN7000 CD1d CD1d KRN7000->CD1d Binding KRN7000_CD1d KRN7000-CD1d Complex CD1d->KRN7000_CD1d iNKT_TCR iNKT TCR KRN7000_CD1d->iNKT_TCR Presentation & Recognition iNKT_Activation iNKT Cell Activation iNKT_TCR->iNKT_Activation Cytokines Cytokine Release (IFN-γ, IL-4) iNKT_Activation->Cytokines

KRN7000-mediated iNKT cell activation pathway.

Cerebroside_Biological_Effects Cerebrosides Naturally Occurring Cerebrosides (Structural Diversity) Bioactivities Diverse Biological Activities Cerebrosides->Bioactivities Antitumor Anti-tumor Effects Bioactivities->Antitumor Immunomodulation General Immunomodulation Bioactivities->Immunomodulation Other Other Cellular Effects Bioactivities->Other

General biological effects of the cerebroside class.

Experimental Data and Protocols

In Vitro iNKT Cell Activation Assay

Objective: To compare the potency of KRN7000 and a representative naturally occurring cerebroside in activating iNKT cells.

Methodology:

  • Cell Culture: Co-culture of dendritic cells (as APCs) with an iNKT cell hybridoma line.

  • Stimulation: Addition of varying concentrations of KRN7000 or the test cerebroside to the co-culture.

  • Endpoint Measurement: Quantification of cytokine (e.g., IL-2, IFN-γ, IL-4) secretion in the culture supernatant after 24-48 hours using ELISA.

Expected Outcome: KRN7000 is expected to induce a significantly higher level of cytokine production at much lower concentrations compared to most naturally occurring cerebrosides, demonstrating its superior potency and specificity for iNKT cell activation.

In Vivo Anti-Tumor Activity Model

Objective: To evaluate the in vivo anti-tumor efficacy of KRN7000 versus a cerebroside with reported anti-tumor properties.

Methodology:

  • Tumor Model: Inoculation of syngeneic tumor cells (e.g., B16 melanoma) into immunocompetent mice.

  • Treatment: Intravenous or intraperitoneal administration of KRN7000 or the test cerebroside at various doses and schedules.

  • Endpoint Measurement: Monitoring of tumor growth over time and overall survival of the mice.

Expected Outcome: KRN7000 administration is anticipated to lead to a significant reduction in tumor growth and prolonged survival, an effect primarily mediated by the activation of iNKT cells and the subsequent downstream anti-tumor immune response. The anti-tumor effects of naturally occurring cerebrosides are expected to be more variable and potentially less potent, with mechanisms that may or may not be dependent on iNKT cell activation.

Conclusion

For researchers focused on the specific and potent activation of iNKT cells for therapeutic applications, KRN7000 stands out as the superior agent due to its well-defined structure, high potency, and extensively characterized mechanism of action. The broad class of naturally occurring cerebrosides, while offering a rich source of chemical diversity and potential for discovering novel bioactivities, lacks the specificity and potency of KRN7000 for iNKT cell-mediated immunotherapy. Future research may identify specific naturally occurring cerebrosides with potent and selective immunomodulatory activities, but for now, KRN7000 remains the gold standard for targeted iNKT cell activation.

References

Assessing the Specificity of [Cerebroside D] for Activated T Lymphocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of [Cerebroside D], a novel glycosphingolipid, and its specificity for activated T lymphocytes. The objective is to furnish researchers and drug development professionals with a comprehensive overview of [this compound]'s performance against established markers of T cell activation, supported by experimental data and detailed protocols. This document is intended to serve as a resource for evaluating the potential of [this compound] as a selective agent for targeting activated T cells in research and therapeutic contexts.

Comparative Analysis of Specificity Markers

The following table summarizes the quantitative data comparing the binding specificity of [this compound] with well-established cell surface markers that are upregulated upon T cell activation. The data presented here is a synthesis of hypothetical results from typical experimental assays used to determine compound specificity.

Marker/CompoundTarget MoleculeCell TypeBinding Affinity (K D )Percent Positive Cells (Activated vs. Resting)Method
[this compound] [Target Receptor] CD4+ T Cells [Insert Value] nM [e.g., 85% vs. 5%] Flow Cytometry
Anti-CD25 AntibodyIL-2 Receptor α chainCD4+ T Cells~10 nM~90% vs. <5%Flow Cytometry
Anti-CD69 AntibodyCD69CD4+ T Cells~50 nM>95% (early) vs. <2%Flow Cytometry
Anti-HLA-DR AntibodyMHC Class IICD4+ T CellsVariable~40-60% vs. <1%Flow Cytometry

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for assessing the specificity of any compound for activated T lymphocytes.

T Lymphocyte Isolation and Culture

Objective: To isolate primary human T lymphocytes from peripheral blood and maintain them in culture.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine

  • Human IL-2

  • Anti-CD3 and Anti-CD28 antibodies

Procedure:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for T cells from the PBMC population using the RosetteSep™ Human T Cell Enrichment Cocktail following the manufacturer's instructions.

  • Culture the purified T cells in complete RPMI 1640 medium. For activation, coat culture plates with anti-CD3 (1 µg/mL) and add soluble anti-CD28 (1 µg/mL) to the culture medium along with IL-2 (20 U/mL).

  • Maintain a control group of "resting" T cells cultured in the absence of anti-CD3/CD28 stimulation.

  • Incubate cells at 37°C in a 5% CO₂ incubator for 48-72 hours before analysis.

Flow Cytometry for Binding Specificity

Objective: To quantify the binding of [this compound] to activated versus resting T lymphocytes.

Materials:

  • Fluorescently-labeled [this compound] (e.g., [this compound]-FITC)

  • Fluorochrome-conjugated antibodies against T cell markers (e.g., CD4-APC, CD25-PE, CD69-PE-Cy7)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Harvest both activated and resting T cells and wash them with cold FACS buffer.

  • Aliquot approximately 1 x 10⁶ cells per tube.

  • Incubate the cells with a predetermined optimal concentration of fluorescently-labeled [this compound] for 30 minutes on ice, protected from light.

  • (Optional) In parallel, stain cells with antibodies against known activation markers (e.g., anti-CD25, anti-CD69) to confirm the activation state.

  • Wash the cells twice with FACS buffer to remove unbound [this compound].

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data by gating on the lymphocyte population and then on CD4+ T cells to determine the percentage of cells positive for [this compound] binding in both activated and resting populations.

T Cell Proliferation Assay (CFSE-based)

Objective: To assess the functional effect of [this compound] on T cell proliferation.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI 1640 medium

  • [this compound]

  • Flow cytometer

Procedure:

  • Label purified resting T cells with CFSE according to the manufacturer's protocol.

  • Plate the CFSE-labeled T cells in a 96-well plate and activate them as described in the T cell isolation and culture protocol.

  • Add varying concentrations of [this compound] to the wells.

  • Culture the cells for 4-5 days.

  • Harvest the cells and analyze the CFSE dilution by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.

  • Quantify the percentage of proliferated cells in the presence and absence of [this compound].

Visualizing Pathways and Workflows

To better illustrate the underlying biological processes and experimental designs, the following diagrams have been generated.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Resting T Cell cluster_Activated_T_Cell Activated T Cell MHC MHC-II TCR TCR MHC->TCR Signal 1 (Antigen Recognition) CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Resting_State Resting State Activated_State Activation & Proliferation Resting_State->Activated_State Signal Transduction IL2R IL-2R (CD25) Upregulation Activated_State->IL2R CD69_Expr CD69 Expression Activated_State->CD69_Expr

Caption: Simplified T cell activation signaling pathway.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Culture Cell Culture & Treatment cluster_Analysis Analysis PBMC_Isolation Isolate PBMCs from Blood T_Cell_Enrichment Enrich for T Cells PBMC_Isolation->T_Cell_Enrichment Resting_Culture Culture Resting T Cells (No Stimulation) T_Cell_Enrichment->Resting_Culture Activated_Culture Culture Activated T Cells (Anti-CD3/CD28) T_Cell_Enrichment->Activated_Culture Cerebroside_D_Treatment Treat with [this compound] Resting_Culture->Cerebroside_D_Treatment Activated_Culture->Cerebroside_D_Treatment Flow_Cytometry Flow Cytometry (Binding Assay) Cerebroside_D_Treatment->Flow_Cytometry Proliferation_Assay CFSE Proliferation Assay Cerebroside_D_Treatment->Proliferation_Assay Data_Analysis Data Analysis & Comparison Flow_Cytometry->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: Experimental workflow for assessing specificity.

Conclusion

This guide outlines a framework for assessing the specificity of [this compound] for activated T lymphocytes. The provided data table, experimental protocols, and diagrams offer a comprehensive approach to evaluating its potential as a selective agent. Further studies are warranted to fully elucidate the mechanism of action and therapeutic utility of [this compound]. The methodologies described herein can be adapted to investigate other novel compounds targeting specific immune cell populations.

Navigating Neuroprotection: A Comparative Guide to Cerebroside D and Alternative Therapeutic Agents in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents is a critical endeavor in the face of neurodegenerative diseases and acute brain injuries. Among the promising candidates, Cerebroside D has garnered interest for its potential therapeutic benefits. This guide provides a comprehensive comparison of the long-term effects and safety profile of this compound, using its closely related analogue Cerebroside-A as a proxy due to the limited specific data on this compound, against other neuroprotective agents—GM1 Ganglioside, Edaravone, and Oleic Acid—in animal models. This objective analysis, supported by experimental data and detailed methodologies, aims to inform preclinical research and guide the development of novel neurotherapeutics.

Comparative Efficacy and Safety Profiles

The following tables summarize the long-term neuroprotective effects and safety findings for Cerebroside-A (as a proxy for this compound) and its alternatives in various animal models.

Table 1: Long-Term Neuroprotective Effects in Animal Models

CompoundAnimal ModelDuration of StudyKey Efficacy OutcomesCitation(s)
Cerebroside-A Mice and Rats (Focal and Global Cerebral Ischemia)Not Specified (Evaluated post-ischemia)Dose-dependently reduced cerebral infarction; Attenuated death of pyramidal cells in the hippocampal CA1 area.[1]
GM1 Ganglioside Mice (Normal Adult)14 daysImproved discriminative avoidance behavior, suggesting enhanced learning and memory.[2]
PD Patients (Clinical Study)5 yearsOpen-label study suggested potential clinical benefits and safety.[3]
Edaravone Rats (Traumatic Brain Injury)Not SpecifiedPrevented hippocampal CA3 neuron loss; Decreased oxidative stress and apoptosis.[4]
ALS Patients (Clinical Study)Long-termPost-hoc analyses suggest efficacy in slowing functional decline in certain patient populations.[4]
Oleic Acid Rodent Models (Cerebral Ischemia)Not SpecifiedDecreased infarct volume and functional deficits; Reduced hippocampal neuronal death.[5][6]
Mouse Model of Alzheimer's DiseaseNot SpecifiedReduced amyloid plaques and levels of beta-site APP cleaving enzyme (BACE).[7]

Table 2: Safety and Toxicity Profile in Animal Models

CompoundAnimal ModelKey Safety/Toxicity FindingsCitation(s)
Cerebroside-A Not SpecifiedNo specific long-term toxicity data available.
GM1 Ganglioside Children (GM1 Gangliosidosis Clinical Trial)Generally well-tolerated in the short-to-intermediate term; potential for immune responses and theoretical neurological complications with gene therapies.[[“]]
Edaravone Dogs and Monkeys (Repeat-dose toxicity studies)Central and peripheral nerve fiber degeneration observed with continuous 24-hour intravenous infusion, but not with bolus or 1-2 hour infusions.[9]
Oleic Acid RatsNo significant adverse effects reported in neuroprotection studies.[10][11]

Experimental Protocols: A Closer Look at the Methodology

The following sections detail the experimental protocols frequently employed in the assessment of neuroprotective agents in animal models.

Neurobehavioral Assessment

Comprehensive neurobehavioral phenotyping is crucial for evaluating the functional outcomes of a potential neuroprotective treatment.[12]

  • Rotarod Test: This test assesses motor coordination and balance. Rodents are placed on a rotating rod, and the latency to fall is recorded. The protocol typically involves a training period of several days, followed by test trials at increasing rotational speeds.[13]

  • Startle Response and Prepulse Inhibition (PPI): These tests evaluate sensorimotor gating, which is often disrupted in neurological disorders. The animal is placed in a chamber and exposed to a loud acoustic stimulus (pulse) that elicits a startle response. In PPI trials, a weaker stimulus (prepulse) precedes the pulse, which normally inhibits the startle response. The percentage of inhibition is calculated to assess sensorimotor gating.[13]

  • Morris Water Maze (MWM): This is a widely used test for spatial learning and memory. Animals are placed in a pool of opaque water and must learn the location of a hidden platform to escape. The latency to find the platform and the path taken are recorded over several days of trials.[14]

Histopathological Analysis

Histopathological examination of brain tissue provides direct evidence of neuroprotection by assessing the extent of neuronal damage.

  • Tissue Preparation:

    • Perfusion: Animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline).[15][16]

    • Postfixation: The brain is extracted and post-fixed in the same fixative for 24-48 hours.[15]

    • Cryoprotection and Sectioning: For frozen sections, the brain is cryoprotected in a sucrose (B13894) solution before being frozen and sectioned on a cryostat. For paraffin-embedded sections, the brain undergoes dehydration and embedding in paraffin (B1166041) wax before sectioning with a microtome.[15]

  • Staining:

    • Hematoxylin and Eosin (H&E): A standard staining method to visualize general brain morphology and identify areas of cell death, inflammation, and tissue damage.

    • Nissl Staining (e.g., Cresyl Violet): Stains the Nissl bodies in neurons, allowing for the quantification of neuronal loss.

    • Immunohistochemistry: Utilizes specific antibodies to detect markers of apoptosis (e.g., Caspase-3), inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), or specific neuronal populations.

Biochemical Assays for Neuroprotection

These assays quantify the molecular and cellular effects of the neuroprotective agent.[17]

  • Markers of Oxidative Stress:

    • Superoxide Dismutase (SOD) Activity: Measures the activity of this key antioxidant enzyme.[17][18]

    • Glutathione (GSH) Levels: Quantifies the levels of this major intracellular antioxidant.[19]

    • Lipid Peroxidation Assays (e.g., TBARS): Measures the end products of lipid peroxidation as an indicator of oxidative damage.

  • ATP Measurement: Cellular ATP levels are a key indicator of mitochondrial function and overall cell health. Assays typically involve lysing the cells and using a luciferase-based reaction to measure ATP content.[19]

  • Apoptosis Assays:

    • Caspase Activity Assays: Measure the activity of caspases, which are key executioner enzymes in the apoptotic cascade.

    • TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is crucial for drug development.

Cerebroside-A Signaling Pathway

Cerebroside-A is believed to exert its neuroprotective effects through a dual mechanism that mitigates excitotoxicity, a major contributor to neuronal damage in ischemic conditions.[1]

Cerebroside_A_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron OGD Oxygen-Glucose Deprivation (OGD) Glu_Release Excessive Glutamate (B1630785) Release OGD->Glu_Release induces NMDAR NMDA Receptor Glu_Release->NMDAR activates BKCa BKCa Channel BKCa->Glu_Release prevents CSA_pre Cerebroside-A CSA_pre->BKCa opens Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx mediates Neuronal_Death Neuronal Death Ca_Influx->Neuronal_Death leads to CSA_post Cerebroside-A CSA_post->NMDAR inhibits

Caption: Cerebroside-A's dual neuroprotective mechanism.

General Experimental Workflow for Preclinical Neuroprotection Studies

The following diagram illustrates a typical workflow for evaluating the efficacy and safety of a novel neuroprotective compound in animal models.

Experimental_Workflow Animal_Model 1. Animal Model Induction (e.g., Cerebral Ischemia, TBI) Treatment 2. Treatment Administration (Test Compound vs. Vehicle/Comparator) Animal_Model->Treatment Behavioral 3. Long-Term Neurobehavioral Assessment (e.g., Rotarod, Morris Water Maze) Treatment->Behavioral Sacrifice 4. Euthanasia and Tissue Collection Behavioral->Sacrifice Histopathology 5a. Histopathological Analysis (H&E, Nissl, Immunohistochemistry) Sacrifice->Histopathology Biochemistry 5b. Biochemical Assays (Oxidative Stress, Apoptosis, ATP) Sacrifice->Biochemistry Data_Analysis 6. Data Analysis and Interpretation Histopathology->Data_Analysis Biochemistry->Data_Analysis

Caption: A typical preclinical neuroprotection study workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of Cerebroside D: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized biochemicals like Cerebroside D is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols. These are based on guidelines for similar glycolipid compounds and general laboratory chemical safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or glasses, and a lab coat.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[1][2]

  • Prevent Inhalation and Ingestion: Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1] Do not eat, drink, or smoke in areas where chemicals are handled.

  • Contaminated Clothing: Should clothing become contaminated, remove it promptly and wash it before reuse.[2]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with many laboratory chemicals, must be conducted in a manner that ensures safety and complies with institutional and regulatory standards. The material is not typically classified as a hazardous waste according to Federal regulations (40 CFR 261); however, it must be managed responsibly.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect waste this compound, including any contaminated materials like pipette tips or weighing papers, in a designated, puncture-proof container.

    • This container should be clearly labeled as "Chemicall Contaminated Solid Waste" and include the specific chemical name, "this compound".

  • Liquid Waste:

    • If this compound is in a solution, collect it in a compatible, leak-proof liquid waste container.

    • Segregate halogenated and non-halogenated solvent waste streams.[3]

    • The container must be clearly labeled with its contents, including the solvent and "this compound", and approximate concentrations.[3]

2. Container Management:

  • Labeling: All waste containers must be accurately labeled.[4] Use official hazardous waste labels if required by your institution, which should include the chemical name (no abbreviations), start date of collection, and associated hazards.

  • Closure: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][5] Funnels should not be left in the container opening.

  • Fill Level: Do not overfill containers. Leave adequate headspace (at least 10%) to allow for expansion of contents.

3. Storage of Waste:

  • Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • Segregation: Ensure that incompatible waste types are stored separately to prevent dangerous reactions.[3][5] For example, keep acids away from bases and oxidizers away from organic materials.

4. Disposal and Pickup:

  • Consult Regulations: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and procedures.

  • Arrange for Pickup: Contact your EHS office to schedule a pickup for the full waste containers. Do not dispose of chemical waste down the drain or in the regular trash.[1] The contents should be disposed of through an approved waste disposal plant.[1]

Quantitative Data Summary

For inventory and waste management purposes, all quantities of this compound designated for disposal should be meticulously recorded.

Parameter Unit Measurement Notes
Mass of Solid Wastemg or gRecord the total mass of pure this compound and contaminated solids.
Volume of Liquid WastemL or LRecord the total volume of any solutions containing this compound.
Concentrationmg/mL or MNote the approximate concentration of this compound in liquid waste.
Date of Disposal RequestYYYY-MM-DDThe date a waste pickup is requested from the EHS office.

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final removal by specialized services.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_management Container & Storage Management cluster_disposal Final Disposal start Start: Identify this compound for Disposal ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe spill Prepare Spill Kit ppe->spill decision Is waste solid or liquid? spill->decision solid_waste Collect in Labeled, Puncture-Proof 'Chemically Contaminated Solid Waste' Container decision->solid_waste Solid liquid_waste Collect in Labeled, Compatible 'Chemical Liquid Waste' Container decision->liquid_waste Liquid labeling Ensure Proper Labeling: Chemical Name, Date, Hazards solid_waste->labeling segregate_liquid Segregate Halogenated and Non-Halogenated Solvents liquid_waste->segregate_liquid segregate_liquid->labeling closure Keep Container Tightly Closed labeling->closure storage Store in Designated Satellite Accumulation Area (SAA) closure->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end_process End: Waste Removed by Approved Vendor pickup->end_process

Fig 1. This compound Disposal Workflow

References

Essential Safety and Handling Precautions for Cerebroside D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Cerebroside D could not be located. The following guidance is based on safety data for structurally similar cerebrosides, including galactosylceramides and glucosylceramides. While these related compounds are generally not classified as hazardous, it is imperative to handle all laboratory chemicals with a high degree of caution. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against potential exposure. The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1 compliant, with side shieldsProtects eyes from potential splashes or airborne particles of the compound.
Hand Protection Disposable GlovesNitrile gloves recommendedPrevents direct skin contact and potential contamination of the sample.
Body Protection Laboratory CoatFull-lengthShields skin and personal clothing from accidental spills.
Foot Protection Closed-Toe ShoesSubstantial shoes covering the entire footProtects feet from spills and falling objects.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder form for extended periods or in poorly ventilated areas.Minimizes inhalation of fine particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to experimental use.

  • Receiving and Storage:

    • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Storage: Store the compound in a tightly sealed container in a freezer, as recommended for similar cerebrosides to ensure stability.

  • Preparation and Handling:

    • Work Area: Conduct all handling and preparation in a designated clean area, preferably within a chemical fume hood to minimize inhalation risk.

    • Equipment: Use clean spatulas, weighing paper, and glassware to prevent cross-contamination.

    • Weighing: When weighing the solid form, do so in a chemical fume hood or a ventilated balance enclosure to control airborne dust.

    • Dissolving: When preparing solutions, add the solvent slowly to the solid to avoid splashing.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as chemical waste. Contact your institution's EHS office for specific guidelines.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated and disposed of as chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Container Labeling: All waste containers must be clearly labeled with "Chemical Waste," the full chemical name "this compound," and the primary hazard associated with the solvent if applicable.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Gather Materials Gather Materials Prepare Work Area->Gather Materials Weigh Compound Weigh Compound Gather Materials->Weigh Compound Proceed to handling Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Experiment complete Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.